Product packaging for 2-Ethyl-1,3-oxazole-4-carboxylic acid(Cat. No.:CAS No. 75395-42-5)

2-Ethyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B1359044
CAS No.: 75395-42-5
M. Wt: 141.12 g/mol
InChI Key: OFMZDYDHETWLMA-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B1359044 2-Ethyl-1,3-oxazole-4-carboxylic acid CAS No. 75395-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMZDYDHETWLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611990
Record name 2-Ethyl-1,3-oxazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75395-42-5
Record name 2-Ethyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethyl-1,3-oxazole-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] These five-membered heterocyclic rings, containing both nitrogen and oxygen, are adept at forming non-covalent interactions with biological targets, leading to a diverse range of therapeutic activities.[1][2] Within this privileged class of molecules, 2-Ethyl-1,3-oxazole-4-carboxylic acid emerges as a significant building block for the synthesis of novel chemical entities. Its unique substitution pattern, featuring an ethyl group at the 2-position and a carboxylic acid at the 4-position, offers a versatile platform for structural modifications in the pursuit of new therapeutic agents. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this valuable compound.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. While experimental data for some properties are not extensively reported in the literature, a combination of available information and predictive models allows for a detailed characterization.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound-
CAS Number 75395-42-5[3]
Molecular Formula C₆H₇NO₃[3][4]
Molecular Weight 141.12 g/mol [3]
Appearance White to pale yellow solid (predicted)-
Melting Point Not explicitly reported. For the related 2-methyl-1,3-oxazole-4-carboxylic acid, the melting point is 188-189 °C.-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The carboxylic acid moiety may impart limited aqueous solubility, particularly at higher pH.-
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids. The oxazole ring is weakly basic.-
Spectroscopic Profile (Predicted)
  • ¹H NMR:

    • An ethyl group signal: a triplet around 1.3 ppm (CH₃) and a quartet around 2.8 ppm (CH₂).

    • A singlet for the oxazole proton at the 5-position, expected to be downfield (around 8.0-8.5 ppm).

    • A broad singlet for the carboxylic acid proton, typically observed above 10 ppm.

  • ¹³C NMR:

    • Signals for the ethyl group carbons.

    • Three distinct signals for the oxazole ring carbons. The carbon at the 2-position will be significantly downfield.

    • A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm.[5]

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[6]

    • A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.[6]

    • Characteristic C=N and C-O stretching bands for the oxazole ring.

Synthesis of this compound

The synthesis of substituted oxazoles is a well-established area of organic chemistry, with several named reactions providing reliable routes to this heterocyclic core. The Robinson-Gabriel synthesis and its modifications are particularly relevant for the preparation of 2-substituted oxazoles.[1][7][8]

Conceptual Synthetic Workflow: Modified Robinson-Gabriel Synthesis

A plausible and adaptable synthetic route to this compound involves the cyclodehydration of a 2-acylamino-ketone precursor. This precursor can be synthesized from readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration (Robinson-Gabriel) cluster_2 Step 3: Hydrolysis A Ethyl 3-aminocrotonate C Ethyl 3-(propionamido)crotonate A->C Pyridine B Propionyl chloride B->C D Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate C->D H₂SO₄ or POCl₃ E This compound D->E LiOH or NaOH, then H₃O⁺ SAR_Exploration A 2-Ethyl-1,3-oxazole- 4-carboxylic acid D Library of 2-Ethyl-1,3-oxazole- 4-carboxamides A->D B Amine Library (R-NH₂) B->D C Coupling Reagents (e.g., EDC, HATU) C->D E Biological Screening D->E F SAR Data E->F

References

2-Ethyl-1,3-oxazole-4-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure Elucidation of 2-Ethyl-1,3-oxazole-4-carboxylic Acid

Introduction: The Analytical Challenge

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the backbone of countless functional molecules. The 1,3-oxazole ring, in particular, is a privileged scaffold found in numerous biologically active compounds. This compound (C₆H₇NO₃, MW: 141.12 g/mol ) represents a fundamental building block whose structural integrity must be unequivocally confirmed before its use in further synthetic applications.[1][2][3]

This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this target molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the strategic reasoning behind the analytical sequence. Our approach treats the process as a self-validating system, where each piece of spectroscopic data corroborates the others to build an unassailable structural proof.

The Strategic Workflow: A Blueprint for Elucidation

The structure elucidation of an unknown compound follows a logical progression, starting from the general and moving to the specific. We first determine the molecular formula, then identify the functional groups present, and finally, map the precise atomic connectivity. This workflow ensures efficiency and minimizes ambiguity.

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Atomic Connectivity Mapping cluster_3 Phase 4: Final Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FT-IR) HRMS->IR Provides Molecular Formula (C₆H₇NO₃) Confirmation Structure Confirmed HRMS->Confirmation EA Elemental Analysis (Optional) H_NMR Proton NMR (¹H NMR) IR->H_NMR Identifies Key Groups (-COOH, C=N, C=C) IR->Confirmation C_NMR Carbon NMR (¹³C NMR) H_NMR->C_NMR Maps H Framework H_NMR->Confirmation TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR Maps C Framework C_NMR->Confirmation TwoD_NMR->Confirmation Correlates H & C Data TwoD_NMR->Confirmation

Caption: Strategic workflow for structure elucidation.

Molecular Mass and Elemental Formula Determination via Mass Spectrometry

Expertise & Experience: The foundational step in any structure elucidation is to determine the molecule's exact mass and, from it, its elemental composition.[4][5][6] High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm), which severely constrains the possible molecular formulas. We employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, in both positive and negative modes to generate protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions, respectively, for robust confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Positive Ion Mode ([M+H]⁺):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to +3.5 to +4.5 kV.

    • Set the source and desolvation gas temperatures appropriately (e.g., 120 °C and 300 °C).

    • Acquire data over a mass range of m/z 50-500.

  • Negative Ion Mode ([M-H]⁻):

    • Switch the source polarity.

    • Set the capillary voltage to -2.5 to -3.5 kV.

    • Maintain other parameters and acquire data over the same mass range.

  • Data Analysis: Compare the measured m/z values of the major ions against the theoretical values for the proposed formula C₆H₇NO₃. The mass error should be < 5 ppm.

Data Presentation: Predicted HRMS Data
Ion AdductMolecular FormulaTheoretical m/zExpected Observed m/z (±5 ppm)
[M+H]⁺ C₆H₈NO₃⁺142.0499142.0492 - 142.0506
[M+Na]⁺ C₆H₇NNaO₃⁺164.0318164.0310 - 164.0326
[M-H]⁻ C₆H₆NO₃⁻140.0353140.0346 - 140.0360

Data sourced from PubChem CID 21284955.[7]

Trustworthiness: Tandem MS (MS/MS) for Fragmentation Analysis

To further validate the structure, we can perform tandem mass spectrometry (MS/MS) to analyze the molecule's fragmentation pattern.[8][9] By selecting the parent ion (e.g., m/z 142.05) and subjecting it to collision-induced dissociation (CID), we can observe characteristic losses that correspond to specific structural motifs.

G parent [M+H]⁺ m/z = 142.05 frag1 Loss of H₂O (-18 Da) m/z = 124.04 parent->frag1 - H₂O (from COOH) frag2 Loss of CO₂ (-44 Da) m/z = 98.06 parent->frag2 - CO₂ (decarboxylation) frag3 Loss of C₂H₄ (-28 Da) m/z = 114.04 parent->frag3 - C₂H₄ (from ethyl) frag4 [C₄H₄NO]⁺ m/z = 82.03 frag2->frag4 - O

Caption: Plausible MS/MS fragmentation pathway.

This fragmentation pattern, particularly the losses of water and carbon dioxide, is highly characteristic of a carboxylic acid. The loss of ethene points to the presence of an ethyl group. This data strongly supports the proposed gross structure even before NMR analysis.

Functional Group Identification via Infrared Spectroscopy

Expertise & Experience: With the molecular formula established, FT-IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups.[6][10] The vibrational frequencies of bonds act like fingerprints. For our target molecule, we anticipate highly characteristic signals for the carboxylic acid and the oxazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the ambient spectrum (H₂O, CO₂).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)Bond VibrationFunctional GroupRationale & Comments
2500-3300 (very broad)O-H stretchCarboxylic AcidThe extreme broadness is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and is highly diagnostic.[10][11]
~1710-1760C=O stretchCarboxylic AcidThe position is influenced by conjugation and hydrogen bonding. For an α,β-unsaturated acid like this, it is expected toward the lower end of this range (~1715 cm⁻¹).[11][12]
~1610 & ~1500C=N / C=C stretchOxazole RingAromatic and heteroaromatic rings exhibit characteristic skeletal vibrations in this region.[13]
2980-2850C-H stretchEthyl GroupAliphatic C-H stretching vibrations.
~1250C-O stretchCarboxylic Acid / OxazoleStretching vibration associated with the C-O single bonds.

The unambiguous observation of the broad O-H stretch and the strong C=O stretch provides definitive evidence for the carboxylic acid moiety, fulfilling the predictions from our MS/MS analysis.

The Atomic Connectivity Map via NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.[14][15] By analyzing both ¹H and ¹³C spectra, we can piece together the molecular skeleton with confidence.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires more time due to the low natural abundance of ¹³C. Typical parameters: 1024 or more scans, longer relaxation delay.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Singlet (broad)1HH -OOCThe carboxylic acid proton is highly deshielded and often appears as a broad singlet, readily exchangeable with D₂O.
~8.5Singlet1HOxazole CH This proton is on an electron-deficient heteroaromatic ring, leading to a significant downfield shift.[16] It has no adjacent proton neighbors, hence it is a singlet.
~2.9Quartet (q)2H-CH₂ -CH₃These protons are adjacent to the oxazole ring and a methyl group. The three protons of the methyl group split this signal into a quartet (n+1 = 3+1 = 4).
~1.3Triplet (t)3H-CH₂-CH₃ These protons are adjacent to the methylene group. The two protons of the methylene group split this signal into a triplet (n+1 = 2+1 = 3).
Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165C =OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~162Oxazole C 2This carbon is bonded to nitrogen and the ethyl group. Carbons in oxazole rings appear in the aromatic region.[17][18]
~145Oxazole C 5The protonated carbon of the oxazole ring.
~138Oxazole C 4The carbon bearing the carboxylic acid group.
~22-CH₂ -CH₃Aliphatic methylene carbon.
~11-CH₂-CH₃ Aliphatic methyl carbon.

Authoritative Grounding: The combination of these NMR data points creates a definitive picture. The ¹H NMR spectrum clearly shows an isolated aromatic proton, a classic ethyl group pattern (quartet and triplet), and a carboxylic acid proton. The ¹³C NMR confirms the presence of six unique carbons, including four in the aromatic/carbonyl region and two in the aliphatic region. This data is entirely consistent with the proposed structure and inconsistent with other possible isomers. For ultimate confirmation, a 2D NMR experiment like HSQC would show a direct correlation between the proton at δ ~8.5 and the carbon at δ ~145, locking in that specific C-H bond.

Conclusion: Synthesizing the Evidence for Unambiguous Confirmation

The structure elucidation of this compound is a clear demonstration of the power of a coordinated, multi-technique analytical approach.

  • HRMS established the unambiguous molecular formula: C₆H₇NO₃ .[7]

  • FT-IR provided definitive evidence for the core functional groups: a carboxylic acid and a heteroaromatic ring system .[11]

  • ¹H and ¹³C NMR mapped the atomic framework precisely, identifying an ethyl group , a lone oxazole proton , and the carboxylic acid , and placed them in their correct relative positions on the oxazole core.[14][15][16]

References

2-Ethyl-1,3-oxazole-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Ethyl-1,3-oxazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 75395-42-5), a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We delve into its core physicochemical properties, centered on its precise molecular weight, and extend the discussion to its synthesis, analytical characterization, and applications. The document is structured to provide not just data, but also expert insights into the causality behind experimental choices and analytical interpretations, ensuring a trustworthy and authoritative resource for professionals in the field.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Its structure, featuring both a carboxylic acid and an ethyl group, makes it a versatile intermediate for further chemical modification. The fundamental starting point for any quantitative work, from reaction stoichiometry to analytical quantification, is an accurate understanding of its molecular weight and associated properties.

The molecular formula for this compound is C₆H₇NO₃[1][2][3]. Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u), the molecular weight is calculated. This value is critical for preparing solutions of known molarity and for ensuring precise molar ratios in synthetic protocols.

Table 1: Core Physicochemical and Identification Data

Parameter Value Source(s)
Molecular Weight 141.12 g/mol [1][2]
Monoisotopic Mass 141.04259 Da [4]
Molecular Formula C₆H₇NO₃ [1][2][3]
CAS Number 75395-42-5 [1]
IUPAC Name This compound [3]
SMILES CCC1=NC(=CO1)C(=O)O [2][4]

| InChI Key | OFMZDYDHETWLMA-UHFFFAOYSA-N |[2][4] |

The monoisotopic mass is particularly crucial for high-resolution mass spectrometry (HRMS), allowing for unambiguous formula determination in complex matrices.[4]

cluster_molecule Chemical Structure cluster_data Key Properties a b Molecular Weight 141.12 g/mol Formula C₆H₇NO₃ CAS No. 75395-42-5

Caption: Core identification data for this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted oxazoles is a well-established field in organic chemistry. While specific literature for the direct synthesis of this compound is not abundant, its structure lends itself to established synthetic strategies, most notably variations of the Robinson-Gabriel synthesis or modern adaptations involving carboxylic acid activation.

A plausible and efficient route involves the reaction of a carboxylic acid with an isocyanoacetate derivative.[5][6] This approach is favored for its operational simplicity and tolerance of various functional groups.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available precursors. A key strategy involves the activation of a carboxylic acid, which then reacts with an isocyanide in a cyclization reaction.[5]

Step 1: Activation of Propanoic Acid. Propanoic acid (the precursor to the 2-ethyl group) is activated. Modern methods utilize reagents like a stable triflylpyridinium salt (DMAP-Tf) to form a highly reactive acylpyridinium salt intermediate.[5] This in-situ activation is superior to traditional methods that require the synthesis of harsh acid chlorides, as it proceeds under milder conditions.

Step 2: Cycloaddition with an Isocyanide. The activated acylpyridinium salt reacts with a suitable isocyanide, such as ethyl isocyanoacetate. This step involves a nucleophilic attack followed by cyclization and dehydration to form the stable aromatic oxazole ring.

Step 3: Hydrolysis. The resulting ester (ethyl 2-ethyl-1,3-oxazole-4-carboxylate) is then hydrolyzed, typically under basic conditions (e.g., using LiOH or NaOH) followed by acidic workup, to yield the final carboxylic acid product.

G start Propanoic Acid + Ethyl Isocyanoacetate step1 Step 1: Carboxylic Acid Activation (e.g., DMAP-Tf, DCM) start->step1 step2 Step 2: Cyclization & Dehydration step1->step2 intermediate Intermediate: Ethyl 2-ethyl-1,3-oxazole-4-carboxylate step2->intermediate step3 Step 3: Saponification (e.g., LiOH, H₂O/THF) intermediate->step3 end Final Product: This compound step3->end

Caption: Proposed workflow for the synthesis of this compound.

This synthetic rationale is chosen for its efficiency and scalability, demonstrating its practical utility in pharmaceutical and research applications.[6]

Analytical Characterization Protocol

Verifying the identity, purity, and structure of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach is required.

Mass Spectrometry (MS)
  • Objective: Confirm molecular weight and elemental composition.

  • Methodology: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is the gold standard. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Expected Results:

    • In positive ion mode ([M+H]⁺), a peak should be observed at m/z 142.0499.

    • In negative ion mode ([M-H]⁻), a peak should be observed at m/z 140.0353.[4]

    • The high-resolution data allows for the confirmation of the elemental formula C₆H₇NO₃, distinguishing it from any potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Elucidate the precise molecular structure and confirm the connectivity of atoms.

  • Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Expected ¹H NMR Signals:

    • A broad singlet at δ > 10 ppm, corresponding to the carboxylic acid proton.

    • A singlet around δ 8.0-8.5 ppm for the proton at the C5 position of the oxazole ring.

    • A quartet around δ 2.8-3.0 ppm (2H) and a triplet around δ 1.3-1.4 ppm (3H), characteristic of the ethyl group (-CH₂CH₃).

  • Expected ¹³C NMR Signals:

    • Signals for the two carbonyl carbons (one from the carboxylic acid, one from the oxazole ring) in the δ 160-175 ppm region.

    • Aromatic carbons from the oxazole ring.

    • Aliphatic carbons from the ethyl group.

    • While specific data for this exact molecule is sparse, analysis of similar structures suggests these chemical shift ranges.[7]

Infrared (IR) Spectroscopy
  • Objective: Identify key functional groups.

  • Methodology: The spectrum is typically acquired using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Absorption Bands:

    • A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

    • A strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • Absorptions in the 1500-1650 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the oxazole ring.

Applications in Research and Drug Development

The oxazole motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[6] Its value stems from its ability to act as a stable, aromatic scaffold that can engage in hydrogen bonding and other non-covalent interactions with biological targets.

  • Scaffold for Bioactive Molecules: this compound serves as a versatile starting material. The carboxylic acid group is a key handle for derivatization, allowing for the facile formation of amides, esters, and other functional groups. This enables the rapid generation of compound libraries for screening against various therapeutic targets.[8]

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight of 141.12 g/mol , this compound is an ideal candidate for FBDD campaigns. Its defined vector for growth (the carboxylic acid) allows medicinal chemists to elaborate the fragment into more potent, lead-like molecules.

  • Heterocyclic Chemistry Research: As a substituted oxazole, it is a valuable reagent for exploring new chemical reactions and methodologies for the synthesis of complex heterocyclic systems.[9][10]

References

2-Ethyl-1,3-oxazole-4-carboxylic acid CAS number 75395-42-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Ethyl-1,3-oxazole-4-carboxylic acid (CAS 75395-42-5): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 75395-42-5), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and natural products.[1][2] The presence of both an ethyl group at the 2-position and a carboxylic acid at the 4-position endows this molecule with a unique combination of lipophilicity and functional reactivity. This document delves into the compound's physicochemical properties, provides predicted spectroscopic signatures, outlines a robust and modern synthetic strategy with a detailed experimental protocol, and explores its potential applications as a versatile intermediate in drug development. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable molecule in their discovery programs.

Chapter 1: The Strategic Value of the Functionalized Oxazole Core

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups like esters and amides.[2] The strategic placement of substituents on the oxazole core allows for the fine-tuning of a molecule's pharmacological profile.

This compound is a prime example of a strategically functionalized building block.

  • The 2-Ethyl Group: This small alkyl substituent contributes to the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with hydrophobic pockets in biological targets.

  • The 4-Carboxylic Acid Group: This is the molecule's key functional handle. Carboxylic acids are critical in drug design for several reasons:

    • Enhanced Solubility: At physiological pH, the carboxylic acid is typically deprotonated to the carboxylate, which significantly increases aqueous solubility.[3]

    • Target Engagement: The carboxylate can form strong ionic interactions or hydrogen bonds with key residues (e.g., lysine, arginine) in a protein's active site.

    • Derivatization Handle: It serves as a versatile point for chemical modification, allowing for the creation of ester prodrugs to improve oral bioavailability or the formation of amide libraries for structure-activity relationship (SAR) studies.[3][4]

This combination of features makes this compound a high-value starting material for constructing more complex molecules with therapeutic potential.

Chapter 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in research.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Properties

The key identifying and physical properties of the compound are summarized below.

PropertyValueReference(s)
CAS Number 75395-42-5[5][6][7][8]
Molecular Formula C₆H₇NO₃[5][6][9]
Molecular Weight 141.12 g/mol [5][6]
SMILES CCc1nc(co1)C(O)=O[5][10]
InChI Key OFMZDYDHETWLMA-UHFFFAOYSA-N[5]
Monoisotopic Mass 141.04259 Da[10]
Predicted XlogP 1.0[10]
Predicted Spectroscopic Data
SpectroscopyFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Carboxylic Acid (OH )10 - 12 ppm (broad singlet)Highly deshielded proton due to electronegative oxygens and hydrogen bonding. Signal disappears upon D₂O exchange.[11]
Oxazole Ring (H -5)~8.0 - 8.5 ppm (singlet)Aromatic proton on an electron-deficient heterocycle.
Ethyl Group (-CH₂ -)~2.8 - 3.1 ppm (quartet)Methylene protons adjacent to the electron-withdrawing oxazole ring.
Ethyl Group (-CH₃ )~1.3 - 1.5 ppm (triplet)Terminal methyl group split by the adjacent methylene.
¹³C NMR Carboxylic Acid (C =O)160 - 180 ppmHighly deshielded carbonyl carbon.[11]
Oxazole Ring (C -2)~160 - 165 ppmCarbon attached to two heteroatoms (O and N).
Oxazole Ring (C -4)~135 - 140 ppmCarbon attached to the carboxylic acid group.
Oxazole Ring (C -5)~125 - 130 ppmThe sole C-H carbon on the aromatic ring.
Ethyl Group (-CH₂ -)~20 - 25 ppm
Ethyl Group (-CH₃ )~10 - 15 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)Characteristic broad absorption due to hydrogen-bonded dimers.[11]
C=O Stretch (Carboxylic Acid)1700 - 1725 cm⁻¹ (strong)Strong absorption from the conjugated carbonyl group.[11]
C=N / C=C Stretch (Oxazole)1500 - 1650 cm⁻¹Aromatic ring stretching vibrations.

Chapter 3: A Modern Approach to Synthesis

The synthesis of substituted oxazoles has evolved from classical, often harsh methods to more mild and functional-group-tolerant strategies. While no specific synthesis for 75395-42-5 is published, a highly efficient and practical route can be designed based on recent advances in organic chemistry, specifically the direct coupling of carboxylic acids with isocyanide derivatives.[1][12]

This approach is superior to older methods as it avoids the pre-activation of the carboxylic acid to a more reactive species like an acid chloride, which often requires harsh reagents and has limited substrate scope.[1]

Proposed Synthetic Pathway and Mechanism

The proposed synthesis involves the reaction between propionic acid and ethyl isocyanoacetate, activated by a stable triflylpyridinium reagent.

Proposed Synthesis and Mechanism A Propionic Acid + DMAP-Tf B Acylpyridinium Salt Intermediate A->B Acid Activation D Addition Intermediate B->D Nucleophilic Attack C Ethyl Isocyanoacetate (deprotonated) C->D E Cyclization D->E Intramolecular F Target Oxazole Ester E->F Aromatization G Saponification (Hydrolysis) F->G Base (e.g., LiOH) H This compound G->H

Caption: Plausible reaction mechanism for oxazole synthesis.

Causality of the Method:

  • Activation: Propionic acid is activated in situ by the triflylpyridinium reagent (DMAP-Tf), forming a highly reactive acylpyridinium salt.[1][12] This is a mild and efficient activation that avoids corrosive reagents.

  • Nucleophilic Addition: A non-nucleophilic base deprotonates the α-carbon of ethyl isocyanoacetate, creating a potent nucleophile. This attacks the activated acylpyridinium salt.

  • Cyclization & Aromatization: The resulting intermediate undergoes a 5-exo-dig cyclization, followed by elimination to form the stable aromatic oxazole ring.

  • Hydrolysis: The final step is a standard saponification of the ethyl ester to yield the desired carboxylic acid.

Step-by-Step Experimental Protocol (Prophetic)

This protocol is a self-validating system. Progress can be monitored by TLC, and the identity of the intermediate and final product can be confirmed using the spectroscopic data predicted in Chapter 2.

Part A: Synthesis of Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add propionic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 1.5 eq), and anhydrous dichloromethane (DCM, 0.1 M). Stir until all solids dissolve.

  • Activation: Add DMAP-Tf (1.3 eq) to the solution and stir for 5 minutes at room temperature. The formation of the acylpyridinium salt may cause a slight color change.

  • Addition: In a separate flask, prepare a solution of ethyl isocyanoacetate (1.2 eq) and a non-nucleophilic base such as DBU (1.5 eq) in anhydrous DCM. Slowly add this solution via syringe to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ethyl ester intermediate.

Part B: Hydrolysis to this compound

  • Setup: Dissolve the purified ethyl ester (1.0 eq) from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the ester.

  • Workup: Once complete, concentrate the mixture to remove the THF. Dilute the aqueous residue with water and wash with ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Chapter 4: Applications in Research and Drug Development

The primary value of this compound is as a molecular scaffold for building more complex drug candidates. The carboxylic acid is the key point for diversification.

Workflow: Amide Library Synthesis for SAR Studies

A common strategy in early drug discovery is to synthesize a library of amides from a core acid to explore the structure-activity relationship (SAR). This involves coupling the acid with a diverse panel of amines.

Workflow for Amide Library Synthesis Start This compound Coupling Amide Coupling (EDC, HOBt) Start->Coupling Amine Diverse Amine Panel (R-NH2) Amine->Coupling Product Amide Library Coupling->Product Purify Purification (e.g., HPLC) Product->Purify Screen Biological Screening Purify->Screen SAR SAR Analysis Screen->SAR

Caption: A typical workflow for generating a chemical library.

Protocol: Representative Amide Coupling

This protocol describes the coupling of the title compound with benzylamine as a representative primary amine.

  • Setup: In a vial, dissolve this compound (1.0 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and benzylamine (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

    • Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an additive to suppress racemization and improve coupling efficiency.[4]

  • Reaction: Remove the ice bath and stir the reaction at room temperature overnight.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash chromatography or preparative HPLC.

By substituting benzylamine with other amines from a commercially available library, this protocol can be rapidly adapted to generate hundreds of distinct compounds for biological evaluation against targets in areas like oncology, infectious diseases, and inflammation.[2][4]

Chapter 5: Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound. The following recommendations are based on best practices for handling similar chemical reagents.[13][14]

AspectRecommendation
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[13][15]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.[13][14]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[13][14]
First Aid: Skin Contact Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13]
First Aid: Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[13]
First Aid: Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[13]
Disposal Dispose of in accordance with local, state, and federal regulations.

Chapter 6: Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its structure combines the proven biological relevance of the oxazole scaffold with the synthetic versatility of a carboxylic acid. The modern synthetic methods available make its incorporation into complex molecules both practical and scalable.

Future work will likely focus on the synthesis of libraries derived from this core, followed by high-throughput screening to identify novel hits for various therapeutic targets. Its use as a fragment in fragment-based lead discovery is also a promising avenue, where its unique vector orientations could lead to the discovery of entirely new classes of therapeutic agents. As the demand for novel, drug-like chemical matter continues to grow, the utility and importance of well-designed building blocks like this compound will only increase.

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,3-oxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-ethyl-1,3-oxazole-4-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the practical and theoretical aspects of the synthesis. We will explore the prevalent and efficient Hantzsch-type synthesis, detailing the reaction mechanism, step-by-step protocols, and the critical parameters that ensure a successful outcome. Furthermore, this guide addresses the subsequent hydrolysis to the target carboxylic acid and provides insights into the characterization of these molecules.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents. The this compound scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential applications as anti-inflammatory, anti-cancer, and anti-microbial agents. This guide will provide the necessary technical details to empower researchers to confidently synthesize and explore the potential of these valuable compounds.

Recommended Synthetic Pathway: A Hantzsch-Type Approach

While several methods exist for the synthesis of substituted oxazoles, including the well-known Robinson-Gabriel synthesis, a more direct and often higher-yielding approach for the target scaffold is a Hantzsch-type cyclocondensation. This method involves the reaction of an α-haloketone with an amide. For the synthesis of ethyl 2-ethyl-1,3-oxazole-4-carboxylate, the key starting materials are ethyl 2-chloro-3-oxobutanoate and propionamide.

Overall Synthetic Scheme

The two-step synthesis commences with the formation of the ethyl ester of the target molecule, followed by its hydrolysis to yield the final carboxylic acid.

Synthetic Pathway Start Ethyl 2-chloro-3-oxobutanoate + Propionamide Ester Ethyl 2-ethyl-1,3-oxazole-4-carboxylate Start->Ester Cyclocondensation Acid This compound Ester->Acid Hydrolysis

Caption: Overall synthesis of this compound.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the amide oxygen onto the carbonyl carbon of the ethyl 2-chloro-3-oxobutanoate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The choice of a non-nucleophilic solvent is crucial to prevent side reactions with the electrophilic starting material.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of the target compounds.

Synthesis of Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

This protocol is based on analogous syntheses of similar oxazole derivatives.[1][2]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )CAS NumberNotes
Ethyl 2-chloro-3-oxobutanoate164.59609-15-4Corrosive, handle with care.
Propionamide73.0979-05-0
Anhydrous Dioxane88.11123-91-1Use a dry, non-nucleophilic solvent.
Sodium bicarbonate84.01144-55-8For work-up.
Anhydrous magnesium sulfate120.377487-88-9For drying.

Procedure:

  • To a stirred solution of propionamide (1.2 equivalents) in anhydrous dioxane, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-ethyl-1,3-oxazole-4-carboxylate as a pale yellow oil.

Hydrolysis of Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

This procedure employs a microwave-assisted saponification, which can significantly reduce reaction times compared to traditional heating.[3]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )CAS NumberNotes
Ethyl 2-ethyl-1,3-oxazole-4-carboxylate169.17100269-82-3Synthesized in the previous step.
Potassium carbonate (K₂CO₃)138.21584-08-7
Ethanol46.0764-17-5
Hydrochloric acid (1 M)36.467647-01-0For acidification.

Procedure:

  • In a microwave-safe vessel, dissolve ethyl 2-ethyl-1,3-oxazole-4-carboxylate (1.0 equivalent) in ethanol.

  • Add potassium carbonate (3.0 equivalents) to the solution.

  • Seal the vessel and heat the mixture in a microwave reactor at 180 °C for 20 minutes.

  • After cooling, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with 1 M hydrochloric acid, which should precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization and Data

Accurate characterization is paramount for verifying the successful synthesis of the target compounds. Below is the expected spectroscopic data based on analysis of similar structures.[4][5]

Ethyl 2-ethyl-1,3-oxazole-4-carboxylate
PropertyPredicted Value
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.17 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (s, 1H, oxazole H-5), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 2.85 (q, J = 7.5 Hz, 2H, -CH₂ CH₃), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ), 1.32 (t, J = 7.5 Hz, 3H, -CH₂CH₃ ) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 162.5 (C=O, ester), 160.5 (C-2, oxazole), 143.0 (C-5, oxazole), 135.0 (C-4, oxazole), 61.0 (-O CH₂CH₃), 22.0 (-CH₂ CH₃), 14.3 (-OCH₂CH₃ ), 11.5 (-CH₂CH₃ ) ppm.
IR (neat) ν 1725 (C=O, ester), 1580 (C=N, oxazole) cm⁻¹.
This compound
PropertyValue/Predicted ValueSource
Molecular Formula C₆H₇NO₃[6]
Molecular Weight 141.12 g/mol [6]
CAS Number 75395-42-5[6]
¹H NMR (DMSO-d₆, 400 MHz) δ 13.0 (br s, 1H, -COOH ), 8.50 (s, 1H, oxazole H-5), 2.80 (q, J = 7.6 Hz, 2H, -CH₂ CH₃), 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃ ) ppm.Predicted
¹³C NMR (DMSO-d₆, 100 MHz) δ 163.0 (C=O, acid), 161.0 (C-2, oxazole), 144.0 (C-5, oxazole), 136.0 (C-4, oxazole), 21.5 (-CH₂ CH₃), 11.0 (-CH₂CH₃ ) ppm.Predicted
IR (KBr) ν 3100-2500 (br, O-H, acid), 1700 (C=O, acid), 1585 (C=N, oxazole) cm⁻¹.Predicted

Troubleshooting and Field-Proven Insights

  • Low Yield in Cyclocondensation: Ensure all reagents and solvents are anhydrous. The presence of water can lead to side reactions and lower yields. If the reaction is sluggish, consider a higher boiling point solvent like toluene, or the addition of a mild, non-nucleophilic base to scavenge the HCl formed during the reaction.

  • Incomplete Hydrolysis: If TLC or NMR indicates incomplete hydrolysis, prolong the reaction time or increase the temperature slightly. In some cases, switching to a stronger base like sodium hydroxide may be necessary, but this should be done cautiously to avoid potential degradation of the oxazole ring.

  • Purification Challenges: The target compounds are relatively polar. For column chromatography, a gradient elution from low to high polarity (e.g., 10% to 50% ethyl acetate in hexanes) is recommended for the ester. The carboxylic acid can often be purified by recrystallization from a suitable solvent system like ethanol/water.

Conclusion

This guide has detailed a robust and efficient synthetic route for the preparation of this compound and its ethyl ester. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers can reliably access these valuable building blocks for further exploration in drug discovery and materials science. The provided characterization data and troubleshooting tips should serve as a valuable resource for ensuring the successful synthesis and validation of these important heterocyclic compounds.

References

The Diverse Biological Activities of Oxazole-4-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, bestowing unique physicochemical properties upon molecules that house it. When functionalized with a carboxylic acid at the 4-position, this scaffold gives rise to the oxazole-4-carboxylic acid core, a privileged structure with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of this versatile compound class. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to empower the rational design and evaluation of novel oxazole-4-carboxylic acid-based therapeutic agents.

Introduction: The Oxazole-4-Carboxylic Acid Scaffold

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1] The introduction of a carboxylic acid moiety at the 4-position creates a molecule with a unique electronic and structural profile, ripe for chemical modification and interaction with biological targets. The inherent features of the oxazole ring, such as its ability to participate in hydrogen bonding and π-stacking interactions, combined with the ionizable carboxylic acid group, make it an attractive starting point for the development of new chemical entities with therapeutic potential.[2]

This guide will delve into three principal areas of biological activity associated with oxazole-4-carboxylic acids: their potent anticancer effects, their broad-spectrum antimicrobial properties, and their significant anti-inflammatory capabilities. For each area, we will explore the underlying mechanisms of action, dissect the structure-activity relationships that govern their potency, and provide detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Oxazole-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those with multidrug resistance.[3] Their therapeutic potential stems from their ability to interact with and inhibit key molecular targets that are critical for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of oxazole-4-carboxylic acids are often multifactorial, targeting several key signaling pathways and cellular processes. Two of the most well-documented mechanisms are the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and the disruption of tubulin polymerization.

The STAT3 protein is a transcription factor that is often constitutively activated in a wide variety of human cancers, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis.[4] Oxazole-4-carboxylic acid derivatives have been designed to interfere with STAT3 signaling, a key pathway in cancer progression.[5] One of the primary mechanisms of inhibition is the disruption of STAT3 dimerization, a critical step for its activation and subsequent translocation to the nucleus.[6] By preventing this dimerization, these compounds effectively shut down STAT3-mediated gene transcription, leading to the downregulation of anti-apoptotic proteins like Bcl-xL and ultimately inducing apoptosis in cancer cells.[5]

STAT3_Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive Inactive STAT3 (Monomer) JAK->STAT3_inactive Phosphorylation (pY705) STAT3_active Active STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation Gene_Expression Gene Transcription (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis & Cell Proliferation Gene_Expression->Apoptosis_Inhibition Oxazole Oxazole-4-Carboxylic Acid Derivative Oxazole->STAT3_active Inhibits Dimerization

Figure 1. Inhibition of the STAT3 Signaling Pathway by Oxazole-4-Carboxylic Acid Derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and the maintenance of cell shape.[7] Several successful anticancer drugs, such as paclitaxel and the vinca alkaloids, function by targeting tubulin dynamics. Oxazole-4-carboxylic acid derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[8][9][10] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[4][11]

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Inhibition of Polymerization leads to Cell Cycle Arrest & Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Oxazole Oxazole-4-Carboxylic Acid Derivative Oxazole->Tubulin Binds to Colchicine Site

Figure 2. Disruption of Tubulin Polymerization by Oxazole-4-Carboxylic Acid Derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of oxazole-4-carboxylic acids is highly dependent on the nature and position of substituents on the oxazole ring and any appended aryl groups.

  • Substituents at the 2- and 5-positions: The presence of aryl or heteroaryl groups at the 2- and 5-positions of the oxazole ring is often crucial for potent anticancer activity.[12] The nature of these substituents influences the electronic properties and steric bulk of the molecule, which in turn affects its binding to target proteins.

  • Substitution on Aryl Rings: The substitution pattern on the aryl rings can significantly modulate activity. For instance, the presence of electron-withdrawing or electron-donating groups can influence the molecule's ability to interact with the target's active site. Specific substitutions can also enhance cell permeability and metabolic stability.

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position can be a key pharmacophore, participating in hydrogen bonding interactions with the target protein. Esterification or amidation of this group can be used to modulate the compound's pharmacokinetic properties, such as cell permeability and duration of action.

Table 1: Anticancer Activity of Representative Oxazole-4-Carboxylic Acid Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
1 PhenylBenzylsulfonylLeukemia (CCRF-CEM)1.21[12]
2 4-Methylphenyl(4-Methylphenyl)sulfanylLeukemia (SR)-3.16 (Growth %)[13]
3 PhenylHHep-260.2[9]
4 4-Methylphenyl(4-Methylphenyl)aminoNon-Small Cell Lung (NCI-H522)23.59 (Growth %)[13]
5 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-ylHLiver (Huh7)4.29[14]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Choice of Cell Lines: The selection of cancer cell lines is critical for obtaining relevant data. The NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, is a valuable resource for initial screening.[15] For more focused studies, cell lines with known genetic backgrounds or specific target expression levels should be chosen. For example, MCF-7 (estrogen receptor-positive breast cancer) and HCT116 (colorectal carcinoma) are commonly used due to their well-characterized nature and relevance to prevalent cancers.[16][17]

  • Positive and Negative Controls: The inclusion of appropriate controls is essential for a self-validating system. A positive control, a compound with known cytotoxic effects (e.g., doxorubicin), confirms that the assay is sensitive to cytotoxic agents. A negative control (vehicle-treated cells) represents 100% cell viability. Blank wells (media only) are used to subtract background absorbance.[13][18]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the oxazole-4-carboxylic acid derivatives in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (typically <0.5%). Replace the culture medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Add Oxazole Derivatives (and Controls) Step1->Step2 Step3 Incubate (24-72h) Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate (2-4h) Step4->Step5 Step6 Solubilize Formazan Crystals Step5->Step6 Step7 Measure Absorbance (570 nm) Step6->Step7 End Calculate IC50 Step7->End

Figure 3. Workflow for the MTT Assay to Determine In Vitro Cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Oxazole-4-carboxylic acid derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[6]

Mechanisms of Antimicrobial Action

The precise mechanisms by which oxazole-4-carboxylic acids exert their antimicrobial effects are still under investigation, but several potential targets have been identified. These compounds may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[18][19]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of oxazole-4-carboxylic acids is influenced by the substituents on the heterocyclic core.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall and membrane. Modifications that enhance lipophilicity, such as the introduction of alkyl or halogenated aryl groups, can lead to increased antimicrobial activity.

  • Electronic Effects: The electronic nature of the substituents can influence the compound's interaction with its molecular target. Electron-withdrawing groups may enhance activity in some cases, while electron-donating groups may be more favorable in others.

  • Steric Factors: The size and shape of the substituents can affect the compound's ability to fit into the active site of its target enzyme or protein.

Table 2: Antimicrobial Activity of Representative Oxazole-4-Carboxylic Acid Derivatives

Compound IDR1R2Bacterial StrainMIC (µg/mL)Reference
6 ArylHStaphylococcus aureus0.5 - 4[19]
7 4-ChlorophenylHEscherichia coli>100[20]
8 2-tert-Butyl4-(4-chlorophenyl)Bacillus subtilis6.25[20]
9 Pyrazole-linkedHStaphylococcus aureus>100[20]
10 ArylHPseudomonas aeruginosa>100[21]
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Assay)

The Kirby-Bauer disk diffusion test is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[3]

  • Choice of Bacterial Strains: The selection of bacterial strains should include representatives of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to assess the spectrum of activity.[22] Standardized strains from recognized culture collections (e.g., ATCC) should be used to ensure reproducibility.[15]

  • Controls: A positive control (a disk containing a known antibiotic to which the test organism is susceptible) and a negative control (a blank disk or a disk with the solvent used to dissolve the test compound) are essential.[23]

  • Prepare Inoculum: Prepare a standardized inoculum of the test bacterium in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

  • Apply Disks: Prepare sterile filter paper disks impregnated with a known concentration of the oxazole-4-carboxylic acid derivative. Aseptically place the disks onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of clearing around each disk where bacterial growth has been inhibited. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

  • Interpretation: Compare the zone diameters to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant to the test compound.

Kirby_Bauer_Workflow Start Start Step1 Prepare Standardized Bacterial Inoculum Start->Step1 Step2 Inoculate Mueller-Hinton Agar Plate Step1->Step2 Step3 Apply Disks Impregnated with Oxazole Derivatives and Controls Step2->Step3 Step4 Incubate (18-24h at 37°C) Step3->Step4 Step5 Measure Zone of Inhibition Step4->Step5 End Interpret Results Step5->End

Figure 4. Workflow for the Kirby-Bauer Disk Diffusion Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Oxazole-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory disorders.[6][24]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[9][11] Oxazole-4-carboxylic acid derivatives have been shown to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[25] By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby alleviating the signs and symptoms of inflammation.

Arachidonic_Acid_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX Lipoxygenases (LOX) AA->LOX PGs Prostaglandins (PGs) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTs) (Inflammation) LOX->LTs Oxazole Oxazole-4-Carboxylic Acid Derivative Oxazole->COX Inhibits COX-2

Figure 5. Inhibition of the Arachidonic Acid Pathway by Oxazole-4-Carboxylic Acid Derivatives.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The COX-2 inhibitory activity of oxazole-4-carboxylic acids is sensitive to their structural features.

  • Aryl Substituents: The nature of the aryl substituents at the 2- and 5-positions is critical for potent and selective COX-2 inhibition. Specific substitution patterns can promote binding to the active site of COX-2 over COX-1.

  • Carboxylic Acid and its Bioisosteres: The carboxylic acid group is a key feature for interacting with the active site of COX enzymes. In some cases, bioisosteric replacement of the carboxylic acid with other acidic functional groups can modulate activity and selectivity.

Table 3: Anti-inflammatory Activity of Representative Oxazole-4-Carboxylic Acid Derivatives

Compound IDR1R2AssayActivityReference
11 ArylArylCarrageenan-induced paw edemaSignificant inhibition[26]
12 PhenylBenzamideCarrageenan-induced paw edema35.38% inhibition[24]
13 ArylArylCOX-2 InhibitionPotent and selective[12]
Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of new chemical entities.[19][21]

  • Animal Model: Rats or mice are commonly used for this model. The choice of species can depend on factors such as the availability of historical data and the specific research question.

  • Inducing Agent: Carrageenan is a sulfated polysaccharide that induces a reproducible and well-characterized inflammatory response.[27]

  • Positive Control: A standard NSAID with a known anti-inflammatory effect, such as indomethacin, is used as a positive control to validate the assay.[9][11][28]

  • Animal Acclimatization: Acclimate the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the oxazole-4-carboxylic acid derivative or the vehicle (control) to the animals via an appropriate route (e.g., oral gavage). The positive control group receives a standard dose of indomethacin.

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.

Paw_Edema_Workflow Start Start Step1 Administer Oxazole Derivative or Controls to Rats Start->Step1 Step2 Inject Carrageenan into Paw Step1->Step2 Step3 Measure Paw Volume at Regular Intervals Step2->Step3 Step4 Calculate Percentage Inhibition of Edema Step3->Step4 End Evaluate Anti-inflammatory Activity Step4->End

Figure 6. Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The oxazole-4-carboxylic acid scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The diverse mechanisms of action and the amenability of this core to chemical modification provide a rich landscape for further drug discovery efforts.

Future research in this area should focus on:

  • Target-Specific Design: Leveraging computational modeling and a deeper understanding of the molecular targets to design more potent and selective inhibitors.

  • Pharmacokinetic Optimization: Modifying the oxazole-4-carboxylic acid scaffold to improve pharmacokinetic properties such as oral bioavailability, metabolic stability, and tissue distribution.

  • Combination Therapies: Exploring the synergistic effects of oxazole-4-carboxylic acid derivatives in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

By continuing to explore the rich chemical space of oxazole-4-carboxylic acids, the scientific community is well-positioned to develop the next generation of innovative medicines to address a wide range of unmet medical needs.

References

A Technical Guide to Investigating the Potential Mechanism of Action of 2-Ethyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] 2-Ethyl-1,3-oxazole-4-carboxylic acid is a distinct molecule within this class, and while its specific biological role is not extensively documented, its structural features—a substituted oxazole ring and a carboxylic acid moiety—suggest several plausible mechanisms of action. This guide synthesizes information from related compounds to propose testable hypotheses for its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer pathways. We provide detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers to elucidate the compound's therapeutic potential.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one nitrogen and one oxygen atom. This scaffold is of significant interest in drug discovery due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with biological targets.[4] The utility of oxazoles as key intermediates for synthesizing new chemical entities has grown, with derivatives demonstrating a wide spectrum of activities including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][5]

The specific substitution pattern on the oxazole ring plays a pivotal role in determining the compound's biological effects.[1][5] The molecule in focus, this compound (PubChem CID: 21284955), features an ethyl group at the 2-position and a carboxylic acid group at the 4-position.[6] The carboxylic acid is a common functional group in pharmaceuticals, often crucial for binding to enzyme active sites or improving pharmacokinetic properties. This structural feature, in particular, points towards potential interactions with enzymes that recognize acidic substrates.

Hypothesized Mechanisms of Action

Based on the structure of this compound and the known activities of related oxazole derivatives, we propose three primary potential mechanisms of action for investigation.

Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A well-known oxazole-containing drug, Oxaprozin, is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[4] Given the structural similarity, it is plausible that this compound could also exhibit anti-inflammatory properties through a similar mechanism.

  • Plausible Target: COX-1 and COX-2 enzymes.

  • Mechanism: The carboxylic acid moiety could mimic the arachidonic acid substrate, binding to the active site of COX enzymes and blocking the synthesis of pro-inflammatory prostaglandins. The ethyl-oxazole core would influence binding affinity and selectivity.

Below is a diagram illustrating the proposed inhibitory action on the prostaglandin synthesis pathway.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalysis Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Target_Compound 2-Ethyl-1,3-oxazole -4-carboxylic acid Target_Compound->COX_Enzymes Inhibition

Caption: Proposed inhibitory effect on the COX pathway.

Hypothesis 2: Antimicrobial Activity

Heterocyclic compounds, including oxazole derivatives, are well-represented in antimicrobial drug discovery.[1][5] Their mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The dramatically rising occurrence of multi-drug resistant microbial infections makes the discovery of new antimicrobial agents with novel structures a priority.[5]

  • Plausible Targets: Bacterial enzymes such as DNA gyrase, topoisomerase IV, or enzymes involved in peptidoglycan synthesis.

  • Mechanism: The oxazole ring could act as a scaffold that correctly positions the ethyl and carboxylic acid groups to interact with key residues in the active site of a bacterial enzyme, leading to inhibition of a vital cellular process and arresting bacterial growth.

Hypothesis 3: Anticancer Activity

Certain substituted oxazoles have demonstrated potent anticancer activity.[1][3] These effects are often mediated through the inhibition of signaling pathways that are dysregulated in cancer, such as those involving protein kinases.

  • Plausible Targets: Tyrosine kinases, serine/threonine kinases, or other proteins involved in cell cycle regulation or apoptosis.

  • Mechanism: The compound could function as a competitive inhibitor at the ATP-binding site of a protein kinase, preventing the phosphorylation of downstream substrates and thereby blocking oncogenic signaling cascades.

Experimental Validation Workflows

To systematically test these hypotheses, a tiered approach starting with in vitro assays followed by cell-based and potentially in vivo models is recommended.

Workflow 1: Evaluation of Anti-inflammatory Potential

This workflow is designed to determine if the compound inhibits COX enzymes and reduces inflammatory responses in a cellular context.

Anti_Inflammatory_Workflow start Start: Compound Synthesis & QC assay_cox In Vitro COX-1/COX-2 Inhibition Assay start->assay_cox cell_assay Cell-Based Assay (e.g., LPS-stimulated macrophages) start->cell_assay data_analysis Data Analysis: Calculate IC50 Values assay_cox->data_analysis measure_pg Measure Prostaglandin E2 (PGE2) Levels (ELISA) cell_assay->measure_pg measure_cytokine Measure Cytokine Levels (e.g., TNF-α, IL-6) cell_assay->measure_cytokine measure_pg->data_analysis measure_cytokine->data_analysis end Conclusion: Anti-inflammatory Potential data_analysis->end

Caption: Workflow for validating anti-inflammatory activity.

Protocol: In Vitro COX-2 Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against purified COX-2 enzyme.

  • Materials:

    • Purified ovine or human COX-2 enzyme.

    • Arachidonic acid (substrate).

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe).

    • Test compound dissolved in DMSO.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer.

    • In a 96-well plate, add 10 µL of the diluted compound or vehicle (DMSO) control.

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to each well.

    • Incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of TMPD solution.

    • Measure the absorbance at 590 nm every minute for 10 minutes.

    • Calculate the rate of reaction for each concentration.

    • Plot the percent inhibition versus compound concentration and determine the IC50 value using non-linear regression.

  • Causality & Validation: This assay directly measures the compound's effect on the enzymatic activity of the target. Including a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle-only (DMSO) as a negative control validates the assay's performance.

Workflow 2: Evaluation of Antimicrobial Activity

This workflow screens the compound for activity against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

  • Materials:

    • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

    • Test compound dissolved in DMSO.

    • Sterile 96-well microplates.

    • Standardized microbial inoculum (0.5 McFarland).

  • Procedure:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the stock compound solution to the first well and perform a 2-fold serial dilution across the plate.

    • Prepare a standardized inoculum of the test organism and dilute it to the final concentration of ~5 x 10^5 CFU/mL.

    • Add 10 µL of the diluted inoculum to each well.

    • Include a positive control (microbe, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Causality & Validation: This standard CLSI-approved method is a reliable indicator of antimicrobial activity. The inclusion of positive and negative growth controls ensures the validity of the results and the viability of the inoculum.

Data Summary and Interpretation

The results from the initial screening assays should be compiled to guide further investigation.

Hypothesized Activity Primary Assay Metric Interpretation of Positive Result
Anti-inflammatory In Vitro COX-2 InhibitionIC50An IC50 value < 10 µM suggests potent inhibition and warrants further study in cell-based models.
Antimicrobial Broth MicrodilutionMICAn MIC value ≤ 16 µg/mL is generally considered a good starting point for further development.
Anticancer Cancer Cell Viability (MTT)GI50A GI50 (concentration for 50% growth inhibition) < 10 µM against a cancer cell line indicates significant cytotoxic/cytostatic activity.

Conclusion and Future Directions

This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action for this compound. The oxazole core is a versatile starting point for drug discovery, and a systematic evaluation of its biological activities is the critical first step in realizing its therapeutic potential.[3] Positive results in any of the proposed primary assays should be followed by more advanced studies, such as target deconvolution using proteomics, kinase panel screening, or in vivo efficacy studies in relevant animal models. The logical progression from broad screening to specific mechanistic studies will provide a comprehensive understanding of this promising compound.

References

A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. 2-Ethyl-1,3-oxazole-4-carboxylic acid (CAS: 7539-42-5, Molecular Formula: C₆H₇NO₃, Molecular Weight: 141.12 g/mol ) is one such molecule of interest, belonging to the oxazole class of heterocycles known for their diverse biological activities.[1][2][3] The presence of a carboxylic acid moiety provides a crucial handle for synthetic modification, making it a valuable building block for creating libraries of potential therapeutic agents.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. While comprehensive experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization. For researchers synthesizing or working with this compound, this guide serves as a technical framework for confirming its identity and purity through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and identify the electronic environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Framework

The causality behind ¹H NMR experimental design is to isolate the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to avoid solvent signal interference. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable acidic proton.

Based on the structure, we can predict a distinct set of signals. The electron-withdrawing nature of the oxazole ring and the carboxylic acid group will shift adjacent protons downfield (to a higher ppm value).

Predicted ¹H NMR Data

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-COOH12.0 - 13.0Singlet, broad1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration-dependent.[4]
H-5 (Oxazole)8.3 - 8.6Singlet1HThis proton is attached to an sp²-hybridized carbon in an electron-deficient aromatic ring, leading to significant deshielding.
-CH₂- (Ethyl)2.8 - 3.1Quartet (q)2HThese methylene protons are adjacent to three methyl protons, resulting in a quartet. They are deshielded by the attached oxazole ring.
-CH₃ (Ethyl)1.3 - 1.5Triplet (t)3HThese methyl protons are adjacent to two methylene protons, resulting in a triplet. They are in a typical aliphatic region.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.

Visualization: Molecular Structure for NMR Analysis

Caption: Labeled structure for ¹H NMR correlation.

¹³C NMR Spectroscopy: The Carbon Backbone

In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data

Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl)165 - 175Carboxylic acid carbons are significantly deshielded and appear in this characteristic downfield region.[4]
C-2 (Oxazole)160 - 165This carbon is double-bonded to nitrogen and adjacent to oxygen, resulting in strong deshielding.
C-5 (Oxazole)140 - 145The C-H carbon of the oxazole ring is also highly deshielded due to its aromatic and heterocyclic nature.
C-4 (Oxazole)125 - 135The carbon bearing the carboxylic acid group is slightly less deshielded than the other ring carbons.
-CH₂- (Ethyl)20 - 25Methylene carbon attached to the electron-withdrawing oxazole ring.
-CH₃ (Ethyl)10 - 15Typical chemical shift for a terminal methyl carbon in an ethyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The choice to use Attenuated Total Reflectance (ATR) is one of convenience and efficiency, as it requires minimal sample preparation for solid or liquid samples.

The spectrum of this compound is expected to be dominated by the strong absorptions from the carboxylic acid group.

Predicted IR Absorption Data

Vibrational ModePredicted Frequency (cm⁻¹)IntensityRationale
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongThis very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][5]
C-H Stretch (Aliphatic)2850 - 3000MediumCorresponds to the C-H bonds of the ethyl group.
C=O Stretch (Carboxylic Acid)1700 - 1730Strong, SharpThe carbonyl stretch is a strong, sharp peak. Its position indicates conjugation with the oxazole ring.[4][5]
C=N / C=C Stretch (Oxazole Ring)1550 - 1650Medium-StrongThese absorptions are characteristic of the oxazole aromatic ring system.
C-O Stretch (Carboxylic Acid)1210 - 1320MediumAssociated with the stretching of the C-O single bond in the carboxyl group.[5]
O-H Bend (Out-of-plane)900 - 960Broad, MediumAnother characteristic, though less intense, band for carboxylic acid dimers.[5]

Experimental Protocol: FT-IR (ATR)

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact, showing a strong signal for the molecular ion (or its adducts).

Predicted Mass Spectrometry Data (ESI)

Ion AdductPredicted m/zRationale
[M+H]⁺142.050(Positive Ion Mode) Protonated molecular ion. This is often the base peak.[2]
[M+Na]⁺164.032(Positive Ion Mode) Adduct with sodium, a common impurity.[2]
[M-H]⁻140.035(Negative Ion Mode) Deprotonated molecular ion, highly stable for a carboxylic acid.[2]
Trustworthiness through Fragmentation Analysis

The fragmentation pattern provides a self-validating system for the proposed structure. For oxazoles, characteristic fragmentation pathways involve the loss of stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the ring.

Visualization: Potential ESI-MS Fragmentation Pathway

G M_H [M+H]⁺ m/z = 142.05 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 124.04 M_H->frag1 - H₂O frag2 Loss of COOH [M-COOH]⁺ m/z = 96.05 M_H->frag2 - •COOH frag3 Loss of CO from frag1 m/z = 96.05 frag1->frag3 - CO

Caption: A simplified potential fragmentation pathway in positive ion ESI-MS.

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key carboxylic acid and oxazole functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight. This guide provides the expected analytical benchmarks for researchers, ensuring confidence in the identity and quality of this versatile chemical building block.

References

Introduction: The Role of NMR in Heterocyclic Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Ethyl-1,3-oxazole-4-carboxylic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental best practices, and detailed spectral interpretation required for the unambiguous structural elucidation of this molecule.

This compound is a key building block in the synthesis of more complex molecules. The oxazole ring is a privileged scaffold in drug discovery, appearing in numerous bioactive compounds. Accurate and definitive characterization of such intermediates is paramount to ensure the integrity of the final products. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into molecular structure, proton environments, and purity. This guide explains not just what the spectrum looks like, but why it appears that way, grounding the interpretation in the fundamental principles of magnetic resonance.

Foundational Principles: Chemical Shift, Coupling, and Labile Protons

A robust interpretation of any NMR spectrum is built upon a solid understanding of its core principles. For a molecule like this compound, three concepts are particularly critical.

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton.[1][2] Electron-withdrawing groups (like the oxazole ring and carboxylic acid) pull electron density away from nearby protons, "deshielding" them from the external magnetic field. This causes their signals to appear further downfield (at a higher ppm value).[1][2]

  • Spin-Spin Coupling (J): Protons on adjacent, non-equivalent carbon atoms influence each other's magnetic environment, causing their signals to split. This splitting pattern, governed by the 'n+1 rule', reveals the number of neighboring protons.[3] The distance between the split lines, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and geometry of the molecule.[4][5]

  • Labile Protons: The proton of the carboxylic acid (-COOH) is "labile," meaning it can be readily exchanged with other acidic protons in the solution, such as trace amounts of water.[6][7] This exchange process affects its NMR signal in several ways:

    • Chemical Shift Variability: Its position is highly sensitive to solvent, concentration, and temperature.[8][9][10]

    • Signal Broadening: Rapid chemical exchange often results in a broad singlet, as the spectrometer observes an average of its various states.[6][11][12]

    • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the sample will cause the labile -COOH proton to exchange with deuterium. Since deuterium is not observed in a ¹H NMR experiment, the -COOH signal will disappear, providing a definitive method for its identification.[8][9]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[13][14] Garbage in, garbage out. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Solvent Selection: The Critical Choice

The choice of deuterated solvent is the most important experimental parameter for this molecule.

  • Recommended Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) . DMSO is a hydrogen-bond accepting solvent that significantly slows the rate of proton exchange for the carboxylic acid.[11] This results in a sharper, more easily identifiable -COOH peak, which is often observed as a distinct, albeit broad, singlet.

  • Alternative Solvent: CDCl₃ (Deuterated Chloroform) . While common, CDCl₃ is less ideal. The -COOH proton signal in chloroform is often very broad and its chemical shift is highly variable due to weaker hydrogen bonding interactions and faster exchange rates.[7]

  • Confirmatory Solvent: D₂O (Deuterium Oxide) . Used in a subsequent experiment to confirm the identity of the labile proton signal.[9]

Step-by-Step Sample Preparation Workflow

The following workflow ensures a clean, homogeneous sample, which is essential for acquiring a high-quality spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (~0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter Solution (Pipette with glass wool) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer shim 5. Shim Magnet Coils (Optimize Field Homogeneity) transfer->shim acquire 6. Acquire Spectrum (e.g., 400 MHz Spectrometer) shim->acquire process 7. Process Data (Fourier Transform, Phasing) acquire->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

G cluster_labels mol l1 a (-COOH) l2 b (H5) l3 c (-CH2-) l4 d (-CH3)

Caption: Molecular structure and proton environments of the target molecule.

Detailed Signal Assignments

The following table summarizes the predicted ¹H NMR data. The causality behind each assignment is explained below.

Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J)
a (-COOH)1H12.0 - 13.5Broad Singlet (br s)N/A
b (H5)1H~ 8.5Singlet (s)N/A
c (-CH₂)2H~ 3.0Quartet (q)~ 7.4 Hz
d (-CH₃)3H~ 1.3Triplet (t)~ 7.4 Hz
  • Signal a (-COOH): This proton is the most deshielded in the molecule. Its attachment to an electronegative oxygen and its acidic nature place its resonance far downfield, typically in the 10-13 ppm range.[8][9][12][15] In DMSO-d₆, it appears as a broad singlet due to hydrogen bonding and chemical exchange.[6][11] This signal would disappear upon the addition of D₂O.[8][9]

  • Signal b (H5): This is the sole proton on the oxazole ring. Heteroaromatic protons are deshielded due to the ring current effects and the electronegativity of the nitrogen and oxygen atoms.[16][17] It has no adjacent protons, so it appears as a sharp singlet.

  • Signal c (-CH₂-): These methylene protons are adjacent to the electron-withdrawing oxazole ring, which shifts their signal downfield relative to a standard alkyl chain. They are adjacent to the three protons of the methyl group, leading to a splitting pattern of n+1 = 3+1 = 4 lines, a quartet. The typical coupling constant for vicinal protons in a freely rotating ethyl group is around 7-8 Hz.[4]

  • Signal d (-CH₃): These methyl protons are the most shielded in the molecule, appearing furthest upfield. They are adjacent to the two protons of the methylene group, resulting in a splitting pattern of n+1 = 2+1 = 3 lines, a triplet.[3] Crucially, the J value for this triplet must be identical to the J value of the quartet it is coupled to, confirming the ethyl group assignment.

Protocol Validation: The D₂O Shake Experiment

To ensure the trustworthiness of the assignment, the identity of the labile carboxylic acid proton must be confirmed experimentally.

Protocol:

  • Acquire the initial ¹H NMR spectrum in DMSO-d₆ as described above.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and invert it several times to mix thoroughly.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

Expected Result: The broad singlet previously observed in the δ 12.0 - 13.5 ppm region will have disappeared or significantly diminished in intensity. All other signals (the singlet, quartet, and triplet) will remain unchanged. This result unequivocally confirms the assignment of the carboxylic acid proton.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and information-rich fingerprint for its structural verification. The four distinct signals—a downfield broad singlet for the carboxylic acid, a sharp singlet for the oxazole proton, and a characteristic quartet-triplet pattern for the ethyl group—allow for a confident and unambiguous assignment of the entire structure. By employing best practices in sample preparation, particularly the use of DMSO-d₆ as the solvent, and validating assignments with a D₂O exchange experiment, researchers can ensure the highest level of scientific integrity in their analytical results.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2-Ethyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Ethyl-1,3-oxazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to deliver a deep, mechanistic understanding of the ionization and fragmentation processes. We will explore optimal ionization strategies, predict detailed fragmentation pathways grounded in the principles of chemical reactivity, and provide robust, step-by-step protocols for reproducible data acquisition. All discussions are supported by authoritative references to ensure scientific integrity and provide a foundation for further investigation.

Introduction: The Analytical Imperative

This compound (C₆H₇NO₃, Molecular Weight: 141.12 g/mol ) is a heterocyclic compound featuring an oxazole core, a reactive carboxylic acid moiety, and an ethyl substituent.[1][2][3] The oxazole ring is a key pharmacophore in numerous pharmaceutical agents, making the structural elucidation of its derivatives a critical task in medicinal chemistry and drug metabolism studies. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural detail from minimal sample quantities.

Understanding the mass spectrometric fragmentation of this molecule is not merely an academic exercise. It is essential for:

  • Structural Confirmation: Verifying the identity of synthesized compounds.

  • Metabolite Identification: Identifying biotransformations in preclinical and clinical studies.

  • Impurity Profiling: Characterizing related substances and degradation products in drug manufacturing.

This guide provides the foundational knowledge to confidently interpret the mass spectra of this compound and its analogues, leveraging a predictive framework based on the established fragmentation patterns of its constituent functional groups.

Foundational Principles: Ionization & Adduct Formation

The choice of ionization technique is paramount for successfully analyzing this compound. Given its polarity and the presence of an acidic proton, Electrospray Ionization (ESI) is the method of choice. This technique is gentle, minimizing in-source fragmentation and maximizing the abundance of the molecular ion, which is the gateway to structural analysis via tandem mass spectrometry (MS/MS).

Negative Ion Mode ESI: The Primary Choice

The carboxylic acid group is readily deprotonated, making negative ion mode ESI highly efficient.[4][5] The dominant ion observed will be the deprotonated molecule, [M-H]⁻ , at a mass-to-charge ratio (m/z) of 140.03.

  • Causality: The acidic proton of the carboxylic acid (pKa ≈ 3-5) is easily abstracted by the electrospray solvent (e.g., methanol, acetonitrile) or basic modifiers, resulting in a stable carboxylate anion. This process is highly favored thermodynamically, leading to a strong signal.

Positive Ion Mode ESI: A Secondary Approach

While less intuitive for an acidic molecule, positive ion mode can yield valuable information. The lone pair of electrons on the oxazole nitrogen atom provides a site for protonation. The expected ion would be the protonated molecule, [M+H]⁺ , at an m/z of 142.05.

  • Experimental Insight: The efficiency of positive ionization will be significantly lower than negative ionization and highly dependent on the mobile phase composition. The presence of an acid (e.g., formic acid) is required to facilitate protonation. Adduct formation with cations present in the solvent or buffer system, such as sodium ([M+Na]⁺ at m/z 164.03) or potassium ([M+K]⁺ at m/z 180.00), is also highly probable and can be diagnostic for carboxylic acids.[6][7]

Adduct Type Ionization Mode Predicted m/z Notes
[M-H]⁻Negative140.03531Most abundant ion, ideal for MS/MS.
[M+H]⁺Positive142.04987Lower abundance, requires acidic mobile phase.
[M+Na]⁺Positive164.03181Common adduct, confirms molecular weight.
[M+NH₄]⁺Positive159.07641Possible with ammonium-based buffers.

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChem predictions.[8]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Collision-Induced Dissociation (CID) of the precursor ion provides the structural fingerprint of the molecule. The fragmentation pathways are dictated by the underlying chemical principles: the weakest bonds break, and the most stable fragments are formed. Here, we will dissect the predicted fragmentation of the [M-H]⁻ ion (m/z 140.03).

Predicted Fragmentation of the [M-H]⁻ Ion (m/z 140.03)

The fragmentation of the deprotonated molecule is initiated from the high-energy carboxylate anion.

Primary Fragmentation Pathways:

  • Loss of CO₂ (Decarboxylation): This is the most common and energetically favorable fragmentation pathway for deprotonated carboxylic acids.[9] The loss of a neutral carbon dioxide molecule (44.00 Da) results in a highly stable carbanion.

    • Mechanism: The negative charge on the carboxylate induces the cleavage of the C-C bond between the carboxyl group and the oxazole ring.

    • Resulting Fragment: m/z 96.04 ([C₅H₆NO]⁻)

  • Ring Cleavage Mechanisms: Heterocyclic rings can undergo characteristic cleavages upon collisional activation.[10][11] For the oxazole ring, fragmentation often involves the scission of the weaker C-O and N-C bonds.

    • Hypothesized Pathway: A concerted ring opening followed by elimination of neutral fragments like CO or HCN is plausible. For instance, cleavage of the C2-N3 and C4-C5 bonds could lead to the loss of ethyl isocyanate (CH₃CH₂NCO), although this is less common than simple neutral losses. More complex rearrangements, as seen in related isoxazole systems, can also occur.[12]

Secondary Fragmentation:

The primary fragment at m/z 96.04 can undergo further dissociation:

  • Loss of Ethylene (C₂H₄): Cleavage of the ethyl group via a McLafferty-type rearrangement or simple radical loss is possible, though less common in negative ion mode. A more likely event is the loss of neutral ethylene (28.03 Da) from the ethyl-substituted oxazole anion.

    • Resulting Fragment: m/z 68.01 ([C₃H₂NO]⁻)

  • Loss of Acetonitrile (CH₃CN): Rearrangement and fragmentation of the ring could lead to the elimination of acetonitrile (41.03 Da).

    • Resulting Fragment: m/z 55.01 ([C₂H₃O]⁻)

Workflow for MS/MS Analysis

G cluster_0 Sample Introduction & Ionization cluster_1 MS1 Analysis cluster_2 MS2 Analysis Compound 2-Ethyl-1,3-oxazole- 4-carboxylic acid in Solution ESI Electrospray Ionization (Negative Mode) Compound->ESI Precursor Precursor Ion Selection [M-H]⁻ (m/z 140.03) ESI->Precursor Mass Analyzer 1 CID Collision-Induced Dissociation (CID) Precursor->CID Collision Cell Fragments Fragment Ion Detection CID->Fragments Data MS/MS Spectrum Fragments->Data Mass Analyzer 2

Caption: Experimental workflow for MS/MS analysis.

Predicted Fragmentation Diagram of [M-H]⁻

Caption: Key fragmentation pathway of the [M-H]⁻ ion.

Experimental Protocol: A Self-Validating System

This protocol is designed for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, such as a Q-TOF or Orbitrap instrument, coupled with an ESI source.

Sample and Mobile Phase Preparation
  • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile:water to a final concentration of 1 µg/mL. The use of high-purity, LC-MS grade solvents is critical to minimize background noise and adduct formation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile in Water.

    • Trustworthiness: Although we are running in negative ion mode, a low concentration of formic acid helps to maintain good peak shape during chromatographic separation without significantly suppressing the deprotonation in the ESI source.[5]

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Return to 5% B

    • 7.1-9 min: Re-equilibration at 5% B

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Acquisition:

    • Precursor Ion: m/z 140.03.

    • Collision Energy: Ramped from 10-30 eV. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments in a single run.

    • Acquisition Rate: 10 spectra/second.

Expertise & Experience: The ramped collision energy is a field-proven technique to maximize the information content from a single injection. It ensures that subtle, low-energy dissociations are captured without sacrificing the deeper fragmentation needed for complete structural elucidation.

Conclusion and Future Outlook

The mass spectrometric analysis of this compound is most effectively performed using negative ion mode ESI-MS/MS. The predictable fragmentation pattern, dominated by the initial loss of CO₂, provides a reliable diagnostic tool for its identification. The protocols and mechanistic interpretations presented herein serve as a robust starting point for the analysis of this compound and its related analogues in complex matrices.

For unambiguous confirmation of the proposed fragmentation pathways, further experiments using high-resolution mass spectrometry (HRMS) for elemental composition analysis and stable isotope labeling (e.g., ¹³C or ¹⁵N) would be invaluable.[13] These advanced techniques would solidify the fragment assignments and provide the highest level of confidence in structural characterization.

References

An In-Depth Technical Guide to the Solubility Profile of 2-Ethyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 2-Ethyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

Given the absence of extensive published experimental data for this specific molecule, this document serves as both a predictive analysis and a methodological framework. We will first dissect the molecule's structural attributes to forecast its solubility behavior. Subsequently, we will provide robust, field-proven experimental protocols for the empirical determination of its solubility, ensuring that researchers are equipped with the necessary tools for a thorough preclinical assessment.[3][4] The quantitative data presented herein is illustrative, designed to reflect a scientifically plausible profile for a molecule of this nature, and underscores the necessity of empirical validation.

Part 1: Physicochemical Characterization

A molecule's structure is the blueprint for its physical behavior. Understanding the constituent functional groups and overall architecture of this compound allows us to make informed predictions about its solubility.

Molecular Structure:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₆H₇NO₃[6][7]

  • Molecular Weight: 141.12 g/mol [6][7]

  • SMILES: CCC1=NC(=CO1)C(=O)O[8]

The structure features a five-membered oxazole ring, which is an aromatic heterocycle containing both oxygen and nitrogen.[1][9] Key functional groups influencing solubility are:

  • Carboxylic Acid (-COOH): This is the dominant functional group determining the pH-dependent aqueous solubility. As a weak acid, its ionization state changes significantly with pH.[10]

  • Oxazole Ring: The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, contributing to polarity.

  • Ethyl Group (-CH₂CH₃): This aliphatic side chain introduces a degree of lipophilicity, which will influence solubility in organic solvents and may temper overall aqueous solubility.[11][12]

Property[5]Value / PredictionSource
Molecular Weight141.12 g/mol PubChem
XLogP3-AA (Predicted)1.0PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Part 2: Theoretical Solubility Profile

Aqueous Solubility: The Critical Role of pH

For an ionizable compound like this compound, aqueous solubility is not a single value but a profile that is critically dependent on pH. The carboxylic acid group dictates this behavior, which can be described by the Henderson-Hasselbalch equation .[13][14][15]

At a pH below the compound's pKa, the carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). This form is generally less water-soluble. As the pH of the solution rises above the pKa, the group deprotonates to form the carboxylate anion (R-COO⁻). This charged species is significantly more polar and thus more soluble in water.[10][16][17]

The total solubility (S_total) at a given pH can be expressed as: S_total = S₀ * (1 + 10^(pH - pKa)) Where S₀ is the intrinsic solubility of the neutral form.

While the experimental pKa is not available, we can estimate it to be in the range of 3-4, typical for a carboxylic acid attached to an electron-withdrawing heterocyclic ring system. This theoretical relationship predicts a sharp increase in solubility as the pH moves from the acidic to the neutral range.

Predicted Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar (carboxylic acid, oxazole ring) and non-polar (ethyl group) characteristics.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the solvent to form hydrogen bonds with the carboxylic acid and heteroatoms.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted. These solvents can accept hydrogen bonds and have high dielectric constants, which helps in solvating the polar regions of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The overall polarity of the molecule, dominated by the carboxylic acid, is too high to be effectively solvated by non-polar solvents.

Part 3: Experimental Methodologies for Solubility Determination

A comprehensive solubility assessment during preclinical development requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[3][18]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is a critical parameter for formulation development and is typically determined using the shake-flask method.[4]

  • Kinetic Solubility: This measures the concentration of a compound upon precipitation from a stock solution (usually in DMSO) added to an aqueous buffer. It is a higher-throughput method often used in early discovery to flag potential issues. The resulting value is often higher than the thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph.[18]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is aligned with principles outlined in ICH guidelines for Biopharmaceutics Classification System (BCS) studies.[19][20]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter, analytical balance, orbital shaker with temperature control (37 ± 1°C), centrifuge, HPLC system with UV detector.

Procedure:

  • Preparation: Add an excess amount of the solid compound to vials containing each of the aqueous buffers (e.g., 2-5 mg in 1 mL of buffer). The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 1°C. Shake for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with an appropriate mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using known concentrations of the compound to accurately determine the concentration in the samples.

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[19]

Causality and Trustworthiness: Using a long incubation time (≥24h) at a physiologically relevant temperature (37°C) ensures that the system reaches true thermodynamic equilibrium.[20] Visual confirmation of excess solid at the end of the experiment is a critical self-validating step, proving the solution was saturated. Quantification via a validated, specific method like HPLC ensures accuracy.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Aqueous Buffer Vials B Shake at 37°C for 24-48h on Orbital Shaker A->B Incubate C Centrifuge Samples to Pellet Excess Solid B->C Equilibrium Reached D Collect Supernatant C->D Separate Phases E Dilute Sample D->E F Quantify via HPLC-UV E->F G Verify Final pH G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis A Prepare 10 mM DMSO Stock Solution C Add DMSO Stock to Buffer (e.g., 1% final DMSO) A->C B Add Buffer to 96-Well Plate B->C D Shake at RT for 1.5-2h C->D Incubate E Separate Supernatant (Filtration or Centrifugation) D->E Precipitation Occurs F Quantify Concentration (HPLC, LC-MS) E->F Analyze

Caption: Workflow for Kinetic Solubility Determination.

Part 4: Illustrative Solubility Data

The following data tables represent a plausible, though hypothetical, solubility profile for this compound based on its structure and established chemical principles. This data must be confirmed experimentally.

Table 1: Illustrative pH-Dependent Aqueous Solubility (Thermodynamic)

pH of Buffer Temperature (°C) Predicted Solubility (µg/mL) Predicted Solubility (µM) Classification
1.2 37 50 354 Sparingly Soluble
4.5 37 850 6,022 Soluble
6.8 37 >2000 >14,170 Freely Soluble

| 7.4 | 37 | >2000 | >14,170 | Freely Soluble |

This profile is consistent with an acidic compound with a pKa between 3 and 4, showing low intrinsic solubility (at pH 1.2) and high solubility once ionized at higher pH values.

[21]Table 2: Illustrative Solubility in Common Organic Solvents (at 25°C)

Solvent Polarity Index Predicted Solubility (mg/mL)
Methanol 5.1 > 50
Ethanol 4.3 > 50
DMSO 7.2 > 50
Acetonitrile 5.8 ~ 20
Ethyl Acetate 4.4 ~ 5
Dichloromethane 3.1 < 1
Toluene 2.4 < 0.1

| Hexane | 0.1 | < 0.1 |

The predicted trend follows the "like dissolves like" principle, with high solubility in polar solvents and poor solubility in non-polar solvents.

[1]Table 3: Comparison of Illustrative Kinetic vs. Thermodynamic Solubility

Assay Type Buffer Predicted Solubility (µM)
Thermodynamic pH 6.8 Phosphate Buffer >14,170

| Kinetic | pH 6.8 Phosphate Buffer | ~250 |

This illustrative result highlights a common finding where kinetic solubility can be significantly different from thermodynamic solubility. In this hypothetical case, the compound might precipitate rapidly from a DMSO stock, suggesting a potential for issues in high-concentration screening assays, even if its true equilibrium solubility is high.

Conclusion

This compound is predicted to exhibit classic pH-dependent aqueous solubility, being sparingly soluble under acidic conditions and highly soluble in neutral to basic media due to the ionization of its carboxylic acid group. Its solubility in organic solvents is expected to be high in polar solvents and poor in non-polar solvents. While these predictions provide a strong directional framework, they are no substitute for rigorous experimental determination. The detailed protocols provided for thermodynamic and kinetic solubility assays offer a robust pathway for generating the empirical data required for informed decision-making in any drug development program. A thorough understanding and experimental validation of this solubility profile is a cornerstone for successful formulation and preclinical assessment.

References

An In-Depth Technical Guide to the Safe Handling of 2-Ethyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling procedures for 2-Ethyl-1,3-oxazole-4-carboxylic acid (CAS No. 75395-42-5). As a Senior Application Scientist, the following content is synthesized from established safety protocols for analogous chemical structures and general best practices in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures. This document is intended to empower researchers to work safely and effectively with this compound.

Section 1: Chemical and Physical Identity

This compound is a heterocyclic compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol .[1][2] Understanding the basic properties of a compound is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 75395-42-5[1]
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
Appearance Likely a solid[3]

Section 2: Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[4][5][6][7]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5][6][7]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[5][7]

The following GHS hazard statements are anticipated for this compound based on data from similar chemicals: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][7]

Logical Flow for Risk Assessment

RiskAssessment A Identify Hazards (Skin/Eye/Respiratory Irritant, Harmful if Swallowed) B Assess Exposure Potential (Quantity, Duration, Frequency of Use) A->B informs C Evaluate Existing Controls (Fume Hood, Ventilation) B->C influences D Determine Risk Level (Low, Medium, High) C->D determines E Implement Control Measures (PPE, SOPs, Training) D->E requires F Review and Update (Periodically or with process changes) E->F necessitates ExposureResponse A Exposure Occurs (Skin/Eye Contact, Inhalation, Ingestion) B Remove from Exposure Source A->B Immediate Action E Report the Incident (To supervisor and EHS) A->E Always C Administer First Aid (Flush with water, move to fresh air) B->C Followed by D Seek Medical Attention (If symptoms persist or are severe) C->D as needed F Decontaminate Area and Equipment C->F Aftermath D->E

References

An In-depth Technical Guide to the Discovery of Novel Oxazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The oxazole-4-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Its inherent planarity, hydrogen bonding capabilities, and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive, technically-focused framework for the discovery of new oxazole-4-carboxylic acid derivatives, from initial synthetic design to lead optimization. Tailored for researchers, medicinal chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, field-proven workflow that mirrors a typical drug discovery campaign. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Oxazole-4-Carboxylic Acid Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This structural unit is found in a variety of natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The carboxylic acid moiety at the 4-position provides a crucial handle for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. The pursuit of novel derivatives of this scaffold is driven by the need for new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the Oxazole Core

The successful discovery of novel derivatives hinges on robust and flexible synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Domino Isoxazole-to-Oxazole Isomerization

A notable and efficient method for the synthesis of oxazole-4-carboxylic acid derivatives involves a domino isomerization of isoxazoles. This reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.[3][4] The reaction conditions can be tuned to favor the formation of either isoxazole or oxazole derivatives.[3][4]

Rationale: This method is particularly advantageous due to its atom economy and the ability to generate diverse products from a common intermediate. The control over the final product (isoxazole vs. oxazole) by modifying reaction conditions (catalytic vs. thermolytic) offers significant flexibility in a discovery campaign.[3][5]

Direct Synthesis from Carboxylic Acids

A more recent and highly practical approach involves the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids.[6] This method often employs a [3+2] cycloaddition reaction strategy.

Rationale: The ability to use a wide variety of commercially available carboxylic acids as starting materials makes this a powerful tool for rapidly generating a library of diverse analogs.[6] This approach is well-suited for exploring the structure-activity relationship (SAR) around the C2 and C5 positions of the oxazole ring.

Featured Synthetic Protocol: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

This protocol provides a representative example of oxazole-4-carboxylic acid ester synthesis.

Materials:

  • Benzaldehyde oxime

  • Chloramine-T

  • Ethyl acetoacetate

  • Ethyl alcohol

Procedure:

  • A mixture of benzaldehyde oxime (1 g, 8.33 mmol), chloramine-T (2.33 g, 8.33 mmol), and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in ethyl alcohol (20 ml) is stirred at 10°C for approximately 6 hours.[1]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is evaporated under vacuum.

  • The resulting solid is recrystallized from hot ethanol to yield the pure product.[1]

Compound Characterization and Purification: Ensuring Quality

Rigorous characterization and purification are paramount to ensure that the biological data generated is reliable. A standard workflow for a newly synthesized compound is as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_registration Registration & Storage Synthesis Crude Product Purification HPLC Purification Synthesis->Purification Purify NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structure Confirmation MS Mass Spectrometry (HRMS) NMR->MS Molecular Formula Confirmation Purity Purity Analysis (>95%) MS->Purity Purity Assessment Registration Compound Registration & Storage Purity->Registration Store for Screening

Figure 1: Workflow for Compound Characterization and Purification.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone technique for both the purification and purity assessment of small molecules.[7][8]

Protocol for Analytical HPLC:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV-Vis detector at a wavelength appropriate for the chromophore of the oxazole derivative.

  • Purity Assessment: Integration of the peak area of the target compound relative to the total peak area. A purity of >95% is generally required for biological screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic compounds.[9][10] Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized derivatives.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition.

Biological Screening Cascade: Identifying Hits

A tiered approach to biological screening is employed to efficiently identify promising compounds from a library of synthesized derivatives.

G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening HTS High-Throughput Screening (HTS) (e.g., MTS or Broth Microdilution) DoseResponse Dose-Response & IC50/MIC Determination HTS->DoseResponse Identify 'Hits' Selectivity Selectivity/Cytotoxicity Assays DoseResponse->Selectivity Confirm Potency MOA Mechanism of Action (MoA) Studies Selectivity->MOA Characterize 'Leads' InVivo In Vivo Efficacy Models MOA->InVivo Validate in Animal Models

Figure 2: Tiered Biological Screening Cascade.
Primary High-Throughput Screening (HTS)

The goal of primary HTS is to rapidly screen a large number of compounds to identify "hits" with the desired biological activity.[11][12]

The MTS assay is a colorimetric method for assessing cell viability.[13] It is widely used for screening compounds for cytotoxic effects against cancer cell lines.

Detailed Protocol for MTS Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate to allow for cell attachment.

  • Compound Addition: Add the synthesized oxazole-4-carboxylic acid derivatives at a single, high concentration (e.g., 10 µM) to the wells containing the cells. Include appropriate controls (vehicle-only and untreated cells).

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • MTS Reagent Addition: Add 20 µl of MTS solution to each well.[11]

  • Incubation: Incubate for 1 to 4 hours at 37°C.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: A significant reduction in absorbance in the compound-treated wells compared to the vehicle control indicates potential cytotoxic activity.

ParameterRecommendation
Cell LinesA panel of cancer cell lines representing different tumor types
Compound Concentration10 µM (for single-point screening)
Incubation Time48-72 hours
Assay ReadoutAbsorbance at 490 nm

Table 1: Key Parameters for a Primary MTS Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Detailed Protocol for Broth Microdilution Assay:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the oxazole-4-carboxylic acid derivatives in a suitable broth medium in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[14]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).[14]

  • Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Secondary and Tertiary Screening

"Hits" from the primary screen are subjected to further testing to confirm their activity and elucidate their mechanism of action. This includes dose-response studies to determine the IC₅₀ (for anticancer compounds) or confirm the MIC (for antimicrobial compounds), selectivity assays against non-cancerous cell lines or non-pathogenic microbes, and mechanism of action studies.

Mechanism of Action Studies: Unraveling the 'How'

For promising lead compounds, understanding their mechanism of action is crucial for further development. Oxazole derivatives have been shown to act on various cellular targets.[7]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in cancer, promoting cell proliferation and survival.[15] Several oxazole-based compounds have been identified as STAT3 inhibitors.[7][15]

The STAT3 Signaling Pathway: The STAT3 pathway is a key signaling cascade in cellular communication. Upon stimulation by cytokines or growth factors, Janus kinases (JAKs) associated with the receptors are activated. JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

STAT3_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Binds to DNA & regulates DNA DNA Oxazole Oxazole Derivative (STAT3 Inhibitor) Oxazole->STAT3_dimer Inhibits Dimerization

Figure 3: Simplified STAT3 Signaling Pathway and Point of Inhibition by Oxazole Derivatives.

Structure-Activity Relationship (SAR) Guided Optimization

The systematic modification of the chemical structure of a lead compound and the assessment of the effect of these changes on biological activity is known as Structure-Activity Relationship (SAR) analysis. The goal of SAR is to identify the key structural features required for potent and selective activity.

Key Considerations for SAR of Oxazole-4-Carboxylic Acid Derivatives:

  • C2-substituent: Modifications at this position can significantly impact potency and selectivity. Aromatic and heteroaromatic substituents are commonly explored.

  • C5-substituent: This position can be modified to fine-tune physicochemical properties and explore additional interactions with the target.

  • Carboxylic Acid Moiety: While often crucial for activity, this group can be esterified or converted to an amide to improve cell permeability and other drug-like properties.

By systematically exploring these positions, researchers can develop a robust SAR model to guide the design of more potent and drug-like compounds.

Conclusion and Future Directions

The discovery of novel oxazole-4-carboxylic acid derivatives is a promising avenue for the development of new therapeutics. This guide has provided a comprehensive framework for such a discovery campaign, from initial synthesis to lead optimization. The key to success lies in the integration of robust synthetic chemistry, rigorous compound characterization, and a well-designed biological screening cascade. Future efforts in this area will likely focus on the development of more complex and diverse derivatives, the exploration of novel biological targets, and the application of computational methods to accelerate the discovery process.

References

Methodological & Application

Application Notes and Protocols for 2-Ethyl-1,3-oxazole-4-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Oxazole Moiety as a Privileged Scaffold

The 1,3-oxazole ring is a prominent heterocyclic motif found in a wide array of natural products and pharmaceutically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have established it as a valuable building block in medicinal chemistry and drug development. 2-Ethyl-1,3-oxazole-4-carboxylic acid is a functionalized derivative that offers synthetic chemists a versatile platform for molecular elaboration. The presence of a carboxylic acid group at the 4-position allows for a variety of chemical transformations, most notably the formation of amides and esters, which are fundamental linkages in numerous bioactive molecules. This document provides a guide to the synthetic utility of this compound, complete with detailed protocols for its key reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 75395-42-5[2]
Molecular Formula C₆H₇NO₃[2]
Molecular Weight 141.12 g/mol [2]
Appearance Solid (predicted)[3]

Core Synthetic Applications: Amide and Ester Formation

The carboxylic acid functionality of this compound is the primary site for synthetic modification. The formation of amide and ester bonds are two of the most fundamental and widely utilized transformations in organic synthesis, enabling the connection of the oxazole core to a diverse range of molecular fragments.

Amide Bond Formation: A Gateway to Bioactive Molecules

The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry. The resulting 2-ethyl-1,3-oxazole-4-carboxamides are of significant interest due to their potential biological activities. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A widely employed and effective method for amide bond formation involves the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA). This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Workflow for Amide Coupling:

References

Application Notes & Protocols: Amide Coupling Strategies for 2-Ethyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Synthesis of Oxazole Carboxamides

The 2-ethyl-1,3-oxazole-4-carboxamide scaffold is a privileged structural motif in medicinal chemistry and drug development. Its prevalence is due to the oxazole ring's ability to act as a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties. The synthesis of these target molecules hinges on a critical, yet often challenging, chemical transformation: the amide bond formation.[1]

Direct condensation of the parent carboxylic acid, 2-Ethyl-1,3-oxazole-4-carboxylic acid (CAS 75395-42-5)[2], with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the reaction necessitates the use of coupling reagents to activate the carboxylic acid. However, the inherent electronic nature of the oxazole ring—an electron-deficient heterocycle—imparts specific challenges. The electron-withdrawing character can decrease the nucleophilicity of the carboxylate, making activation more difficult compared to simple aliphatic or benzoic acids. Consequently, standard coupling conditions may prove sluggish, leading to low yields or requiring harsh conditions that compromise functional group tolerance.[1][4]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven amide coupling protocols tailored for this specific substrate. We will move beyond simple step-by-step instructions to explain the causality behind procedural choices, compare the relative merits of different reagent classes, and provide a logical framework for troubleshooting, ensuring a higher probability of success for this crucial synthetic step.

The Substrate: Physicochemical & Reactivity Profile

This compound is a solid with the following properties:

  • Molecular Formula: C₆H₇NO₃[2]

  • Molecular Weight: 141.12 g/mol [2]

  • CAS Number: 75395-42-5[2]

The key to successful coupling lies in understanding the electronic influence of the oxazole ring. The nitrogen and oxygen heteroatoms are electron-withdrawing, which acidifies the C4-carboxylic acid proton and deactivates the carboxylate group toward activation. This makes the choice of an appropriately potent coupling reagent paramount.

Core Methodologies for Amide Coupling

The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. We present four major classes of coupling reagents, each with a distinct mechanism and application profile.

Method 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is one of the most frequently used methods due to the affordability of the reagents and the water-soluble nature of the urea byproduct derived from EDC, which simplifies purification.[5]

Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange or react with another carboxylic acid molecule. To mitigate this and suppress potential racemization of chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt active ester. The desired amine then displaces HOBt to form the thermodynamically stable amide bond.[5][6]

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Protocol: EDC/HOBt Coupling

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2-0.5 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq.) and the desired amine (1.1 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) may be added if the amine is provided as a salt.[7]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Method 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often succeeding where EDC/HOBt fails, particularly with sterically hindered or electron-deficient substrates.[5][8]

Mechanism of Action: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate displaces the triazolopyridine oxide from HATU to form a highly reactive OAt-active ester. This ester is more reactive than the corresponding OBt-ester (from HOBt), leading to faster and more efficient acylation of the amine.

Crucial Insight: It is critical to pre-activate the carboxylic acid with HATU and base before adding the amine. Adding HATU to a mixture containing the amine can lead to a side reaction where the amine is guanidinylated by HATU, consuming the reagent and terminating the peptide chain.[9]

HATU_Mechanism cluster_coupling Coupling RCOOH Oxazole-COOH ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU DIPEA DIPEA Amide Oxazole-CONH-R' ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ T3P_Mechanism cluster_coupling Coupling RCOOH Oxazole-COOH MixedAnhydride Mixed Phosphonic Anhydride RCOOH->MixedAnhydride T3P T3P® Base Base (≥ 2 eq) Amide Oxazole-CONH-R' MixedAnhydride->Amide + R'-NH₂ Amine R'-NH₂ Byproducts Water-Soluble Phosphonic Acids Decision_Tree start Start: Amide Coupling of 2-Et-Oxazole-4-COOH q1 Is the amine or acid sterically hindered or electron-deficient? start->q1 q2 Is epimerization a critical concern (e.g., chiral amine)? q1->q2 No rec_hatu Use HATU Protocol (High reactivity) q1->rec_hatu Yes q3 Is cost or scale a primary driver? q2->q3 No rec_t3p Use T3P® Protocol (Low epimerization, easy workup) q2->rec_t3p Yes rec_edc Use EDC/HOBt Protocol (Cost-effective standard) q3->rec_edc Yes consider_t3p Consider T3P® as a robust alternative q3->consider_t3p No consider_t3p->rec_edc

References

Application Notes & Protocols: Esterification Strategies for 2-Ethyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive overview of robust esterification methods for 2-Ethyl-1,3-oxazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery. Recognizing the oxazole core's sensitivity and its role as a critical pharmacophore, this document details multiple synthetic strategies, ranging from classical acid catalysis to milder, coupling agent-mediated transformations. We offer in-depth mechanistic explanations, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals. The protocols are designed to be self-validating, with clear guidance on reaction setup, workup, and purification.

Introduction: The Significance of Oxazole Esters in Medicinal Chemistry

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] this compound and its ester derivatives serve as versatile intermediates in the synthesis of complex pharmaceutical agents. The ester moiety can act as a bioisosteric replacement for amides or other functional groups, often improving metabolic stability, membrane permeability, and overall pharmacokinetic profiles.[1]

The strategic esterification of the C4-carboxylic acid is a pivotal step in molecular elaboration. However, the inherent chemical nature of the oxazole ring—susceptibility to degradation under harsh acidic or basic conditions—necessitates careful selection of the esterification method to preserve the core structure and achieve high yields. This guide explores several field-proven methods, providing the technical rationale behind each approach.

Comparative Analysis of Esterification Methodologies

The choice of an esterification method is dictated by the stability of the substrate, the steric hindrance of the alcohol, the desired scale of the reaction, and the required purity of the final product. Below is a summary of the methods detailed in this guide.

Method Conditions Key Reagents Advantages Disadvantages Best Suited For
Fischer-Speier Esterification Acidic, High Temp.Strong Acid (H₂SO₄, HCl), Excess AlcoholCost-effective, simple reagents, scalable.Harsh conditions can degrade sensitive substrates; reaction is an equilibrium.[4][5][6]Robust, simple substrates; large-scale synthesis where cost is a primary driver.
Steglich Esterification Mild, Neutral pHDCC or EDC, DMAP (catalyst)Mild conditions preserve sensitive functional groups; high yields.[7][8][9]Byproduct (DCU) can complicate purification; carbodiimides are allergens.[10]Sensitive or sterically hindered substrates; acid-labile molecules.[8][11]
Mitsunobu Reaction Mild, Neutral pHPPh₃, DEAD or DIADVery mild; proceeds with inversion of stereochemistry at the alcohol center.[12][13][14]Stoichiometric phosphine oxide byproduct requires chromatographic purification; reagents are hazardous.[15]High-value, sensitive substrates; when stereochemical inversion is desired.
Alkylative Esterification Mild, BasicBase (e.g., K₂CO₃), Alkyl HalideSimple procedure; avoids strong acids or coupling agents.Limited to unhindered primary and some secondary alkyl halides; potential for O- vs. C-alkylation in some systems.Synthesis of simple methyl, ethyl, or benzyl esters.

Mechanistic Insights & Visualized Workflows

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. Here, we visualize the pathways for the most recommended methods for sensitive heterocyclic acids.

Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich esterification is a powerful method that proceeds under neutral conditions, making it ideal for this compound.[9][16] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and catalyzed by 4-dimethylaminopyridine (DMAP).[7][17]

Mechanism:

  • The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate.

  • The nucleophilic catalyst, DMAP, attacks this intermediate to form an N-acylpyridinium species. This "active ester" is highly electrophilic and less prone to side reactions like N-acylurea formation.[7][8]

  • The alcohol performs a nucleophilic attack on the acylpyridinium intermediate, yielding the desired ester.

  • The stable N,N'-dicyclohexylurea (DCU) byproduct precipitates from most organic solvents and is removed by filtration.[8]

Steglich_Esterification CarboxylicAcid R-COOH (Oxazole Acid) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP (Catalyst) DMAP->N_Acylpyridinium Ester Ester (Product) N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH Alcohol->Ester

Caption: Mechanism of the Steglich Esterification.

Mitsunobu Reaction: A Redox Condensation

The Mitsunobu reaction is another exceptionally mild method for converting alcohols to esters.[13][14] It involves a redox process using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Mechanism:

  • PPh₃ and DEAD react to form a phosphonium salt adduct.

  • The carboxylic acid protonates this adduct, forming a carboxylate anion and an activated PPh₃-DEAD intermediate.

  • The alcohol attacks the phosphorus atom, displacing the hydrazine derivative and forming an oxyphosphonium salt. This step activates the alcohol's oxygen as an excellent leaving group.

  • The carboxylate anion acts as the nucleophile, displacing the triphenylphosphine oxide (TPPO) via an S_N2 reaction. This step proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[13][14]

Mitsunobu_Reaction PPh3 PPh₃ Adduct Betaine Adduct PPh3->Adduct + DEAD DEAD DEAD DEAD->Adduct Oxyphosphonium Oxyphosphonium Salt Adduct->Oxyphosphonium + R-COOH + R'-OH Hydrazine Hydrazine Byproduct Adduct->Hydrazine CarboxylicAcid R-COOH (Oxazole Acid) CarboxylicAcid->Oxyphosphonium Alcohol R'-OH Alcohol->Oxyphosphonium Ester Ester (Product) Oxyphosphonium->Ester SN2 Attack by R-COO⁻ TPPO TPPO (Byproduct) Oxyphosphonium->TPPO

Caption: Mechanism of the Mitsunobu Reaction.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol describes the synthesis of an exemplary ester (e.g., ethyl ester) and is adaptable for other primary or secondary alcohols.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., Ethanol, 1.2–1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in a minimal amount of anhydrous DCM dropwise over 10-15 minutes. A white precipitate (DCU) should begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure ester.

Self-Validation & Troubleshooting:

  • Incomplete Reaction: If TLC shows starting material, add an additional 0.2 equiv of DCC and allow to stir longer. Ensure all reagents and solvents are anhydrous.

  • DCU in Product: If the final product is contaminated with DCU, dissolve it in a minimal amount of DCM and store at 0-4 °C for a few hours to precipitate the remaining urea, then re-filter.

Protocol 2: Mitsunobu Esterification of this compound

This protocol is particularly useful for sterically hindered alcohols or when mild, non-acidic conditions are paramount.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.1 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equiv) dropwise via syringe. The solution may turn from colorless to a yellow/orange hue.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide (TPPO). Purification is almost always achieved via flash column chromatography. A non-polar solvent wash (e.g., with diethyl ether) can sometimes precipitate some of the TPPO before chromatography.

Safety & Self-Validation:

  • Hazard Warning: Azodicarboxylates are hazardous and potentially explosive; handle with care.[15] PPh₃ is an irritant. Work in a well-ventilated fume hood.

  • Purification: Complete removal of TPPO is the primary challenge. Careful column chromatography is essential for obtaining a pure product.

General Workflow and Characterization

The overall process from starting material to purified product follows a logical sequence.

General_Workflow cluster_Reaction Step 1: Reaction Setup cluster_Workup Step 2: Workup & Isolation cluster_Purification Step 3: Purification & Analysis Setup Combine Oxazole Acid, Alcohol, and Reagents in Anhydrous Solvent Quench Quench Reaction (if necessary) Setup->Quench Filter Filter Byproducts (e.g., DCU) Quench->Filter Extract Aqueous Extraction (Wash with Acid/Base) Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: General experimental workflow for esterification.

Characterization: The identity and purity of the synthesized 2-Ethyl-1,3-oxazole-4-carboxylate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of the ethyl group from the alcohol and the characteristic shifts of the oxazole ring protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the ester product.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretch of the ester (typically ~1720-1740 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.

Conclusion

The successful esterification of this compound hinges on the selection of a method that is compatible with the sensitive nature of the oxazole core. For most research and drug development applications, mild, coupling agent-mediated methods like the Steglich esterification offer the best balance of high yield, operational simplicity, and substrate tolerance. The Mitsunobu reaction serves as an excellent alternative, particularly for precious or complex alcohols. By understanding the mechanistic underpinnings and following robust protocols, researchers can confidently synthesize the target esters required for advancing their discovery programs.

References

Application Notes and Protocols for 2-Ethyl-1,3-oxazole-4-carboxylic Acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Oxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-Ethyl-1,3-oxazole-4-carboxylic acid as a potential antimicrobial agent. These application notes and protocols are designed to provide a robust framework for the synthesis, characterization, and biological evaluation of this compound, from initial screening to preliminary mechanism of action studies. While specific biological data for this compound is not yet extensively published, this guide leverages established methodologies and data from structurally related oxazole derivatives to provide a scientifically grounded and practical resource for its evaluation.

Introduction: The Oxazole Scaffold in Antimicrobial Research

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This structural unit is a key component in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] In the realm of antimicrobial drug discovery, oxazole derivatives have garnered significant attention due to their ability to inhibit the growth of various pathogenic bacteria and fungi. The versatility of the oxazole core allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity. Notably, 2,5-disubstituted 1,3,4-oxadiazoles, a related class of compounds, have shown that the presence of electronegative groups can enhance their antimicrobial effects.[2] The exploration of this compound is a logical step in the systematic investigation of this privileged scaffold.

Synthesis and Characterization of this compound

A reliable and scalable synthesis protocol is paramount for the thorough investigation of any new chemical entity. Based on established methods for the synthesis of substituted oxazoles, the following protocol outlines a plausible and adaptable route to this compound.

Proposed Synthetic Pathway

The synthesis can be approached via a two-step process involving the formation of an ethyl ester intermediate followed by saponification.

Synthesis_Pathway reagents1 Ethyl 3-aminocrotonate + Propionyl chloride intermediate Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate reagents1->intermediate Hantzsch-type cyclization reagents2 1. NaOH, EtOH/H₂O 2. HCl (aq) intermediate->reagents2 product This compound reagents2->product Saponification & Acidification MIC_Workflow start Prepare stock solution of This compound serial_dilution Perform 2-fold serial dilutions in a 96-well plate start->serial_dilution inoculation Inoculate wells with standardized bacterial/fungal suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity and determine MIC incubation->read_results end Lowest concentration with no visible growth = MIC read_results->end Gyrase_Assay start Incubate relaxed plasmid DNA with E. coli DNA gyrase, ATP, and varying concentrations of the test compound electrophoresis Separate DNA topoisomers by agarose gel electrophoresis start->electrophoresis visualization Stain with ethidium bromide and visualize under UV light electrophoresis->visualization analysis Analyze the inhibition of DNA supercoiling visualization->analysis

References

Application Notes & Protocols: Evaluating Oxazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of Oxazoles in Oncology

The oxazole motif, a five-membered heterocycle containing one oxygen and one nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry due to its versatile chemical properties and diverse biological activities.[1][2] In oncology, oxazole derivatives are gaining significant attention for their potential to overcome the limitations of current cancer therapies, such as drug resistance and toxicity.[3][4] These compounds exhibit a broad spectrum of anticancer activities by interacting with a multitude of established and novel molecular targets within cancer cells.[5][6] This guide provides an in-depth overview of the mechanisms of action of anticancer oxazole derivatives and presents detailed, field-proven protocols for their evaluation.

Core Mechanisms of Action of Anticancer Oxazole Derivatives

Oxazole-based compounds exert their anticancer effects through various mechanisms, often involving the disruption of critical cellular processes required for tumor growth and survival. Key mechanisms include the induction of programmed cell death (apoptosis), inhibition of crucial signaling pathways, and interference with cell cycle progression.[5][7]

Induction of Apoptosis

Apoptosis is a natural, controlled process of cell death that is often dysregulated in cancer.[8] Many oxazole derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][9]

  • Intrinsic Pathway: This pathway is initiated from within the cell in response to stress signals like DNA damage.[8] It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[9][10]

  • Extrinsic Pathway: Triggered by external signals, this pathway involves the activation of death receptors on the cell surface, such as Fas or TNF receptors.[8] This activation recruits adaptor proteins and initiator caspase-8, which in turn activates the same executioner caspases as the intrinsic pathway to dismantle the cell.[10][11]

Diagram: The Two Major Pathways of Apoptosis

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Mito Mitochondrion Caspase8->Mito via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (DNA Damage, etc.) p53 p53 Activation Cell_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bax_Bak->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on the execution pathway.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is a common feature in many cancers.[12][13] Dysregulation of this pathway contributes to tumor development and resistance to therapy.[14][15] Certain oxazole derivatives function as potent inhibitors of key kinases within this cascade, such as PI3K or Akt, thereby blocking downstream signaling and promoting cancer cell death.[16]

Diagram: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Proliferation mTORC1->Proliferation Growth Cell Growth mTORC1->Growth PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates)

Caption: Simplified PI3K/Akt/mTOR pathway, a key target for oxazole-based anticancer agents.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells are characterized by uncontrolled proliferation resulting from a dysregulated cell cycle.[17] Some oxazole derivatives can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing and leading to an accumulation of cells in a particular phase.[6][18] This mechanism provides an opportunity to halt tumor growth and can sensitize cancer cells to other therapies.

Experimental Protocols for Evaluating Anticancer Activity

A systematic approach is crucial for evaluating the anticancer potential of novel oxazole derivatives. The following workflow outlines the key experimental stages, from initial screening to mechanistic investigation.

Diagram: Experimental Workflow for Anticancer Drug Screening

Workflow start Synthesized Oxazole Derivatives screen Primary Screening: Cytotoxicity Assay (MTT) Determine IC50 Values start->screen select Select Lead Compounds (Potent & Selective) screen->select mechanistic Mechanistic Studies select->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanistic->cell_cycle target Target Validation (e.g., Western Blot for PI3K/Akt pathway proteins) mechanistic->target

Caption: A streamlined workflow for the preclinical evaluation of oxazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of viable, metabolically active cells.[19]

Materials & Reagents:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (specific to the cell line)

  • Oxazole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

  • 96-well flat-bottom sterile microplates

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the oxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO, final concentration <0.5%) and "untreated control" (medium only).[19] Incubate for 48-72 hours.

  • MTT Addition: After incubation, carefully add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[19]

Data Analysis & Presentation:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Compound Cell Line IC50 (µM)
Oxazole-AMCF-75.2
Oxazole-AHeLa8.9
Doxorubicin (Control)MCF-70.8

Table 1: Example data table for summarizing IC50 values of a test compound.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle of the Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[21] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells.[22] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[21]

Materials & Reagents:

  • Cells treated with the oxazole derivative (at its IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment & Collection: Treat cells in a 6-well plate with the oxazole derivative for a specified time (e.g., 24 hours). Include untreated and vehicle controls.

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[23]

  • Washing: Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[23]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis & Presentation: The flow cytometer will generate a quadrant plot:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Treatment Live (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Untreated Control95.12.51.41.0
Vehicle Control94.82.81.50.9
Oxazole-A (5.2 µM)45.335.215.14.4

Table 2: Example data table for summarizing apoptosis assay results.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle of the Assay: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). After fixing and permeabilizing the cells, PI is used to stain the cellular DNA. Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the DNA content.[24] Cells in the G2/M phase (with twice the DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase.[18]

Materials & Reagents:

  • Cells treated with the oxazole derivative

  • Cold 70% Ethanol

  • PBS

  • PI/RNase Staining Buffer

Step-by-Step Methodology:

  • Cell Treatment & Harvest: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells per sample.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and slowly add the cells dropwise into 5 mL of ice-cold 70% ethanol while vortexing gently. This step is critical to prevent cell clumping.[24]

  • Storage: Incubate the cells for at least 2 hours at 4°C (or overnight) for fixation.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to ensure that only DNA is stained.[24]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[18]

Data Analysis & Presentation: The data is presented as a histogram of cell count versus fluorescence intensity. Software is used to deconvolute the histogram and quantify the percentage of cells in each phase.

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Untreated Control65.420.114.5
Vehicle Control64.920.514.6
Oxazole-B (10 µM)25.315.259.5

Table 3: Example data table showing G2/M phase arrest induced by a test compound.

Conclusion

The oxazole scaffold represents a promising framework for the development of novel anticancer agents.[5][7] Its derivatives have demonstrated the ability to modulate diverse and critical cellular pathways involved in cancer progression. The protocols detailed in this guide provide a robust and validated framework for researchers to systematically evaluate the cytotoxic and mechanistic properties of new oxazole-based compounds. A thorough understanding of their mechanism of action is paramount for their rational design and successful translation into effective clinical therapies.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules from Oxazole-4-Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a privileged scaffold in drug design.[2] Oxazole-4-carboxylic acid and its corresponding esters serve as exceptionally versatile precursors, providing a robust platform for diversification and the synthesis of complex bioactive molecules.[4] This guide provides an in-depth exploration of key synthetic transformations starting from the oxazole-4-carboxylic acid core, focusing on amide bond formation, esterification, and the Curtius rearrangement to generate novel amines. We offer detailed, field-tested protocols, mechanistic insights, and discuss the causality behind experimental choices to empower researchers in drug discovery and development.

The Strategic Importance of the Oxazole-4-Carboxylic Acid Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][5] This arrangement allows it to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are critical for binding to biological targets like enzymes and receptors.[5][6] The carboxylic acid functionality at the 4-position is a synthetic linchpin, offering a reactive handle for a multitude of chemical modifications without compromising the stability of the core oxazole ring. This precursor is a gateway to a vast chemical space encompassing potential anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][7][8]

The general workflow for diversifying this precursor into three major classes of compounds—amides, esters, and amines—is outlined below. Each pathway unlocks a distinct set of structural possibilities and potential biological activities.

G Precursor Oxazole-4-Carboxylic Acid (Core Precursor) mid1 Precursor->mid1 mid2 Precursor->mid2 mid3 Precursor->mid3 Amide Bioactive Amides Ester Bioactive Esters Amine Bioactive Amines & Derivatives mid1->Amide Amide Coupling (HATU, EDC, etc.) mid2->Ester Esterification (Fischer, DCC) mid3->Amine Curtius Rearrangement (DPPA)

Figure 1: Key synthetic pathways from the oxazole-4-carboxylic acid precursor.

Pathway I: Amide Bond Formation - Accessing a Rich Pharmacophore Space

The amide bond is a fundamental linkage in countless blockbuster drugs.[9] Direct coupling of oxazole-4-carboxylic acid with a diverse library of primary and secondary amines is the most straightforward strategy for generating novel chemical entities. The primary challenge in amide coupling is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine, which is typically a poor nucleophile.[9]

Mechanistic Rationale: The Role of Coupling Reagents

Standard methods that convert the carboxylic acid to a more reactive species like an acyl chloride can be harsh.[10] Modern peptide coupling reagents offer a milder and more efficient alternative. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are preferred.

The mechanism with HATU involves two key steps:

  • Activation: The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). This forms a highly reactive O-acylisourea intermediate.

  • Coupling: The amine attacks the activated ester, displacing the leaving group to form the stable amide bond. DIPEA acts as a proton scavenger, preventing the protonation of the amine and driving the reaction forward.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Oxazole-4-COOH) ActiveEster Activated Ester (R-CO-OAt) Acid->ActiveEster + HATU HATU + DIPEA Amide Amide Product (R-CONH-R') ActiveEster->Amide Amine R'-NH2 (Amine) Amine->Amide Nucleophilic Attack

Figure 2: Simplified workflow for HATU-mediated amide coupling.

Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling oxazole-4-carboxylic acid with a representative amine.

Materials

  • Oxazole-4-carboxylic acid

  • Amine of choice (e.g., Benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Protocol Steps

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add oxazole-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF to a concentration of 0.1 M.

  • Add the amine (1.1 eq), DIPEA (3.0 eq), and HATU (1.2 eq) sequentially to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure amide.

ReagentM.W.EquivalentsMolarity (mmol)
Oxazole-4-COOH129.081.01.0
Benzylamine107.151.11.1
HATU380.231.21.2
DIPEA129.243.03.0
Anhydrous DMF--10 mL (0.1 M)
Table 1: Example reaction setup for a 1.0 mmol scale synthesis.

Pathway II: The Curtius Rearrangement - A Gateway to Amines

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide into an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas.[11][12] This reaction provides a strategic route to introduce a nitrogen-based functional group at the 4-position, which is invaluable for probing structure-activity relationships.

Mechanistic Rationale: A Concerted Transformation

The modern understanding of the thermal Curtius rearrangement suggests a concerted mechanism where the R-group migrates simultaneously with the loss of nitrogen gas, directly forming the isocyanate without a discrete acyl nitrene intermediate.[12] This is crucial as it prevents side reactions associated with highly reactive nitrenes. Diphenylphosphoryl azide (DPPA) is a commonly used reagent to convert the carboxylic acid directly to the acyl azide in situ.

The subsequent trapping of the isocyanate is highly versatile:

  • With t-Butanol: Trapping with tert-butanol yields a Boc-protected amine, which is stable and easy to handle. The Boc group can be readily removed under acidic conditions.

  • With Water: Hydrolysis of the isocyanate forms an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine.[13]

G Acid Oxazole-4-COOH Azide Acyl Azide Intermediate Acid->Azide + DPPA, Et3N Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (Δ) - N2 gas Carbamate Boc-Protected Amine Isocyanate->Carbamate + t-BuOH

Figure 3: The Curtius rearrangement pathway to a Boc-protected oxazole-4-amine.

Protocol: Synthesis of tert-butyl (oxazol-4-yl)carbamate

This protocol details the one-pot conversion of oxazole-4-carboxylic acid to its Boc-protected amine derivative.

Materials

  • Oxazole-4-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous tert-butanol

  • Anhydrous Toluene

  • Standard workup reagents (EtOAc, NaHCO₃, etc.)

Protocol Steps

  • Safety Note: Acyl azides can be explosive. This reaction should be conducted behind a blast shield in a well-ventilated fume hood. Avoid heating the isolated azide intermediate.

  • In a round-bottom flask, suspend oxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (0.1 M).

  • Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution. A slight exotherm may be observed.

  • After stirring for 30 minutes at room temperature, add anhydrous tert-butanol (5.0 eq).

  • Heat the reaction mixture to reflux (approx. 85-95 °C) and maintain for 3-5 hours, monitoring by TLC for the disappearance of the starting material and formation of the product. Vigorous nitrogen evolution will be observed initially.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure carbamate.

Summary of Bioactive Derivatives

The synthetic pathways described enable the creation of a wide array of derivatives with documented biological potential. The oxazole scaffold is a key component in molecules targeting various diseases.[7][14]

Compound ClassSynthetic RouteExample Biological ActivitiesCitations
Oxazole-4-carboxamides Amide CouplingAntimicrobial, Anticancer, Anti-inflammatory[1][6][7]
Oxazole-4-carboxylate Esters EsterificationAntitubercular, Antimicrobial[1]
Oxazole-4-amines Curtius RearrangementKinase Inhibitors, Receptor Agonists/Antagonists[2][15]
Table 2: Classes of bioactive molecules derived from oxazole-4-carboxylic acid.

Conclusion

Oxazole-4-carboxylic acid stands out as a powerful and versatile precursor in the synthesis of bioactive molecules. The straightforward derivatization of the carboxylic acid group through robust and well-understood chemical reactions like amide coupling and the Curtius rearrangement allows for rapid library synthesis and exploration of structure-activity relationships. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to leverage this scaffold in the development of next-generation therapeutics. The inherent drug-like properties of the oxazole core, combined with the synthetic flexibility of the 4-carboxy handle, ensure its continued relevance in medicinal chemistry.[5][8]

References

The Direct Approach: Advanced Protocols for Oxazole Synthesis from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Introduction: Reimagining Oxazole Synthesis

The oxazole ring is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1] Traditionally, the synthesis of this valuable heterocycle has relied on multi-step sequences often starting from pre-functionalized precursors like α-haloketones (Bredereck reaction), propargyl amides, or via the oxidation of oxazolines.[2][3] While effective, these methods can suffer from limited starting material availability, harsh reaction conditions, or poor atom economy.

The direct synthesis of oxazoles from carboxylic acids represents a significant advancement in synthetic efficiency.[4] Carboxylic acids are among the most abundant, stable, and structurally diverse feedstocks in chemistry.[4] Bypassing the need for pre-activation to acid chlorides or activated esters streamlines the synthetic process, reduces waste, and opens up new avenues for molecular design. This guide provides detailed protocols and expert insights into two modern, field-proven methods for the direct conversion of carboxylic acids into highly functionalized oxazoles.

Method 1: Rapid Synthesis of 4,5-Disubstituted Oxazoles via Acylpyridinium Salt Intermediates

This protocol details a highly efficient and broad-scope method employing a stable triflylpyridinium reagent to activate carboxylic acids in situ for a subsequent [3+2] cycloaddition with an isocyanide component.[5] It is notable for its mild conditions, rapid reaction times, and excellent functional group tolerance.[4]

Principle and Rationale

The core of this method is the chemoselective activation of the carboxylic acid.[4] The challenge in directly reacting a carboxylic acid with a nucleophile like an isocyanide is the low electrophilicity of the carboxyl carbon and the acidity of the carboxyl proton, which can quench nucleophiles. This method overcomes this by using a combination of 4-(Dimethylamino)pyridine (DMAP) and a triflylpyridinium salt (DMAP-Tf). The carboxylic acid is first activated by forming a mixed trifluorosulfonyl anhydride, which is then immediately converted into a highly reactive N-acylpyridinium salt by DMAP.[4][5] This potent electrophile is readily trapped by the deprotonated isocyanoacetate or tosylmethyl isocyanide (TosMIC) to initiate the cyclization, leading to the oxazole product.

Plausible Reaction Mechanism

The reaction proceeds through a sequence of activation, nucleophilic attack, and cyclization.

G sub_ca Carboxylic Acid (1) int_anhydride Mixed Trifluorosulfonyl Anhydride (A) sub_ca->int_anhydride + DMAP-Tf sub_dmap_tf DMAP-Tf sub_dmap DMAP (Base) int_acylpyr Acylpyridinium Salt (B) int_anhydride->int_acylpyr + DMAP int_c Intermediate C int_acylpyr->int_c + Deprotonated Isocyanide sub_isocyanide Isocyanoacetate (2) int_deprotonated Deprotonated Isocyanide sub_isocyanide->int_deprotonated + DMAP prod_oxazole 4,5-Disubstituted Oxazole (3) int_c->prod_oxazole Cyclization

Figure 1. Proposed mechanism for DMAP-Tf mediated oxazole synthesis.[4][5]
Detailed Experimental Protocol

This protocol is adapted from Chavan et al., J. Org. Chem. (2025).[4][5]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Isocyanoacetate or Tosylmethyl isocyanide (1.2 equiv)

  • 4-(Dimethylamino)pyridine triflate (DMAP-Tf) (1.3 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (as base, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM), to make a 0.1 M solution

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), DMAP (1.5 equiv as base), and anhydrous DCM (to 0.1 M). Stir the mixture at room temperature until all solids dissolve.

  • Activation: Add the DMAP-Tf reagent (1.3 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the isocyanide reagent (1.2 equiv) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 40 °C and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into water (approx. 10 volumes relative to DCM).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 4,5-disubstituted oxazole.

Expert Insight: The order of addition is crucial. The carboxylic acid must be activated by the DMAP-Tf before the addition of the isocyanide to prevent side reactions. The use of anhydrous solvent is recommended to avoid hydrolysis of the activated intermediates. Notably, the DMAP base can be recovered during the aqueous workup, contributing to the cost-effectiveness of the protocol.[4][6]

Substrate Scope and Performance

This method demonstrates broad applicability with both electron-rich and electron-deficient aromatic and heteroaromatic carboxylic acids, as well as aliphatic acids, delivering good to excellent yields.[6]

EntryCarboxylic AcidIsocyanide ComponentProduct Yield (%)
1Benzoic acidEthyl isocyanoacetate92%
24-Nitrobenzoic acidEthyl isocyanoacetate97%
34-Bromobenzoic acidEthyl isocyanoacetate95%
4Thiophene-2-carboxylic acidEthyl isocyanoacetate91%
5Indole-5-carboxylic acidMethyl isocyanoacetate85%
6Valproic acid (aliphatic)Ethyl isocyanoacetate78%
7Benzoic acidTosylmethyl isocyanide75%
Data compiled from Chavan et al.[4][6]

Method 2: Green Synthesis of 2,4,5-Trisubstituted Oxazoles Using a Heterogeneous Copper Catalyst

This protocol presents a sustainable, one-pot, three-component reaction for synthesizing highly substituted oxazoles using a recyclable copper ferrite (CuFe₂O₄) nanocatalyst. The use of water as a solvent and a heterogeneous catalyst makes this an environmentally friendly alternative.[7]

Principle and Rationale

This method leverages the principles of green chemistry by combining a multi-component reaction with a recyclable, magnetically separable catalyst. The reaction brings together a carboxylic acid, benzoin (as a source for two carbons of the oxazole core), and ammonium acetate (as the nitrogen source and ammonia precursor) in water.[7] The CuFe₂O₄ catalyst is thought to facilitate the initial esterification between the carboxylic acid and benzoin. Subsequent reaction with ammonia, intramolecular cyclization, and dehydration leads to the final oxazole product. The key advantage is the operational simplicity and the avoidance of hazardous organic solvents and stoichiometric reagents.

Proposed Reaction Pathway

The synthesis is a domino reaction initiated by a catalyst-mediated esterification.

G sub_ca Carboxylic Acid int_ester Benzoin Carboxylate Ester sub_ca->int_ester sub_benzoin Benzoin sub_benzoin->int_ester sub_nh4oac Ammonium Acetate (NH₃ source) int_dihydroxy Dihydroxyoxazoline Intermediate catalyst CuFe₂O₄ Catalyst H₂O, Heat catalyst->int_ester Esterification int_ester->int_dihydroxy + NH₃ prod_oxazole 2,4,5-Trisubstituted Oxazole int_dihydroxy->prod_oxazole Dehydration

Figure 2. Proposed pathway for CuFe₂O₄-catalyzed oxazole synthesis.[7]
Detailed Experimental Protocol

This protocol is adapted from Ghorbani-Choghamarani et al., J. Synth. Chem. (2023).[7]

Materials:

  • Benzoin (1.0 mmol)

  • Carboxylic Acid (1.5 mmol)

  • Ammonium Acetate (4.0 mmol)

  • CuFe₂O₄ nanoparticle catalyst (20 mg)

  • Deionized Water (5 mL)

  • Reaction vessel (e.g., round-bottom flask) with condenser and magnetic stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, create a mixture of benzoin (1.0 mmol), the chosen carboxylic acid (1.5 mmol), ammonium acetate (4.0 mmol), and the CuFe₂O₄ catalyst (20 mg) in water (5 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (eluting with an appropriate solvent system like ethyl acetate/hexane). Reaction times can vary from 45 to 120 minutes depending on the carboxylic acid substrate.

  • Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add an additional 10 mL of water to the flask.

  • Filtration: The solid product will precipitate. Isolate the pure product by simple filtration. Since the products are solids, this method often avoids the need for extraction or column chromatography.[7]

  • Catalyst Recovery: The CuFe₂O₄ catalyst is magnetic and can be separated from the reaction mixture using an external magnet. It can then be washed with ethanol, dried, and reused for subsequent reactions.

Expert Insight: The efficiency of this reaction is influenced by the electronic nature of the carboxylic acid. Aromatic acids bearing electron-donating groups tend to react faster and give higher yields.[7] The catalyst's reusability is a key feature; it has been shown to be effective for at least seven consecutive cycles without a significant loss in catalytic activity.[7]

Performance and Catalyst Reusability

This method provides high to excellent yields for a variety of aromatic carboxylic acids.

EntryCarboxylic AcidTime (min)Product Yield (%)
14-Methylbenzoic acid4598%
24-Methoxybenzoic acid5095%
3Benzoic acid6092%
44-Chlorobenzoic acid9090%
54-Nitrobenzoic acid12085%
Data compiled from Ghorbani-Choghamarani et al.[7]

Conclusion

The direct synthesis of oxazoles from carboxylic acids is a powerful strategy that enhances synthetic efficiency and broadens the accessibility of these important heterocyclic compounds. The two protocols presented here highlight the versatility of modern chemical methods. The DMAP-Tf mediated approach offers exceptional speed and a broad substrate scope for producing 4,5-disubstituted oxazoles under mild, anhydrous conditions. In contrast, the heterogeneous copper-catalyzed method provides a green, operationally simple route to 2,4,5-trisubstituted oxazoles in water, with the added benefit of catalyst recyclability. The choice of method will depend on the desired substitution pattern, available resources, and the specific green chemistry goals of the research program. Both protocols represent reliable and scalable additions to the synthetic chemist's toolbox for drug discovery and materials science.

References

Application and Protocol Guide for the Recrystallization of 2-Ethyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [email protected]

Abstract

This comprehensive guide presents detailed application notes and protocols for the purification of 2-Ethyl-1,3-oxazole-4-carboxylic acid via recrystallization. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond simplistic step-by-step instructions to provide a deep understanding of the principles governing the selection of solvents and crystallization conditions. By elucidating the causality behind experimental choices, this guide equips the user with the necessary expertise to develop a robust and reproducible purification strategy, ensuring high purity and desired polymorphic form of the final compound.

Introduction: The Critical Role of Purification

This compound (C₆H₇NO₃, MW: 141.12 g/mol ) is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The oxazole scaffold is a key structural motif in numerous biologically active molecules.[3][4] For any application, particularly in pharmaceuticals, achieving a high degree of chemical purity is non-negotiable. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, capable of removing impurities and, critically, allowing for the isolation of specific polymorphic forms.[5] The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, bioavailability, and stability.[6][7]

This document provides a foundational framework for developing a successful recrystallization protocol for this compound, emphasizing a logical, science-driven approach to solvent selection and experimental design.

Physicochemical Properties and Rationale for Solvent Selection

As of the last update, specific experimental data on the solubility of this compound is not widely available in the public domain.[8][9][10] Therefore, the selection of an appropriate recrystallization solvent must be guided by an understanding of the molecule's structural features and the general principles of solubility.

The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The carboxylic acid group (-COOH) and the nitrogen and oxygen heteroatoms in the oxazole ring are capable of hydrogen bonding.

  • Non-Polar Features: The ethyl group (-CH₂CH₃) and the hydrocarbon backbone of the oxazole ring contribute to its non-polar character.

A suitable recrystallization solvent should exhibit the following properties:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for impurities, allowing them to either remain in the mother liquor or be removed by hot filtration.

  • A boiling point that is low enough to be easily removed from the crystals but high enough to allow for a sufficient temperature gradient during cooling.

  • Chemical inertness, meaning it does not react with the compound.

Based on these principles, a screening of solvents with varying polarities is recommended.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExample SolventsRationale
Protic Solvents Water, Ethanol, Methanol, IsopropanolThe carboxylic acid group suggests potential solubility in protic solvents, especially at elevated temperatures. Water's presence can enhance the solubility of carboxylic acids in some organic solvents.[11]
Aprotic Polar Solvents Ethyl Acetate, Acetone, AcetonitrileThese solvents can interact with the polar functionalities of the molecule without donating a hydrogen bond. Ethyl acetate has been successfully used for the recrystallization of related oxadiazole derivatives.[12]
Aprotic Non-Polar Solvents Toluene, Heptane, HexaneThese are less likely to be good single solvents due to the polarity of the carboxylic acid, but they can be excellent anti-solvents in a multi-solvent system.
Chlorinated Solvents Dichloromethane (DCM)Often used to dissolve a wide range of organic compounds and can be a component of a co-solvent system.[13]

Experimental Protocols

The following protocols are designed as starting points. Researchers should perform small-scale trials to determine the optimal solvent system and conditions.

General Workflow for Recrystallization

The overall process of recrystallization follows a logical sequence of steps designed to maximize purity and yield.

G cluster_0 Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (to remove insoluble impurities) A->B If impurities are present C 3. Slow Cooling (induces crystallization) A->C No insoluble impurities B->C D 4. Cold Filtration (isolate crystals) C->D E 5. Wash Crystals (with cold, fresh solvent) D->E F 6. Dry Crystals (remove residual solvent) E->F G Characterize Purified Product (Melting Point, Spectroscopy) F->G

Caption: General workflow for the recrystallization process.

Protocol 1: Single-Solvent Recrystallization

This is the simplest recrystallization technique and should be the first approach.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol, Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization. If it is largely insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow for precipitation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)

This technique is useful when no single solvent has the ideal solubility properties.

Materials:

  • Crude this compound

  • A "good" solvent (in which the compound is soluble, e.g., Ethanol)

  • An "anti-solvent" (in which the compound is insoluble, e.g., Water or Heptane)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at near-boiling temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the point of saturation). If too much anti-solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try reheating the solution and cooling it more slowly, or use a more dilute solution.

  • No Crystal Formation: This can occur if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.

  • Polymorphism: The choice of solvent and the rate of cooling can influence the crystalline form obtained.[6][7] It is advisable to characterize the resulting crystals using techniques such as melting point determination, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) to identify any polymorphic forms.

Conclusion

The protocols outlined in this guide provide a systematic approach to the purification of this compound by recrystallization. By understanding the underlying principles of solubility and crystallization, researchers can adapt and optimize these methods to achieve high-purity material suitable for a wide range of applications. The key to success lies in methodical solvent screening and careful control of the crystallization conditions.

References

Mastering the Separation: A Guide to Aqueous Workup and Extraction of Oxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the successful isolation and purification of target molecules are paramount. Oxazole carboxylic acids, a class of heterocyclic compounds prevalent in medicinal chemistry, present a unique set of challenges during post-reaction workup and extraction.[1] Their inherent chemical properties, including polarity, pKa, and potential instability, demand a nuanced and well-understood approach to achieve high purity and yield.

This guide provides a detailed exploration of the principles and protocols for the effective aqueous workup and extraction of oxazole carboxylic acids. Moving beyond a simple list of steps, we will delve into the rationale behind each experimental choice, offering insights grounded in chemical principles to empower researchers to troubleshoot and optimize their purification strategies.

The Unique Chemistry of Oxazole Carboxylic Acids: Key Considerations for Purification

The structure of an oxazole ring, a five-membered heterocycle containing both an oxygen and a nitrogen atom, combined with a carboxylic acid moiety, imparts a distinct chemical personality that dictates its behavior during extraction.[1][2] Understanding these characteristics is the first step toward designing a robust purification protocol.

  • Acidity and Basicity in One Molecule: Oxazole carboxylic acids are amphoteric. The carboxylic acid group is, of course, acidic, while the nitrogen atom in the oxazole ring is weakly basic.[2] The conjugate acid of the parent oxazole has a pKa of approximately 0.8, indicating its weak basicity.[1][2] This dual nature is the cornerstone of a successful acid-base extraction strategy.

  • Polarity and Solubility: The presence of the carboxylic acid group significantly increases the polarity of the molecule, influencing its solubility in various solvents.[3] While the oxazole ring itself has some lipophilic character, the carboxyl group enhances water solubility, particularly in its salt form.[4][5]

  • Potential for Instability: Certain substituted oxazole carboxylic acids can be susceptible to degradation. For instance, derivatives with a 5-hydroxy group are known to be unstable on silica gel and can undergo hydrolytic ring-opening or decarboxylation.[3][6][7] This instability necessitates careful handling and the avoidance of harsh conditions, such as strong acids or bases and excessive heat, during purification.[3]

Key Physicochemical Data

To effectively manipulate the solubility of oxazole carboxylic acids, a firm grasp of their pKa is essential. While specific pKa values vary with substitution, the following table provides general guidance.

Functional Group Approximate pKa Behavior in Aqueous Solution
Carboxylic Acid (-COOH)3-5Deprotonated at pH > pKa (forms carboxylate salt, R-COO⁻)
Oxazole Nitrogen (conjugate acid)~0.8[2]Protonated at very low pH (forms oxazolium salt)

The Core Strategy: pH-Mediated Liquid-Liquid Extraction

The most effective method for purifying oxazole carboxylic acids from a crude reaction mixture is liquid-liquid extraction, a technique that exploits the differential solubility of a compound in two immiscible liquid phases.[8] By strategically adjusting the pH of the aqueous phase, we can control whether the oxazole carboxylic acid resides in the organic or aqueous layer.[8][9]

The fundamental principle is to convert the carboxylic acid into its water-soluble salt form (carboxylate) by treatment with a base. This allows it to be extracted from the organic phase, which contains non-polar impurities, into the aqueous phase. Subsequently, the aqueous phase is acidified, converting the carboxylate back to the less water-soluble carboxylic acid, which can then be extracted back into an organic solvent or will precipitate out of the solution.[10][11]

Visualizing the Workflow

The following diagram illustrates the logical flow of a typical acid-base extraction for an oxazole carboxylic acid.

G cluster_0 Initial State cluster_1 Step 1: Removal of Basic Impurities cluster_2 Step 2: Extraction of Oxazole Carboxylic Acid cluster_3 Step 3: Isolation of Product A Crude Reaction Mixture (Oxazole-COOH, Neutral Impurities, Basic Impurities) in Organic Solvent (e.g., Ethyl Acetate) B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (Protonated Basic Impurities) C->D Discard E Organic Layer (Oxazole-COOH, Neutral Impurities) C->E F Add Dilute Aqueous Base (e.g., 1M NaOH or sat. NaHCO3) E->F G Separate Layers F->G H Aqueous Layer (Oxazole-COO⁻ Na⁺) G->H I Organic Layer (Neutral Impurities) G->I Discard J Acidify Aqueous Layer with Dilute Acid (e.g., 1M HCl) H->J K Precipitation or Back-Extraction into Organic Solvent J->K L Pure Oxazole-COOH K->L

Caption: A typical workflow for the acid-base extraction of oxazole carboxylic acids.

Detailed Protocols and Methodologies

The following protocols provide a step-by-step guide to the aqueous workup and extraction of a typical oxazole carboxylic acid.

Protocol 1: Standard Acid-Base Extraction

This protocol is suitable for most oxazole carboxylic acids that are stable to mild acidic and basic conditions.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

Procedure:

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[3] The volume should be sufficient to fully dissolve the material.

  • Acid Wash (Optional): If basic impurities are expected, transfer the organic solution to a separatory funnel and wash with 1M HCl. This will protonate basic impurities, rendering them water-soluble and removing them into the aqueous layer.[3] Drain and discard the aqueous layer.

  • Base Extraction: Add 1M NaOH or saturated NaHCO₃ solution to the separatory funnel containing the organic layer. The volume of the aqueous base should be roughly equal to the volume of the organic layer.

    • Rationale: The base deprotonates the carboxylic acid, forming the sodium carboxylate salt, which is soluble in the aqueous phase.[11] Neutral impurities will remain in the organic layer.[11] The choice between NaOH and NaHCO₃ depends on the acidity of the oxazole carboxylic acid and the presence of other acid-sensitive functional groups. NaHCO₃ is a weaker base and is often preferred to avoid potential side reactions.[9]

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (especially when using bicarbonate, which generates CO₂). Allow the layers to separate completely.

  • Collection of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask. For a thorough extraction, repeat the base extraction (steps 3-4) with a fresh portion of the aqueous base and combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper).

    • Rationale: Acidification protonates the carboxylate salt, regenerating the neutral carboxylic acid.[3] Due to its reduced water solubility, the product will either precipitate out of the solution or can be extracted back into an organic solvent.

  • Product Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

    • If no precipitate forms (or for complete recovery): Perform a "back-extraction."[3] Transfer the acidified aqueous solution to a separatory funnel and extract several times with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts from the back-extraction. Wash the combined organic layer with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified oxazole carboxylic acid.

Troubleshooting Common Issues
Problem Potential Cause Troubleshooting & Optimization
Emulsion Formation The presence of surfactant-like impurities or vigorous shaking.[12]Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer.[12] Alternatively, gentle swirling instead of vigorous shaking can prevent emulsion formation.[12] Filtering the entire mixture through a pad of Celite® can also help break up the emulsion.[13]
Low Recovery Incomplete extraction or precipitation. The product may have some water solubility even in its neutral form.Perform multiple extractions with smaller volumes of solvent. Ensure the pH is sufficiently low during the acidification step to fully protonate the carboxylic acid.[11] If the product does not precipitate, always perform a back-extraction.
Product Degradation The oxazole carboxylic acid is sensitive to the pH or temperature conditions used.[7]Use milder bases like NaHCO₃ instead of NaOH.[9] Perform all steps at reduced temperatures (e.g., using an ice bath). Minimize the time the compound is in contact with acidic or basic solutions.
Presence of Triphenylphosphine Oxide (from Wittig or Mitsunobu reactions) This common byproduct can have similar polarity to the product, making it difficult to remove.[3]Triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent. Specific extraction procedures may also be effective.[3]

Advanced Considerations and Alternative Protocols

For particularly sensitive or challenging oxazole carboxylic acids, modifications to the standard protocol may be necessary.

  • Use of Protecting Groups: For highly unstable derivatives, such as those with 5-hydroxy groups, protecting the carboxylic acid or other sensitive functionalities before purification can prevent degradation.[3][6]

  • Alternative Stationary Phases for Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography may be required. For acid-sensitive compounds, consider using a less acidic stationary phase like neutral alumina or deactivating silica gel with a small amount of triethylamine in the eluent.[3]

  • Esterification for Purification: In some cases, it may be advantageous to convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) for purification by chromatography or distillation.[10] The ester can then be hydrolyzed back to the carboxylic acid. This is particularly useful if the carboxylic acid is difficult to handle or purify directly.

By understanding the underlying chemical principles and anticipating potential challenges, researchers can confidently navigate the aqueous workup and extraction of oxazole carboxylic acids, ensuring the isolation of pure compounds for subsequent stages of research and development.

References

Application Notes and Protocols for Late-Stage Functionalization Using Oxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Oxazole Carboxylic Acids in Late-Stage Functionalization

Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late point in their synthesis.[1] This approach circumvents the need for lengthy de novo synthesis to explore structure-activity relationships (SAR), allowing for the rapid generation of analogs with potentially improved pharmacological or material properties.[1] Among the diverse array of functional groups employed in LSF, carboxylic acids have gained prominence due to their stability, natural abundance, and the ability to serve as versatile synthetic handles.[2][3][4]

Oxazole carboxylic acids, in particular, represent a highly valuable subclass of building blocks for LSF. The oxazole motif is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds, where it can act as a bioisostere for esters and amides, enhancing metabolic stability and pharmacokinetic properties.[5][6][7] The carboxylic acid moiety on the oxazole ring serves as a traceless directing group for various cross-coupling reactions, undergoing decarboxylation to introduce new carbon-carbon or carbon-heteroatom bonds. This application note provides a detailed guide to the principles, mechanisms, and practical execution of late-stage functionalization using oxazole carboxylic acids, with a focus on transition metal-catalyzed decarboxylative cross-coupling reactions.

Core Concept: Decarboxylative Cross-Coupling

Decarboxylative cross-coupling reactions are a powerful class of transformations where a carboxylic acid is coupled with a partner, typically an aryl or heteroaryl halide, with the concurrent loss of carbon dioxide (CO₂).[2] This process offers significant advantages over traditional cross-coupling methods that rely on pre-formed organometallic reagents, as carboxylic acids are generally more stable, less toxic, and readily available.[2] The reaction is typically mediated by transition metal catalysts, with palladium and silver being particularly effective for the functionalization of heteroaromatic systems like oxazoles.[8]

Part 1: Palladium-Catalyzed Decarboxylative Arylation of Oxazole-5-Carboxylic Acids

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in decarboxylative cross-coupling has been extensively studied.[9][10] For the arylation of oxazole carboxylic acids, a bimetallic system, often involving a palladium catalyst and a silver co-catalyst, has proven to be highly effective.[8]

Mechanistic Rationale

The currently accepted mechanism for the palladium-catalyzed decarboxylative arylation of a heteroaromatic carboxylic acid, such as an oxazole-5-carboxylic acid, involves a synergistic interplay between palladium and a silver salt (typically Ag₂CO₃). The process can be broken down into the following key steps:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, forming an Ar-Pd(II)-X intermediate.

  • Carboxylate Exchange: The oxazole carboxylic acid undergoes deprotonation, and the resulting carboxylate coordinates to the silver salt, forming a silver oxazole-carboxylate species. This silver carboxylate then undergoes transmetalation with the Ar-Pd(II)-X complex, displacing the halide and forming an Ar-Pd(II)-oxazole-carboxylate intermediate.

  • Decarboxylation: This is often the rate-determining step. The Ar-Pd(II)-oxazole-carboxylate intermediate undergoes decarboxylation to generate an Ar-Pd(II)-oxazolyl species with the release of CO₂.

  • Reductive Elimination: The final step is the reductive elimination from the Ar-Pd(II)-oxazolyl intermediate to yield the desired arylated oxazole product and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.

G pd0 Pd(0) ar_pd_x Ar-Pd(II)-X pd0->ar_pd_x Oxidative Addition ar_pd_ox Ar-Pd(II)-Oxazole-COOAg ar_pd_x->ar_pd_ox Transmetalation ar_pd_ox_yl Ar-Pd(II)-Oxazolyl ar_pd_ox->ar_pd_ox_yl Decarboxylation product Ar-Oxazole ar_pd_ox_yl->product Reductive Elimination co2 CO₂ ar_pd_ox_yl->co2 product->pd0 ar_x Ar-X ar_x->ar_pd_x ox_cooh Oxazole-COOH ox_cooh->ar_pd_ox ag2co3 Ag₂CO₃ ag2co3->ar_pd_ox

Caption: Proposed catalytic cycle for Pd/Ag-mediated decarboxylative arylation.

Experimental Protocol: General Procedure for Palladium-Catalyzed Arylation of Oxazole-5-Carboxylic Acid

This protocol is a representative example for the coupling of an oxazole-5-carboxylic acid with an aryl halide.[8][11] Researchers should optimize conditions for their specific substrates.

Materials:

  • Oxazole-5-carboxylic acid (1.0 equiv)

  • Aryl halide (e.g., aryl iodide or bromide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., SPhos, 10 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the oxazole-5-carboxylic acid, aryl halide, palladium catalyst, ligand, silver carbonate, and base.

  • Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

ParameterRecommended ConditionNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃5 mol% loading is a good starting point.
Ligand SPhos, XPhosBuchwald-type ligands are often effective.
Silver Salt Ag₂CO₃, Ag₂OStoichiometric amounts are typically required.
Base K₂CO₃, Cs₂CO₃An inorganic base is necessary.
Solvent Dioxane, Toluene, DMFHigh-boiling, anhydrous solvents are preferred.
Temperature 100-140 °COptimization may be required.

Part 2: Photoredox-Catalyzed Late-Stage Functionalization

Visible-light photoredox catalysis has recently emerged as a powerful and mild alternative for LSF.[12][13][14][15] This approach utilizes a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates under gentle conditions.[12][13] Carboxylic acids are excellent precursors for radical generation via oxidative decarboxylation.[16]

Mechanistic Rationale

In a typical photoredox-catalyzed decarboxylative functionalization, the mechanism proceeds as follows:

  • Excitation of Photocatalyst: A photocatalyst (PC), often an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state (PC*).

  • Oxidative Quenching: The excited photocatalyst (PC*) is a potent oxidant and can accept an electron from the deprotonated oxazole carboxylic acid (carboxylate). This SET process generates an oxazole-carboxyl radical and the reduced form of the photocatalyst (PC⁻).

  • Decarboxylation: The unstable oxazole-carboxyl radical rapidly extrudes CO₂ to form a highly reactive oxazolyl radical.

  • Functionalization: This oxazolyl radical can then engage in various bond-forming reactions, such as addition to an alkene or coupling with another radical species.

  • Catalyst Regeneration: The reduced photocatalyst (PC⁻) is re-oxidized to its ground state by a sacrificial electron acceptor or by participating in a subsequent redox event in the catalytic cycle, allowing the process to continue.

G pc PC pc_excited PC* pc->pc_excited pc_reduced PC⁻ pc_excited->pc_reduced SET ox_coo_radical Oxazole-COO• pc_excited->ox_coo_radical pc_reduced->pc Regeneration ox_coo Oxazole-COO⁻ ox_coo->pc_excited ox_radical Oxazolyl Radical (Ox•) ox_coo_radical->ox_radical Decarboxylation product Functionalized Oxazole ox_radical->product Functionalization co2 CO₂ ox_radical->co2 light Visible Light (hν) light->pc_excited coupling_partner Coupling Partner coupling_partner->product

Caption: General workflow for photoredox-catalyzed decarboxylative functionalization.

Experimental Protocol: General Procedure for Photoredox-Catalyzed Minisci-Type Reaction with Oxazole-4-Carboxylic Acid

This protocol provides a general method for the C-H functionalization of an electron-deficient heterocycle (e.g., pyridine) using an oxazolyl radical generated from an oxazole-4-carboxylic acid.

Materials:

  • Oxazole-4-carboxylic acid (1.5 equiv)

  • Electron-deficient heterocycle (e.g., pyridine) (1.0 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)

  • Oxidant (e.g., K₂S₂O₈, 2.0 equiv)

  • Solvent (e.g., DMSO or Acetonitrile/Water mixture)

  • Base (optional, e.g., Li₂CO₃)

Procedure:

  • Reaction Setup: In a reaction vial, combine the oxazole-4-carboxylic acid, the electron-deficient heterocycle, the photocatalyst, and the oxidant.

  • Solvent Addition: Add the solvent (and base, if used). The mixture should be thoroughly degassed by sparging with an inert gas (e.g., Argon) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Seal the vial and place it in front of a blue LED light source (e.g., 450 nm). Stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

ParameterRecommended ConditionNotes
Photocatalyst fac-Ir(ppy)₃, [Ru(bpy)₃]Cl₂1-2 mol% is typical.
Oxidant K₂S₂O₈, (NH₄)₂S₂O₈Required for oxidative quenching cycles.
Solvent DMSO, CH₃CN/H₂OShould be degassed thoroughly.
Light Source Blue LEDs (approx. 450 nm)Common for Ir and Ru photocatalysts.
Temperature Room TemperatureA major advantage of photoredox catalysis.

Conclusion and Future Outlook

The use of oxazole carboxylic acids in late-stage functionalization, particularly through decarboxylative cross-coupling, provides a robust and versatile platform for the diversification of complex molecules. Both thermal, transition metal-catalyzed methods and modern photoredox-catalyzed approaches offer powerful tools for medicinal chemists and materials scientists. The stability, availability, and unique electronic properties of the oxazole moiety make it an ideal scaffold for these transformations. As the field of LSF continues to evolve, we can anticipate the development of even more selective, efficient, and broadly applicable methods for the functionalization of oxazole carboxylic acids, further accelerating the discovery of novel molecules with enhanced properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Ethyl-1,3-oxazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Ethyl-1,3-oxazole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions to help you optimize your reaction yields and overcome common challenges encountered during this synthesis. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to ensure your success.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

A. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in your starting materials, such as ethyl 3-amino-4-oxobutanoate and triethyl orthoformate, can lead to unwanted side reactions, consuming your reactants and lowering the yield of the desired product. Ensure you are using high-purity reagents.

  • Stoichiometry: The molar ratio of reactants is critical. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification. A common starting point is a near-equimolar ratio of the primary reactants, though empirical optimization is often necessary.

B. Reaction Conditions:

  • Temperature Control: The cyclization and subsequent aromatization to form the oxazole ring are sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the product or starting materials. It is crucial to maintain a stable and optimized reaction temperature.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in a low yield, while extending it unnecessarily can lead to the formation of byproducts.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Solvents like ethanol or acetic acid are often used. The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction temperature.

C. Work-up and Purification:

  • Inefficient Extraction: During the aqueous workup, the pH of the solution is critical for ensuring your carboxylic acid product is in a form that can be efficiently extracted into the organic phase.[1] Acidifying the aqueous layer to a pH well below the pKa of the carboxylic acid is essential.

  • Product Loss During Chromatography: While silica gel chromatography is a common purification method, the acidic nature of silica can sometimes lead to product degradation or irreversible adsorption.[1] Consider using a less acidic stationary phase like neutral alumina or a C18 reversed-phase column if you suspect this is an issue.

Here is a workflow to guide your optimization process:

Caption: A logical workflow for troubleshooting low reaction yields.

Question 2: I am observing significant impurity peaks in my crude product analysis. What are the common side reactions, and how can I minimize them?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

A. Common Side Reactions:

  • Incomplete Cyclization: The initial condensation reaction may not proceed to completion, leaving unreacted starting materials or intermediate species in your crude product.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the ester group of the starting material or product can be hydrolyzed, leading to the corresponding carboxylic acid.

  • Polymerization/Decomposition: At elevated temperatures, starting materials or the product itself can undergo polymerization or decomposition, leading to a complex mixture of byproducts.

B. Strategies for Minimization:

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to prevent hydrolysis. Use dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Temperature: As mentioned previously, precise temperature control is vital. Use a reliable heating mantle with a temperature controller to avoid overheating.

  • Optimize Reagent Addition: In some cases, slow, dropwise addition of one reagent to the other can help to control the reaction rate and minimize the formation of byproducts.

Potential Impurity Likely Cause Recommended Action
Unreacted Starting MaterialsIncomplete reactionIncrease reaction time or temperature cautiously. Confirm with TLC/LC-MS.
Hydrolyzed EsterPresence of waterUse anhydrous solvents and reagents. Run under an inert atmosphere.
Polymeric ByproductsExcessive heatMaintain strict temperature control. Consider a lower reaction temperature for a longer duration.
Question 3: The purification of my final product is challenging. What are the best practices for purifying this compound?

Answer:

Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often the most successful.

A. Extraction Protocol:

A well-executed extraction is the first line of defense in purification. The acidic nature of the carboxylic acid allows for a straightforward acid-base extraction.[1]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Base Wash: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the salt of your product.

  • Acidification: Cool the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified product.

  • Back Extraction: Extract the acidified aqueous layer with fresh organic solvent to recover the purified product.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Caption: A step-by-step workflow for the purification of this compound.

B. Recrystallization:

For solid products, recrystallization is an excellent technique for achieving high purity.

  • Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. Collect the crystals by filtration.

C. Column Chromatography:

If extraction and recrystallization are insufficient, column chromatography can be employed.

  • Stationary Phase: Silica gel is the most common choice. However, for acid-sensitive compounds, neutral alumina or a reversed-phase silica gel (C18) may be more suitable.[1]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used to elute the product.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and its underlying principles.

Question 1: What is the general reaction mechanism for the synthesis of this oxazole?

Answer:

The synthesis of this compound typically proceeds through a variation of the Robinson-Gabriel synthesis or a related cyclocondensation reaction.[2][3] The general mechanism involves the following key steps:

  • Condensation: The amine of ethyl 3-amino-4-oxobutanoate reacts with a propionylating agent (or a precursor) to form an N-acylamino ketone intermediate.

  • Cyclization: The enol or enolate of the ketone then attacks the amide carbonyl intramolecularly to form a five-membered dihydrooxazole (oxazoline) intermediate.[2]

  • Dehydration: The oxazoline intermediate undergoes dehydration (loss of a water molecule) to form the aromatic oxazole ring. This step is often promoted by an acid catalyst and/or heat.[4][5]

Question 2: Why is the choice of a dehydrating agent important in some oxazole syntheses?

Answer:

In many oxazole syntheses, particularly the Robinson-Gabriel method, a dehydrating agent is crucial for driving the final dehydration step to completion.[2][4] Common dehydrating agents include sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride.[6] These reagents facilitate the elimination of water from the oxazoline intermediate, leading to the formation of the stable aromatic oxazole ring. The choice and concentration of the dehydrating agent can significantly impact the reaction rate and yield, and harsh conditions can sometimes lead to side reactions.

Question 3: Are there alternative synthetic routes to consider for 2-substituted oxazole-4-carboxylic acids?

Answer:

Yes, several other methods for synthesizing oxazoles have been developed. While the specific synthesis of this compound may be best achieved through a specific route, it's valuable to be aware of other possibilities:

  • Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[7][8]

  • Van Leusen Reaction: This synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base.[9]

  • From α-Haloketones: The reaction of an α-haloketone with a primary amide can also yield an oxazole.[5]

  • Modern Catalytic Methods: More recent developments include copper-catalyzed and other transition-metal-catalyzed methods that can offer milder reaction conditions and broader substrate scopes.[10][11]

Question 4: How does the electronic nature of substituents on the starting materials affect the reaction?

Answer:

The electronic properties of substituents can influence the reactivity of the starting materials and the stability of intermediates. For instance, in related syntheses, electron-donating groups on the carboxylic acid component have been shown to increase the reaction rate.[12] Conversely, electron-withdrawing groups can sometimes slow down the reaction.[12] Understanding these electronic effects can be beneficial when designing new synthetic routes or optimizing existing ones.

III. References

  • Wikipedia. Fischer oxazole synthesis. --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. --INVALID-LINK--

  • Wikipedia. Robinson–Gabriel synthesis. --INVALID-LINK--

  • National Institutes of Health. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. --INVALID-LINK--

  • SynArchive. Robinson-Gabriel Synthesis. --INVALID-LINK--

  • CUTM Courseware. Oxazole.pdf. --INVALID-LINK--

  • ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. --INVALID-LINK--

  • YouTube. Fischer Oxazole Synthesis Mechanism | Organic Chemistry. --INVALID-LINK--

  • Semantic Scholar. Fischer oxazole synthesis. --INVALID-LINK--

  • ResearchGate. Fischer oxazole synthesis | Request PDF. --INVALID-LINK--

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. --INVALID-LINK--

  • Wikipedia. Oxazole. --INVALID-LINK--

  • ResearchGate. Synthesis and Reactions of Oxazoles. --INVALID-LINK--

  • YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. --INVALID-LINK--

  • Benchchem. Technical Support Center: Purification of Oxazole Carboxylic Acids. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • National Institutes of Health. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. --INVALID-LINK--

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. --INVALID-LINK--

  • Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. --INVALID-LINK--

  • Sigma-Aldrich. 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR. --INVALID-LINK--

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. --INVALID-LINK--

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. --INVALID-LINK--

  • Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. --INVALID-LINK--

  • Chemical Synthesis Database. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. --INVALID-LINK--

  • PubMed. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. --INVALID-LINK--

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. --INVALID-LINK--

  • ResearchGate. Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones | Request PDF. --INVALID-LINK--

  • National Institutes of Health. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. --INVALID-LINK--

  • Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. --INVALID-LINK--

  • ChemSynthesis. ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. --INVALID-LINK--

  • Amerigo Scientific. This compound. --INVALID-LINK--

References

Technical Support Center: Enhancing the Purity of 2-Ethyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest:

  • Name: 2-Ethyl-1,3-oxazole-4-carboxylic acid

  • Molecular Formula: C₆H₇NO₃

  • Molecular Weight: 141.12

  • CAS Number: 75395-42-5[1]

This guide is designed for researchers, scientists, and professionals in drug development, offering solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound can be complicated by several factors inherent to its structure:

  • High Polarity: The carboxylic acid group makes the molecule highly polar, which can lead to difficulties in chromatographic separation and issues with solubility.

  • Potential for Strong Adsorption: The polar nature of the carboxylic acid can cause it to bind strongly to polar stationary phases like silica gel, potentially leading to poor recovery during column chromatography.[2]

  • Amphiphilic Nature: The molecule possesses both a hydrophilic carboxylic acid group and a more hydrophobic ethyl-oxazole core, which can complicate the choice of an ideal recrystallization solvent.

  • Removal of Synthesis Byproducts: Depending on the synthetic route used, common byproducts may have similar polarities, making separation challenging. For instance, syntheses involving reagents like triphenylphosphine can result in triphenylphosphine oxide, which can complicate purification.[2]

Q2: Which initial purification strategy is recommended for crude this compound?

For a crude solid, a multi-step approach is generally most effective. This typically begins with an acid-base extraction to isolate the acidic product from neutral and basic impurities, followed by recrystallization as a primary purification step.[3][4][5][6]

Q3: How can I assess the purity of my final product?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for determining the purity of carboxylic acids.[7][8][9][10][11] A sharp, symmetrical peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad melting range often indicates the presence of impurities.

Troubleshooting Guides

Scenario 1: Low Recovery After Acid-Base Extraction

Problem: You are experiencing a significant loss of product after performing an acid-base extraction to separate this compound from neutral byproducts.

Root Cause Analysis and Solutions:

Potential Cause Explanation Suggested Solution
Incomplete Protonation/Deprotonation The pH of the aqueous layer may not be optimal for fully converting the carboxylic acid to its salt form (during base extraction) or back to its neutral form (during acidification).Ensure the pH is adjusted appropriately. When extracting with a base, the pH should be at least two units above the pKa of the carboxylic acid. When acidifying to precipitate the product, the pH should be at least two units below the pKa.[6]
Emulsion Formation Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which makes separation difficult.Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it.
Product Solubility in Aqueous Layer If the protonated form of your carboxylic acid has some solubility in water, you may not achieve complete precipitation upon acidification.After acidification, if precipitation is incomplete, perform a "back-extraction" by extracting the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.[12]

Experimental Workflow: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., sat. NaHCO₃) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Neutral/Basic Impurities separate->organic_layer Discard aqueous_layer Aqueous Layer: Sodium 2-ethyl-1,3-oxazole-4-carboxylate separate->aqueous_layer acidify Acidify with Dilute Acid (e.g., 1M HCl) aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter Filter and Dry precipitate->filter final_product Purified Product filter->final_product

Caption: Workflow for acid-base extraction.

Scenario 2: Recrystallization Issues

Problem: You are having difficulty obtaining pure crystals of this compound. The product either "oils out," fails to crystallize, or the resulting crystals are of low purity.

Root Cause Analysis and Solutions:

Problem Potential Cause Suggested Solution
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.[13]Use a lower-boiling point solvent or a solvent pair. Add a slightly larger volume of hot solvent to reduce saturation.[14]
Failure to Crystallize The solution is not sufficiently saturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[14]
Rapid Crystallization Leading to Impurities Cooling the solution too quickly can trap impurities within the crystal lattice.[14]Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
Poor Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15]Test a range of solvents or solvent pairs. For a compound like this, consider polar protic solvents (e.g., ethanol/water mixtures) or polar aprotic solvents (e.g., acetone, ethyl acetate).[16]

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of the crude solid (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

  • For solvents in which the solid is poorly soluble at room temperature, heat the test tube gently. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent yields a good quantity of crystalline solid. An ideal solvent will dissolve the compound when hot but not when cold.

Scenario 3: Challenges with Column Chromatography

Problem: Purification by column chromatography results in streaking on the TLC plate, poor separation, or irreversible adsorption of the product to the silica gel.

Root Cause Analysis and Solutions:

main Chromatography Problem Streaking on TLC Poor Separation Irreversible Adsorption streaking Streaking on TLC Cause: Compound is too polar or acidic for the solvent system. Solution: Add a small amount of acetic acid to the eluent to improve peak shape. main->streaking poor_sep Poor Separation Cause: Inappropriate solvent system. Solution: Optimize the eluent polarity using TLC. A good starting point for this compound might be a gradient of n-hexane and ethyl acetate. main->poor_sep adsorption Irreversible Adsorption Cause: Strong interaction of the carboxylic acid with silica gel. Solution: Consider using a less acidic stationary phase like neutral alumina, or try reversed-phase chromatography. main->adsorption

Caption: Troubleshooting column chromatography issues.

Expert Insight on Chromatography:

For highly polar compounds like this compound, normal-phase chromatography on silica can be challenging.[17] An alternative approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for purifying very polar analytes.[17] HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.

References

Technical Support Center: Troubleshooting Side Reactions in Oxazole Synthesis from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxazoles from carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments.

I. Understanding the Core Reaction & Potential Pitfalls

The direct synthesis of oxazoles from carboxylic acids is a highly valuable transformation, offering a streamlined route to this important heterocyclic motif.[1] A common modern approach involves the in situ activation of the carboxylic acid, followed by reaction with an appropriate C-N-C synthon, such as an isocyanoacetate or tosylmethyl isocyanide (TosMIC).[1][2] While efficient, this pathway is not without its challenges. The key to a successful synthesis lies in achieving chemoselectivity during the activation of the carboxylic acid and managing the reactivity of the subsequent intermediates.[1]

Core Reaction Pathway Diagram

Oxazole Synthesis from Carboxylic Acid CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Acylpyridinium Salt) CarboxylicAcid->ActivatedIntermediate Activation ActivatingReagent Activating Reagent (e.g., Triflylpyridinium) ActivatingReagent->ActivatedIntermediate CyclizationPrecursor Cyclization Precursor ActivatedIntermediate->CyclizationPrecursor Nucleophilic Attack Isocyanide Isocyanide Derivative (e.g., Isocyanoacetate) Isocyanide->CyclizationPrecursor Oxazole Desired Oxazole Product CyclizationPrecursor->Oxazole Cyclization & Dehydration Amide Side Reaction ActivatedIntermediate Activated Intermediate (e.g., Acylpyridinium Salt) AmideByproduct Amide Byproduct (R-CO-NHR') ActivatedIntermediate->AmideByproduct Nucleophilic Attack AmineImpurity Amine Impurity (R'-NH2) AmineImpurity->AmideByproduct

References

Technical Support Center: Navigating the Stability Challenges of 5-Hydroxyoxazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the unique stability issues associated with 5-hydroxyoxazole-4-carboxylic acid derivatives. As a Senior Application Scientist, I've seen firsthand how the promising biological activities of these scaffolds can be hampered by their inherent instability. This guide is structured as a series of frequently encountered problems, providing not just troubleshooting steps but also the underlying chemical principles to empower your research and development efforts.

The core challenge with this specific chemical class is that oxazoles containing both a 5-hydroxy and a 4-carboxy substituent are notoriously unstable, prone to hydrolytic ring opening and decarboxylation.[1][2][3][4] This guide will help you diagnose, mitigate, and design around these issues.

Section 1: Synthesis and Purification Issues

This section addresses problems that arise during the chemical synthesis and subsequent purification of the target compounds.

Q1: My final deprotection step to reveal the 5-hydroxyoxazole-4-carboxylic acid is failing, and I'm isolating an azlactone or other decomposed products. What is happening?

Root Cause Analysis: This is a classic and well-documented problem for this scaffold.[1][2] The instability is driven by the tautomeric equilibrium between the desired 5-hydroxyoxazole (the enol form) and its keto tautomer, an azlactone.[2][5] This keto form, which contains a β-keto acid motif, is highly susceptible to decarboxylation, especially under thermal or mildly acidic/basic conditions.[1][2]

For instance, attempting to remove a benzyl ether protecting group via hydrogenolysis can lead to the formation of the 5-hydroxy intermediate, which rapidly equilibrates to the keto form and then undergoes β-decarboxylation to yield an azlactone.[1][2] This azlactone itself may be unstable to silica gel chromatography, leading to further decomposition.[1][2]

Troubleshooting & Mitigation Strategies:

  • Re-evaluate Your Protecting Group Strategy: The choice of protecting groups is critical. If your final deprotection requires harsh conditions (e.g., strong acid/base, high heat), you are likely to trigger decomposition.

    • Avoid Acidic Deprotection: Attempts to remove acid-labile groups like tert-butyl ethers with TFA or HCl can result in immediate hydrolytic ring-opening of the desired product.[2]

    • Consider Orthogonal Protecting Groups: Design your synthesis so that the final deprotection can be performed under the mildest, neutral conditions possible.

  • Isolate as a More Stable Salt: If the carboxylic acid is essential, consider isolating the final compound as a salt (e.g., sodium, potassium) if it demonstrates higher stability. This is not always successful but can sometimes prevent decarboxylation.

  • Postpone Deprotection: If the compound is intended for a biological assay, consider if the final deprotection can be performed in situ just before the assay, minimizing the time the unstable species exists in solution.

  • Structural Modification (Design for Stability): The most robust solution is often to modify the core structure.

    • Esterification: The corresponding ethyl or methyl ester at the C4 position is often significantly more stable. A C4-alkoxy substituent helps stabilize the oxazole ring.[1][2]

    • Protect the Hydroxyl Group: Capping the 5-hydroxy group as a more stable ether (e.g., 5-ethoxy) prevents the problematic keto-enol tautomerization.[2] A 5-ethoxy derivative was shown to be stable to aqueous workup and purification, presumably because it prevents isomerization to the β-dicarbonyl intermediate.[1][2]

G cluster_0 Deprotection Step (e.g., Hydrogenolysis) cluster_1 Unstable Intermediate Formation cluster_2 Decomposition Pathway Protected Protected Precursor (e.g., 5-Benzyloxy) Intermediate Target Compound 5-Hydroxyoxazole-4-Carboxylic Acid (Enol Form) Protected->Intermediate [H2], Pd/C Keto Keto Tautomer (Azlactone) Intermediate->Keto Tautomerization RingOpened Hydrolytic Ring-Opened Products Intermediate->RingOpened Hydrolysis (H2O, pH dependent) Keto->Intermediate Azlactone Decarboxylated Azlactone Keto->Azlactone β-Decarboxylation (-CO2)

Section 2: Handling, Storage, and Assay Instability

This section focuses on issues that appear after a compound has been successfully synthesized and is being used in experiments.

Q2: My compound degrades quickly when dissolved in aqueous buffers for biological assays. How can I improve its stability?

Root Cause Analysis: This is a direct consequence of the hydrolytic instability of the 5-hydroxyoxazole-4-carboxylic acid core.[1][3] The oxazole ring, particularly when activated by the 5-hydroxy group, is susceptible to nucleophilic attack by water. This process is often pH-dependent.[6]

  • Basic Conditions (pH > 7): Can facilitate deprotonation at various positions, potentially leading to ring-opening intermediates.[6] For related heterocycles, base-catalyzed hydrolysis is a known degradation pathway.[7]

  • Acidic Conditions (pH < 7): Can lead to protonation of the ring nitrogen, activating the ring for nucleophilic attack and subsequent cleavage.[6]

The combination of the 5-hydroxy and 4-carboxy groups creates a "perfect storm" for instability, driving facile hydrolytic ring-opening and decarboxylation.[5]

Troubleshooting & Mitigation Strategies:

  • Conduct a pH-Stability Profile: This is a critical first experiment.

    • Protocol: Prepare solutions of your compound in a series of buffers across a relevant pH range (e.g., pH 5.0, 6.0, 7.4, 8.5). Incubate at the assay temperature (e.g., 37°C). At various time points (0, 1, 2, 4, 8, 24 hours), quench a sample and analyze the concentration of the parent compound using a stability-indicating HPLC method.

    • Expected Outcome: You will likely find the compound is significantly more stable at a specific pH, which may or may not be compatible with your assay. This data is crucial for interpreting biological results.

  • Optimize Solution Preparation and Handling:

    • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO and store them at -20°C or -80°C.

    • Working Solutions: Make final dilutions into aqueous buffers immediately before use. Do not let the compound sit in aqueous media for extended periods.

    • Temperature Control: Perform all handling steps on ice to minimize thermal degradation.

  • Modify Assay Conditions:

    • Reduce Incubation Time: If possible, redesign your assay to use the shortest possible incubation time.

    • Buffer Choice: Avoid buffers containing potentially nucleophilic species. Consider using non-nucleophilic buffers like MES or HEPES.

Table 1: Hypothetical pH-Stability Data

Buffer pHTemperature (°C)Half-life (t½) in hoursKey Observation
5.5 (MES)37> 48Significantly stabilized at slightly acidic pH.
7.4 (PBS)372.5Rapid degradation under physiological conditions.
8.5 (Tris)37< 1Extremely rapid degradation in basic conditions.
7.4 (PBS)424Refrigeration slows but does not stop degradation.

G cluster_0 Pre-Assay Workflow cluster_1 Assay Incubation cluster_2 Analysis stock {Stock Solution|Anhydrous DMSO -80°C Storage} dilution {Working Solution|Dilute into Assay Buffer Immediately before use} stock->dilution Step 1: Final Dilution assay {Biological Assay|Incubate at 37°C (Minimize Time)} dilution->assay Step 2: Add to Assay analysis {Data Acquisition|e.g., Plate Reader} assay->analysis Step 3: Measure

Q3: My compound shows variable activity and I suspect photodecomposition. Is this a known issue for oxazoles?

Root Cause Analysis: While hydrolytic and thermal instability are the primary concerns for this specific scaffold, photostability can be an issue for heterocyclic compounds in general. The aromatic oxazole ring can absorb UV light, potentially leading to photochemical reactions and degradation.[8][9] While not as extensively documented for the 5-hydroxy-4-carboxy subtype as hydrolysis is, it should not be ruled out, especially in high-throughput screening (HTS) environments where compounds may be exposed to ambient lab light for extended periods.

Troubleshooting & Mitigation Strategies:

  • Protect from Light: This is the simplest and most effective measure. Use amber vials for all solutions and storage. When working on the benchtop or in automated systems, minimize exposure to direct light.

  • Conduct a Forced Photodegradation Study:

    • Protocol: Prepare two solutions of your compound in a photochemically inert solvent (e.g., acetonitrile). Wrap one vial completely in aluminum foil (dark control). Expose the other vial to a controlled light source (e.g., a photostability chamber with a defined UV/Vis output) for a set period.

    • Analysis: Analyze both the dark control and the light-exposed sample by HPLC-UV/MS. A significant decrease in the parent peak area and the appearance of new peaks in the light-exposed sample confirms photosensitivity.

  • Review Excipients and Solvents: Ensure that no components in your formulation or assay media are known photosensitizers that could accelerate the degradation of your compound.

Section 3: Experimental Protocols

Protocol 1: General HPLC Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to ensure separation of the parent compound from all potential degradants. Hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the parent compound) and Mass Spectrometry (MS) to identify parent and degradant masses.

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture and immediately quench it by diluting it 1:10 (or more) in a 50:50 mixture of Mobile Phase A:B to halt further degradation.

References

Technical Support Center: Troubleshooting Low Yields in Oxazole Cyclodehydration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxazole cyclodehydration reactions. Low yields can be a significant impediment to progress, and this guide provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reactions and achieve higher yields.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during your oxazole synthesis experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yields are consistently low, and I'm observing significant charring or tar-like byproduct formation. What's the likely cause?

Answer: This is a classic sign that your reaction conditions are too harsh for your specific substrate. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at elevated temperatures.[1]

Causality: The mechanism of the Robinson-Gabriel synthesis, a common method for preparing oxazoles, involves the protonation of a carbonyl group to facilitate intramolecular cyclization.[2][3][4] While necessary, strong acids can also promote unwanted side reactions, leading to the degradation of starting materials and products.[5]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Consider replacing strong mineral acids with reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields than sulfuric acid.[1][5] Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration are often cleaner.[1][6]

  • Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1][6]

  • Reduce Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1][6]

Question 2: My reaction is sluggish and incomplete, even after extended periods. How can I drive it to completion without generating byproducts?

Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met or the chosen dehydrating agent is not potent enough for your substrate.[1]

Causality: The cyclodehydration step is the key ring-forming reaction. If the dehydrating agent is too weak, it may not effectively remove the water molecule necessary to form the aromatic oxazole ring.

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider a stronger one. For instance, if trifluoroacetic anhydride (TFAA) is ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1][7] Refer to the table below for a comparison of common dehydrating agents.[1]

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze the starting material or intermediates, leading to low yields.[5][8] Ensure all solvents and reagents are thoroughly dried.[8]

Question 3: My starting 2-acylamino-ketone appears to be degrading before the desired cyclization occurs. How can I prevent this?

Answer: The 2-acylamino-ketone precursors can be sensitive to reaction conditions, particularly to hydrolysis under strongly acidic conditions before intramolecular cyclization can take place.[1]

Causality: The amide bond in the starting material can be susceptible to cleavage in the presence of strong acids and water, leading to the formation of byproducts and a reduction in the overall yield.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize water in the reaction mixture.[1][8]

  • Protect Sensitive Functional Groups: If your starting material contains other acid-sensitive functional groups, consider protecting them before the cyclodehydration step.[5]

  • Choose a Milder Dehydrating Agent: As mentioned previously, switching to a milder dehydrating agent can prevent the degradation of sensitive starting materials.[5][6]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more common questions about oxazole cyclodehydration reactions.

What are the most common dehydrating agents for oxazole synthesis, and how do I choose the right one?

The choice of dehydrating agent is critical and depends on the specific substrate and desired reaction conditions.[1][5]

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Concentrated H₂SO₄ High temperatureReadily available, potentHarsh conditions, can cause charring and low yields[1][5][9]
Polyphosphoric Acid (PPA) Moderate to high temperatureOften gives higher yields than H₂SO₄[1][5][9]Viscous, can be difficult to work with
Phosphorus Pentoxide (P₂O₅) Reflux in an inert solventStrong dehydrating agentCan be difficult to handle
Phosphorus Oxychloride (POCl₃) Often used with a base (e.g., pyridine)Effective for many substratesCan be harsh, may lead to side reactions[7]
Thionyl Chloride (SOCl₂) Can be used at room temperature or with heatingMilder than some other agentsCan generate corrosive HCl gas
Trifluoroacetic Anhydride (TFAA) Room temperature or mild heatingMilder conditions, often cleaner reactions[1][7]More expensive than traditional reagents
Burgess Reagent Mild conditions, often at room temperatureVery mild, good for sensitive substrates[5][6]Can be expensive
How can I effectively monitor the progress of my oxazole synthesis reaction?

Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable techniques for monitoring reaction progress.[6] By tracking the disappearance of the starting material and the appearance of the product, you can determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.[5][6]

Are there alternative, milder synthetic routes to oxazoles that avoid harsh dehydrating agents?

Yes, several modern methods offer milder alternatives. The combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) is an effective system.[6] Other options include using the Burgess reagent or thionyl chloride (SOCl₂).[6] Additionally, methods starting from aldehydes and serine have been developed that proceed under mild conditions.[10]

Experimental Protocols

General Protocol for a Classic Robinson-Gabriel Synthesis using Sulfuric Acid
  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in a suitable solvent (e.g., acetic anhydride), slowly add concentrated sulfuric acid (H₂SO₄) at a controlled temperature (e.g., 0 °C).[1]

  • Reaction: Allow the reaction to stir at the appropriate temperature, monitoring its progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Protocol for a Milder Cyclodehydration using Triphenylphosphine and Hexachloroethane
  • Setup: Dissolve the N-(1-oxopropan-2-yl)piperidine-2-carboxamide precursor (1.0 eq) in anhydrous dichloromethane.[6]

  • Reagent Addition: Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) to the solution.[6]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.[6]

  • Monitoring: Monitor the formation of the oxazole by TLC or LC-MS.[6]

  • Workup and Purification: Upon completion, quench the reaction and purify the crude product by silica gel column chromatography.[6]

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting Low Yields start Low Yield Observed check_byproducts Analyze Byproducts (TLC, LC-MS) start->check_byproducts tar_formation Tar/Charring Observed? check_byproducts->tar_formation incomplete_reaction Incomplete Reaction? weak_dehydration Dehydrating Agent Ineffective incomplete_reaction->weak_dehydration Yes other_issues Investigate Other Issues (Starting Material Purity, etc.) incomplete_reaction->other_issues No tar_formation->incomplete_reaction No harsh_conditions Conditions Too Harsh tar_formation->harsh_conditions Yes solution_harsh Use Milder Reagent Lower Temperature Reduce Reaction Time harsh_conditions->solution_harsh solution_weak Increase Stoichiometry Use Stronger Reagent Ensure Anhydrous Conditions weak_dehydration->solution_weak

Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.

Robinson-Gabriel Reaction Mechanism

Robinson-Gabriel Mechanism cluster_step1 Step 1: Protonation & Cyclization cluster_step2 Step 2: Dehydration start_material 2-Acylamino-ketone protonated_ketone Protonated Ketone start_material->protonated_ketone + H⁺ cyclized_intermediate Cyclized Intermediate protonated_ketone->cyclized_intermediate Intramolecular Nucleophilic Attack protonated_hydroxyl Protonated Hydroxyl cyclized_intermediate->protonated_hydroxyl + H⁺ oxazole Oxazole Product protonated_hydroxyl->oxazole - H₂O

Caption: The reaction mechanism of the Robinson-Gabriel oxazole synthesis.

References

Technical Support Center: Purification of Polar Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar heterocyclic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often-difficult molecules. As compounds containing both a polar heterocyclic scaffold and an ionizable carboxylic acid group, they frequently exhibit complex behaviors such as zwitterionic character, high water solubility, and strong interactions with stationary phases, making their purification a non-trivial task.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Section 1: Understanding the Core Challenges

Polar heterocyclic carboxylic acids present a unique intersection of chemical properties that complicate standard purification strategies. Their ability to exist as neutral molecules, salts, or zwitterions depending on the pH, combined with their inherent polarity, often leads to issues like poor retention in reversed-phase chromatography, strong retention or streaking in normal-phase chromatography, and solubility challenges.[1][2][3]

Diagram: Physicochemical Behavior of Polar Heterocyclic Carboxylic Acids

Analyte Polar Heterocyclic Carboxylic Acid Zwitterion Zwitterionic Form (at isoelectric point) Analyte->Zwitterion pH ≈ pI Anionic Anionic Form (High pH, deprotonated acid) Analyte->Anionic pH > pKa (acid) Cationic Cationic Form (Low pH, protonated heterocycle) Analyte->Cationic pH < pKa (base) HighPolarity High Polarity & Water Solubility Analyte->HighPolarity PurificationChallenge Purification Challenges Zwitterion->PurificationChallenge Anionic->PurificationChallenge Cationic->PurificationChallenge HighPolarity->PurificationChallenge

Caption: Interplay of pH and the resulting ionic forms of a polar heterocyclic carboxylic acid.

Section 2: Troubleshooting Common Purification Problems

This section is formatted as a series of questions and answers to directly address issues you might be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My polar heterocyclic carboxylic acid shows no retention on a C18 column (elutes in the void volume). What's happening and how can I fix it?

A1: This is a classic problem for highly polar compounds in reversed-phase (RP) chromatography.[1][4] The nonpolar C18 stationary phase cannot adequately retain very polar analytes, which have a much higher affinity for the polar mobile phase.

  • Immediate Troubleshooting Steps:

    • Confirm Polarity: Your compound is likely too polar for the current conditions.

    • Switch to a Polar-Compatible Phase: The most effective solution is to change your chromatography mode. Consider the following:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[5][6][7] It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[7] Water acts as the strong solvent in HILIC.[1]

      • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange functionalities.[8][9] A mixed-mode reversed-phase/anion-exchange column can provide retention for your anionic carboxylic acid while also interacting with the heterocyclic core.[8][10] This allows for unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength.[4][8]

  • Workflow for Switching to HILIC:

    G start No Retention on C18 sub_graph Switch to HILIC step1 Select HILIC Column (e.g., bare silica, amide, diol) step2 Prepare High Organic Mobile Phase (e.g., 95:5 ACN:Water w/ buffer) step1->step2 step3 Inject Sample in High Organic (Avoid aqueous diluents) step2->step3 step4 Run Gradient (Increase aqueous content to elute) step3->step4 end Successful Retention & Separation step4->end

    Caption: Decision workflow for addressing poor retention in reversed-phase chromatography.

Q2: I'm using normal-phase silica gel chromatography, but my compound is streaking badly or won't elute from the column at all. Why?

A2: This occurs because the highly polar carboxylic acid and heterocyclic groups interact very strongly with the acidic silanol groups on the silica surface.[3][11] This can lead to irreversible adsorption or slow, uneven elution (streaking).

  • Immediate Troubleshooting Steps:

    • Modify the Mobile Phase: To reduce the strong interaction with silica, you need to add a polar modifier to your eluent.

      • Add an Acid: Including a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) in your mobile phase can help.[12] The acid protonates the carboxylate form of your product, reducing its ionic interaction with the silica gel.

      • Use a More Polar Solvent System: For very polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol are common starting points.[12] Sometimes, a small amount of ammonium hydroxide in methanol can be used for basic compounds, but this can be aggressive.[11]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine. This is often done by adding a small percentage (e.g., 0.1-1%) of triethylamine to the eluent.[13]

    • Consider Alternative Stationary Phases: If mobile phase modification isn't enough, consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-propyl silica.[14][15]

Q3: My final product has a broad melting point and the yield is low after purification. What are some common impurities I should look for?

A3: A broad melting point and low yield are indicative of impurities.[16] For polar heterocyclic carboxylic acids, common process-related impurities include:

  • Unhydrolyzed Ester Precursor: If your synthesis involved the hydrolysis of an ester, incomplete reaction is a very common source of a less polar impurity.[16]

  • Starting Materials: Unreacted starting materials from the heterocycle formation can carry through.

  • Decarboxylation Product: Some heterocyclic carboxylic acids can decarboxylate, especially when exposed to high temperatures, leading to the loss of the COOH group.[16]

  • Residual Metal Catalysts: If your synthesis used transition metals (e.g., Palladium, Rhodium), these can remain in your final product.[17]

  • Troubleshooting Impurity Removal:

Impurity TypeIdentification MethodRecommended Purification Strategy
Unhydrolyzed Ester TLC (will have a higher Rf), HPLCOptimize hydrolysis conditions (time, temp, base concentration). Purify via column chromatography or recrystallization.[16]
Starting Materials TLC, HPLC, NMRRe-purify using a different chromatography technique (e.g., HILIC if starting material polarity is different) or recrystallization.
Decarboxylation Product NMR, Mass SpecAvoid excessive heat during workup and purification.[16] Purification can be difficult due to similar polarity; mixed-mode or HILIC may offer sufficient selectivity.
Residual Metals ICP-MSUse metal scavengers (e.g., silica-based thiols), treat with activated carbon, or perform an acid-base extraction to partition the metal complex.[17]

Q4: I'm struggling with recrystallization. My compound either oils out or doesn't crystallize at all. What should I do?

A4: Recrystallization is a powerful technique for purification, but it can be challenging for highly polar compounds which may have unusual solubility profiles.[18][19]

  • Troubleshooting Recrystallization:

    • Problem: Oiling Out: This often happens when the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated.[20]

      • Solution: Add more of the hot solvent to dissolve the oil completely. Then, allow it to cool much more slowly. You can also try a lower-boiling point solvent.[20]

    • Problem: No Crystallization: The compound may be too soluble even in the cold solvent, or nucleation is inhibited.

      • Solution:

        • Try a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.[21]

        • Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[17][20]

        • Place the solution in an ice bath or freezer to further decrease solubility, but only after slow cooling has failed to produce crystals.[20][21]

    • Consider pH Adjustment: Since you have a carboxylic acid, you can often purify it by crystallization via pH swing. Dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ or NaOH solution), wash with an organic solvent to remove non-acidic impurities, and then slowly re-acidify the aqueous layer with an acid (e.g., HCl) until your product precipitates out. This is technically a crystallization, not a recrystallization.[18]

Q5: My compound is chiral. What are the best strategies for separating the enantiomers?

A5: Separating enantiomers requires a chiral environment. For polar heterocyclic carboxylic acids, several strategies can be employed.

  • Chiral Chromatography:

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often favored over HPLC due to its speed and efficiency.[22] It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[23][24] This is well-suited for molecules soluble in methanol.[22]

    • Chiral HPLC: Use a chiral stationary phase (CSP). Phases based on immobilized proteins (like human serum albumin) can be effective for separating chiral acids.[25] Derivatization of the carboxylic acid with a chiral auxiliary can also allow for separation on a standard achiral column.[26]

  • Diastereomeric Recrystallization: This classical method involves reacting your racemic acid with a chiral base (e.g., a chiral amine) to form diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional recrystallization. The desired salt is then isolated and treated with acid to regenerate the pure enantiomer of your carboxylic acid.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is intended for polar heterocyclic carboxylic acids that are poorly retained in reversed-phase chromatography.

  • Column Selection: Choose a HILIC stationary phase. Bare silica is a good starting point. Amide or diol phases can offer different selectivity.[7][27]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 (v/v) Acetonitrile/Water + 10 mM Ammonium Acetate (or Formate), pH adjusted to desired value (e.g., 4.5).

    • Solvent B: 50:50 (v/v) Acetonitrile/Water + 10 mM Ammonium Acetate (or Formate), pH adjusted to the same value as Solvent A.

    • Rationale: The high organic content of the mobile phase facilitates the formation of a water layer on the stationary phase, which is essential for the HILIC retention mechanism.[5][7] The buffer is crucial for consistent ionization of the analyte and silanol groups, leading to reproducible retention times.[5]

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95% acetonitrile) or a solvent with similar or weaker elution strength. Avoid dissolving the sample in pure water or DMSO , as this can cause poor peak shape.

  • Chromatography Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Column Temperature: 30-40 °C.

    • Gradient:

      • 0-1 min: 5% B (isocratic)

      • 1-10 min: 5% to 50% B (linear gradient)

      • 10-12 min: 50% B (isocratic)

      • 12-13 min: 50% to 5% B (return to initial)

      • 13-20 min: 5% B (re-equilibration)

    • Rationale: The gradient starts with high organic content to retain the polar analyte. Increasing the aqueous content (Solvent B) increases the mobile phase polarity, eluting the analytes.[1] A long re-equilibration time is critical in HILIC to ensure the water layer on the stationary phase is reformed.

  • Detection: UV (if chromophore is present) or Mass Spectrometry (MS). HILIC mobile phases are highly volatile and MS-friendly.

Protocol 2: Purification by Mixed-Mode Chromatography (Reversed-Phase/Anion-Exchange)

This protocol is useful for compounds that have both hydrophobic regions and an acidic group, providing tunable retention.[8]

  • Column Selection: Choose a mixed-mode column with both C18 and anion-exchange (e.g., quaternary ammonium) functionalities.

  • Mobile Phase Preparation:

    • Solvent A: Water + 20 mM Ammonium Bicarbonate, pH 8.5.

    • Solvent B: Acetonitrile.

    • Rationale: The pH is set above the pKa of the carboxylic acid to ensure it is deprotonated and can engage in anion-exchange. The ammonium bicarbonate is a volatile buffer compatible with MS. The selectivity can be tuned by changing the pH or the buffer concentration.[8][9]

  • Sample Preparation: Dissolve the sample in a mixture of water and organic solvent that is compatible with the initial mobile phase.

  • Chromatography Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a low percentage of organic solvent (e.g., 5% B) to allow for both ion-exchange and hydrophobic retention. Increase the organic content to elute the compound. A final wash with high organic is followed by re-equilibration.

  • Detection: UV or MS.

Section 4: Concluding Remarks

The purification of polar heterocyclic carboxylic acids requires a thoughtful approach that goes beyond standard reversed-phase protocols. By understanding the underlying chemical principles and utilizing the appropriate tools, such as HILIC, mixed-mode chromatography, or strategic recrystallization, researchers can overcome these challenges. This guide serves as a starting point for developing robust and efficient purification methods. Always remember to screen different conditions and stationary phases to find the optimal solution for your specific molecule.

References

Technical Support Center: Purification of 2-Ethyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the purification of 2-Ethyl-1,3-oxazole-4-carboxylic acid (CAS 75395-42-5). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound in high purity. The inherent properties of oxazole carboxylic acids—namely their polarity, potential for strong adsorption onto stationary phases, and the nature of common synthetic impurities—can make purification a non-trivial task.

This guide provides a structured approach to troubleshooting common issues through a series of frequently asked questions and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind each purification strategy, enabling you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Most modern syntheses of 2,4-disubstituted oxazoles involve the formation of an ester precursor (e.g., ethyl 2-ethyl-1,3-oxazole-4-carboxylate), followed by hydrolysis to the desired carboxylic acid.[1]

Therefore, the most common impurities are:

  • Unhydrolyzed Ester Precursor: Ethyl 2-ethyl-1,3-oxazole-4-carboxylate is a less polar, neutral molecule that is a very common impurity if the final hydrolysis step is incomplete.[1]

  • Reagents from Ring Formation: Depending on the specific oxazole synthesis used (e.g., Robinson-Gabriel, van Leusen), residual starting materials or reagents may persist. For instance, if triphenylphosphine is used, triphenylphosphine oxide can be a stubborn byproduct to remove.[2]

  • Decarboxylation Byproduct: While less common under standard conditions, excessive heat during workup or purification can potentially lead to decarboxylation, yielding 2-ethyl-1,3-oxazole.

  • Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove completely.

Q2: My TLC shows a higher Rf spot that is UV active. What is it and how can I remove it?

A higher Rf value on a normal-phase silica gel TLC plate indicates a less polar compound than your target carboxylic acid. This is almost certainly the unhydrolyzed ethyl ester precursor, ethyl 2-ethyl-1,3-oxazole-4-carboxylate.[1]

Causality: The carboxylic acid group is highly polar and interacts strongly with the silica gel, resulting in a lower Rf. The corresponding ethyl ester is significantly less polar and travels further up the plate.

Troubleshooting Strategy:

  • Optimize Hydrolysis: Before attempting a complex purification, ensure the hydrolysis reaction has gone to completion. You can try extending the reaction time, increasing the molar excess of the base (e.g., LiOH or NaOH), or adding a co-solvent like THF or methanol to improve the solubility of the ester.[1]

  • Employ Acid-Base Extraction: This is the most effective method for separating a carboxylic acid from neutral impurities like its ester precursor. This technique exploits the difference in solubility between the neutral form and the ionic salt form of the acid.[3][4] A detailed protocol is provided in the Troubleshooting Guides section.

Q3: My compound streaks severely on silica gel TLC plates. How can I achieve clean separation and analysis?

Streaking or tailing is a classic problem when analyzing carboxylic acids on standard silica gel.[1]

Causality: The acidic protons of the carboxylic acid can interact variably with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a distribution of interactions rather than a sharp equilibrium, causing the spot to elongate or "streak."

Troubleshooting Strategy:

  • Acidify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your eluent system.

  • Mechanism of Action: The added acid protonates the carboxylate anion, keeping your compound in its neutral, less polar form. It also "caps" the basic sites on the silica gel, creating a more uniform surface for interaction and resulting in sharper, more defined spots.[1]

Typical TLC Eluent Systems for this compound
System A (Moderately Polar)
System B (More Polar)
System C (For High Polarity)
Q4: I am experiencing low recovery after purification. What are the likely causes?

Low recovery can be frustrating and points to material loss at one or more stages.

Potential Causes & Solutions:

  • Irreversible Adsorption on Silica Gel: The polar carboxylic acid can bind very strongly to silica gel, sometimes irreversibly, leading to significant loss during column chromatography.[5]

    • Solution: Deactivate the silica by adding a small amount of triethylamine to the eluent (note: this is for separating from neutral/basic impurities, not for purifying the acid itself). A better alternative is to use reversed-phase chromatography where such strong adsorption is less of an issue.[6]

  • Precipitation Loss During Extraction: When re-acidifying the basic aqueous layer to precipitate your product, incomplete precipitation will occur if the pH is not sufficiently acidic or if the compound has some water solubility.

    • Solution: Ensure the pH is lowered to ~2-3 using a strong acid like 1M HCl. Cool the solution in an ice bath to minimize solubility. If the product doesn't precipitate well, perform a "back-extraction" with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[5]

  • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping your product at the interface.

    • Solution: Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the crude material.

Purification_Strategy Start Crude Product (this compound) TLC Analyze by TLC (e.g., 9:1 DCM:MeOH + 1% AcOH) Start->TLC Decision1 Major Impurity Type? TLC->Decision1 Neutral Neutral Impurities (e.g., Unhydrolyzed Ester) Decision1->Neutral  Less Polar Spot (High Rf) Polar Polar/Acidic Impurities Decision1->Polar More Polar Spot (Low Rf)   Extraction Perform Acid-Base Extraction Neutral->Extraction Chromatography Consider Column Chromatography (Reversed-Phase Preferred) Polar->Chromatography PurityCheck1 Check Purity (TLC, NMR) Extraction->PurityCheck1 End Pure Product Chromatography->End Recrystallize Recrystallization PurityCheck1->Recrystallize <95% Pure (Solid) PurityCheck1->End >95% Pure Recrystallize->End Impure Still Impure

Caption: Decision workflow for purifying this compound.

Troubleshooting Guides & Protocols

Method 1: Purification by Acid-Base Extraction

This is the most robust and highly recommended first-line technique for removing neutral or basic impurities from your acidic product. The method leverages the ability of the carboxylic acid to form a water-soluble carboxylate salt in the presence of a weak base.[3][7][8]

Acid_Base_Extraction cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Start 1. Dissolve Crude Mixture (Product + Neutral Impurities) AddBase 2. Wash with Aq. NaHCO3 Start->AddBase Mix in Separatory Funnel Wash1 3. Separate Layers Organic_Impurities Organic Layer: Neutral Impurities Wash1->Organic_Impurities Aqueous_Salt Aqueous Layer: Product as Sodium Salt Wash1->Aqueous_Salt Dry 7. Dry Combined Extracts (e.g., Na2SO4) Evaporate 8. Evaporate Solvent Dry->Evaporate Final Pure Product Evaporate->Final AddBase->Wash1 Acidify 4. Acidify with 1M HCl to pH ~2 Aqueous_Salt->Acidify Precipitate 5. Product Precipitates Acidify->Precipitate Extract 6. Extract Product into Fresh Organic Solvent Precipitate->Extract Extract->Dry

Caption: Step-by-step workflow for acid-base extraction purification.

Detailed Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. A typical ratio is 10-20 mL of solvent per gram of crude material.

  • Base Wash (Extraction of Product): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Rationale: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) to its water-soluble sodium salt, but generally not strong enough to cause hydrolysis of any remaining ester.[8]

    • Caution: Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves. Shake gently to mix the layers.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Repeat the base wash (step 2) on the organic layer 1-2 more times to ensure complete extraction of the acid. Combine all aqueous extracts.

    • Trustworthiness: The organic layer now contains the neutral impurities (e.g., unhydrolyzed ester). It can be set aside or discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M HCl dropwise until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of your purified carboxylic acid should form.

    • Rationale: Adding acid protonates the water-soluble carboxylate salt, converting it back to the neutral carboxylic acid, which is much less soluble in water and thus precipitates.[4][7]

  • Isolation:

    • Option A (Filtration): If a dense precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water and dry under high vacuum.

    • Option B (Back-Extraction): If the product is oily or precipitation is incomplete, transfer the acidified aqueous mixture back to a separatory funnel. Extract the product into a fresh portion of ethyl acetate or DCM (3x volume of the aqueous layer).

  • Final Steps (for Back-Extraction): Combine the organic extracts from step 5B. Wash with brine to remove excess water, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Method 2: Purification by Recrystallization

Recrystallization is an excellent technique for polishing the purity of your solid product after an initial purification like extraction. The principle relies on the differential solubility of your compound and the impurities in a chosen solvent at different temperatures.[8]

Detailed Protocol:
  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate with a stir bar). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent. Dry the crystals thoroughly under vacuum.

Potential Recrystallization Solvents Boiling Point (°C)PolarityNotes
Water 100HighGood for polar compounds, but check solubility.
Ethanol/Water VariableHighA good mixed-solvent system for tuning polarity.
Ethyl Acetate 77MediumA common choice for moderately polar compounds.
Toluene 111LowCan be effective if impurities are highly polar.
Method 3: Purification by Column Chromatography

While effective, column chromatography of carboxylic acids on silica gel should be approached with caution due to the potential for streaking and irreversible adsorption.[9] It is often used when acid-base extraction is ineffective (e.g., separating from other acidic impurities).

Detailed Protocol:
  • Stationary Phase Selection:

    • Standard Silica Gel: The most common choice, but requires a modified eluent.

    • Reversed-Phase C18 Silica: An excellent alternative that often provides superior separation for polar compounds without the issue of strong adsorption.[6] The mobile phase is typically a polar mixture like water/acetonitrile or water/methanol, often with a TFA or formic acid modifier.

  • Eluent Selection: Using the TLC systems described in Q3, find an eluent mixture that gives your product an Rf value of approximately 0.2-0.4. Crucially, include 0.5-1% acetic or formic acid in the eluent to ensure sharp bands and good recovery.

  • Column Packing: Pack the column with your chosen stationary phase using the selected eluent system.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

    • Dry Loading: Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This method often results in sharper separation.

  • Elution and Collection: Run the column, collecting fractions. Monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the acetic/formic acid from the final product may require co-evaporation with a solvent like toluene or drying under high vacuum.

References

Technical Support Center: Optimizing Oxazole Formation from Amide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've frequently guided researchers through the nuances of heterocyclic synthesis. The formation of the oxazole ring from amide-based starting materials is a cornerstone of medicinal chemistry, yet it's a process rife with potential pitfalls. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Foundations of Oxazole Synthesis

This section addresses common high-level questions, providing the foundational knowledge needed before stepping into the lab.

Q1: What are the principal synthetic strategies for forming oxazoles from amide-containing precursors?

There are several reliable methods, each with its own advantages. The choice depends heavily on the available starting materials and the desired substitution pattern on the final oxazole.

  • Robinson-Gabriel Synthesis: This classic and widely used method involves the cyclodehydration of α-acylamino ketones.[1][2][3] The amide functionality is already incorporated into the precursor. The primary challenge and area for optimization in this synthesis is the choice of dehydrating agent, which can range from harsh acids like concentrated sulfuric acid to milder, modern reagents.[2]

  • Reaction of Amides with α-Haloketones (Hantzsch-type): This approach involves condensing a primary amide with an α-haloketone. It's a versatile method for accessing a variety of substituted oxazoles.[3]

  • Cycloisomerization of Propargyl Amides: This modern technique uses propargyl amides as precursors, which can undergo cyclization to form the oxazole ring, often mediated by catalysts like silica gel or transition metals.[2][4] This method is valued for its mild conditions.

  • Oxidative Cyclization of Enamides: Enamides can be cyclized to form oxazoles using various oxidants like iodine or copper(II) catalysts.[5] This is an effective route for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.

Q2: Can you illustrate the core mechanism for the Robinson-Gabriel synthesis?

Certainly. The reaction proceeds via a critical cyclodehydration sequence. Understanding this mechanism is key to troubleshooting, as each step represents a potential point of failure.

The process begins with the protonation of one of the carbonyl oxygens of the α-acylamino ketone, typically the ketone carbonyl due to the amide resonance reducing the nucleophilicity of the amide oxygen.[6] This is followed by an intramolecular nucleophilic attack from the amide oxygen to form a five-membered ring intermediate (an oxazoline derivative). The final step is dehydration, driven by the formation of the stable aromatic oxazole ring.

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_steps Reaction Sequence cluster_end Product Start α-Acylamino Ketone Protonation Carbonyl Protonation (Activation) Start->Protonation [H+] Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Forms 5-membered ring Intermediate Hemiaminal-like Intermediate (Oxazoline) Cyclization->Intermediate Dehydration Dehydration & Tautomerization Intermediate->Dehydration - H₂O Product Aromatic Oxazole Dehydration->Product Aromatization

Caption: Robinson-Gabriel cyclodehydration mechanism.

Q3: How do I select the appropriate dehydrating agent for my reaction?

The choice of dehydrating agent is critical and substrate-dependent. A reagent that is too harsh can lead to decomposition, while one that is too mild will result in low yields or incomplete reactions.

Dehydrating AgentTypical ConditionsBest ForCaveats
Conc. H₂SO₄, P₂O₅, POCl₃ High temperaturesSimple, robust substratesHarsh; not suitable for sensitive functional groups.[1][2]
Polyphosphoric Acid (PPA) Moderate to high tempsGeneral purpose, often gives better yields than H₂SO₄.[7]Viscous, can make workup difficult.
Triflic Anhydride (Tf₂O) Low temperatures (e.g., 0 °C)Activating amides for cyclizationVery reactive, requires careful handling and anhydrous conditions.
Deoxo-Fluor / DAST Mild, often room temp or belowβ-hydroxy amide precursors, sensitive substratesCan be expensive; potential for side reactions if not controlled.[8]
Triphenylphosphine/Iodine Mild conditionsCyclodehydration of β-hydroxy amidesGenerates triphenylphosphine oxide, which must be removed during purification.[9]

Troubleshooting Guide: From Failed Reactions to Pure Product

This guide addresses specific experimental failures in a "Problem -> Cause -> Solution" format.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is required to diagnose the root cause.

  • Probable Cause A: Ineffective Dehydration. The cyclization may have occurred, but the final, crucial dehydration step to form the aromatic ring is failing. This is especially common with milder reagents or sterically hindered substrates.

    • Solution:

      • Increase Reagent Stoichiometry: If using a chemical dehydrating agent like POCl₃ or Tf₂O, increase the equivalents gradually.

      • Switch to a Stronger Reagent: If a mild reagent (e.g., Burgess reagent) fails, consider moving to a more forceful one like polyphosphoric acid (PPA) or neat sulfuric acid, provided your substrate can tolerate the harsh conditions.[1][2]

      • Increase Temperature: For thermally driven dehydrations, ensure your reaction is reaching and maintaining the target temperature. Monitor with an internal thermometer.

  • Probable Cause B: Poor Quality Starting Materials. Amides can be hygroscopic, and other reagents may degrade over time.

    • Solution:

      • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Use fresh, high-quality amides and reagents. For reactions sensitive to water, perform them under an inert atmosphere (Nitrogen or Argon).[10]

      • Verify Starting Material Purity: Confirm the purity of your α-acylamino ketone or other precursors by NMR or LC-MS before starting the reaction.

  • Probable Cause C: Incorrect Reaction Conditions. The reaction may be sensitive to temperature, concentration, or order of addition.

    • Solution:

      • Optimize Temperature: Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux). Some cyclizations are favorable at lower temperatures, while the dehydration step may require heat.[11]

      • Adjust Concentration: If intermolecular side reactions are suspected, try running the reaction at a higher dilution.

Problem 2: Formation of Undesired Side Products

The appearance of unexpected spots on your TLC plate indicates competing reaction pathways.

  • Probable Cause A: Substrate Decomposition. Harsh acidic conditions can char or decompose sensitive substrates, especially those with acid-labile protecting groups or electron-rich aromatic rings.

    • Solution:

      • Use Milder Reagents: Switch from H₂SO₄ to PPA, or explore modern, neutral-pH methods like those using Deoxo-Fluor for cyclizing β-hydroxy amides.[5][8]

      • Lower the Reaction Temperature: Even with strong acids, running the reaction at a lower temperature for a longer time can sometimes minimize decomposition.

  • Probable Cause B: Incomplete Cyclization or Intermediate Formation. You may be isolating an uncyclized intermediate or a partially dehydrated oxazoline.

    • Solution:

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If you see a new spot form that then slowly converts to the product, your reaction likely needs more time or energy to complete the final dehydration step.[10]

      • Isolate and Characterize: If possible, isolate the main byproduct. Characterizing it will provide definitive clues about where the reaction sequence is failing.

Problem 3: Reaction Stalls / Incomplete Conversion

The reaction starts but fails to proceed to completion, leaving a significant amount of starting material.

  • Probable Cause A: Catalyst Deactivation or Reagent Consumption. In catalytic reactions, the catalyst may be poisoned by impurities. In stoichiometric reactions, the reagent may be consumed by side reactions (e.g., reacting with trace water).

    • Solution:

      • Purify Reagents and Solvents: Ensure all components are pure and dry.

      • Add Reagent in Portions: For sensitive reactions, adding the dehydrating agent or catalyst in multiple portions throughout the reaction can maintain an effective concentration.

      • Re-evaluate Stoichiometry: Increase the equivalents of the limiting reagent. For example, in copper-catalyzed reactions, a higher catalyst loading might be necessary.[7]

  • Probable Cause B: Product Inhibition. The formed oxazole product might be coordinating to the catalyst or altering the reaction environment in a way that prevents further turnover.

    • Solution: This is a more complex issue. A potential strategy is to perform the reaction in a solvent system where the product has limited solubility and precipitates out as it forms, driving the equilibrium forward.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Product Check_SM Verify Purity & Dryness of Starting Materials? Start->Check_SM SM_OK Materials OK Check_SM->SM_OK Yes SM_Bad Purify/Dry Reagents & Rerun Experiment Check_SM->SM_Bad No Check_Cond Are Reaction Conditions (Temp, Time, Conc.) Optimal? SM_OK->Check_Cond Cond_OK Conditions OK Check_Cond->Cond_OK Yes Cond_Bad Optimize Temp, Time, & Concentration via Small-Scale Trials Check_Cond->Cond_Bad No/Unsure Check_Reagent Is Dehydrating Agent Appropriate/Effective? Cond_OK->Check_Reagent Reagent_OK Reagent Should be OK Check_Reagent->Reagent_OK Yes Reagent_Bad Increase Stoichiometry or Select Stronger/Milder Dehydrating Agent Check_Reagent->Reagent_Bad No/Unsure Final_Review Review Literature for Substrate-Specific Issues Reagent_OK->Final_Review

Caption: A logical workflow for troubleshooting failed oxazole syntheses.

References

Technical Support Center: Optimizing Oxazole Synthesis Through Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the efficiency, yield, and purity of their oxazole synthesis reactions. Instead of a generic overview, we will tackle the specific, practical challenges you face in the lab, focusing on one of the most critical yet often overlooked parameters: the reaction solvent.

This document is structured as a series of troubleshooting questions and in-depth FAQs. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, empowering you to make informed decisions for your unique synthetic challenges.

Part 1: Troubleshooting Common Issues in Oxazole Synthesis

This section addresses the most frequent problems encountered during oxazole synthesis, with a direct focus on how the solvent is often a key factor.

Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. How can the solvent be the culprit?

Low conversion is a classic problem where the solvent plays a pivotal role in reaction kinetics and thermodynamics. The "best" solvent is highly dependent on the specific oxazole synthesis method being employed.

Causality Analysis:

  • Intermediate Stabilization: Many oxazole syntheses, like the Robinson-Gabriel and van Leusen reactions, proceed through charged or highly polar intermediates.[1][2] A solvent's ability to stabilize these intermediates can dramatically affect the activation energy of the rate-limiting step.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments and are excellent at stabilizing cationic or polar intermediates through dipole-dipole interactions.[3] For instance, in a microwave-assisted van Leusen synthesis, polar aprotic solvents like DMF and DMSO were found to give no product, while isopropanol (a polar protic solvent) was effective, highlighting the nuanced role of the solvent.[4]

    • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices unless the reactants themselves are very non-polar. They are unable to effectively solvate and stabilize the polar intermediates common in oxazole ring formation, often leading to stalled reactions.

  • Reagent Solubility: An obvious but critical factor. If your starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and inconsistent reaction rates. In a study on a novel oxazole synthesis from carboxylic acids, dichloromethane (CH2Cl2) was found to be superior to other polar solvents like DMSO, THF, and MeCN, likely due to a combination of optimal solubility and reactivity.[5]

  • Interaction with Catalysts or Reagents: The solvent is not an innocent bystander. Protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[6][7] This can be detrimental if your reaction involves a strongly basic or nucleophilic reagent, as the solvent can "cage" the reagent, dampening its reactivity.[8][9] Conversely, in the Fischer oxazole synthesis, a dry ethereal solvent is traditionally used to facilitate the reaction with anhydrous HCl.[10][11]

Troubleshooting Action Plan:

  • Assess the Mechanism: Identify the likely rate-limiting step and the nature of the intermediates in your specific synthesis.

  • Consult the Literature: Find a synthesis of a similar oxazole and note the solvent system used. This is your primary starting point.

  • Run a Solvent Screen: If yields are still low, perform a small-scale screen with a panel of solvents from different classes.

Q2: I'm observing significant side product formation. How can changing the solvent improve the chemoselectivity?

Solvents can alter reaction pathways by selectively stabilizing one transition state over another. This is crucial for controlling side reactions, such as the formation of oxazoline intermediates or undesired regiochemical outcomes in substitution reactions.

Causality Analysis:

  • Controlling Elimination vs. Cyclization: In the van Leusen synthesis, an oxazoline is formed as an intermediate which then eliminates a tosyl group to form the aromatic oxazole.[1] The choice of solvent and base can determine the fate of this intermediate. A study demonstrated that using 1 equivalent of K3PO4 in isopropanol diastereoselectively produces the 4,5-disubstituted oxazoline, while using 2 equivalents of the base under the same conditions leads to the fully aromatic 5-substituted oxazole.[4] The solvent's ability to mediate the base strength and stabilize the transition state for elimination is key.

  • Directing Regioselectivity: In post-synthesis modifications of the oxazole core, such as palladium-catalyzed direct arylation, the solvent can dictate the position of substitution. It has been shown that C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents, by using specific phosphine ligands.[12] This effect is attributed to how the solvent coordinates with the palladium catalyst and influences the accessibility of the C-H bonds at different positions.

Troubleshooting Action Plan:

  • Characterize Your Byproducts: Identify the structure of the major side products. This provides clues about the competing reaction pathway.

  • Modulate Solvent Polarity: If you are forming an incompletely reacted intermediate (like an oxazoline), switching to a solvent that better promotes the final elimination step (often a more polar or higher boiling point solvent to allow for higher temperatures) can be effective.

  • Consider "Green" Solvents: Ionic liquids have been shown to be excellent media for some oxazole syntheses.[1][13] They can offer unique solvating properties and, in some cases, act as both solvent and promoter, potentially altering reaction pathways to favor the desired product.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I rationally select a starting solvent for a new oxazole synthesis?

A rational approach combines theoretical principles with empirical data. The workflow below provides a structured method for solvent selection.

dot

Caption: A workflow for rational solvent selection in oxazole synthesis.

Q2: What is the practical difference between polar protic and polar aprotic solvents in my reaction?

Understanding this distinction is fundamental to troubleshooting many synthetic problems.

  • Polar Protic Solvents:

    • Examples: Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

    • Key Feature: Contain acidic protons, typically on an oxygen or nitrogen atom (O-H, N-H). They can act as hydrogen bond donors.[6][7]

    • Effect on Oxazole Synthesis:

      • Pros: Excellent at solvating and stabilizing both cations and anions. Can be beneficial for reactions proceeding through ionic intermediates (SN1-type mechanisms).[8]

      • Cons: Can deactivate strong nucleophiles (e.g., carbanions, some amines) by forming a "solvent cage" around them through hydrogen bonding, thereby reducing their reactivity in SN2-type steps.[9] Can also react with highly sensitive reagents (e.g., dehydrating agents like SOCl₂ in Robinson-Gabriel synthesis).

  • Polar Aprotic Solvents:

    • Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone.

    • Key Feature: Have large dipole moments but lack acidic protons. They are hydrogen bond acceptors but not donors.[6][7]

    • Effect on Oxazole Synthesis:

      • Pros: Solvate cations well through ion-dipole interactions but leave anions relatively "naked" and highly reactive.[3] This dramatically accelerates reactions that depend on a strong nucleophile (SN2-type mechanisms), which are common in the formation of the oxazole ring.

      • Cons: Can sometimes be difficult to remove completely due to high boiling points (e.g., DMF, DMSO).

The diagram below illustrates how a protic solvent can hinder a nucleophile, while an aprotic solvent liberates it.

dot

Caption: Contrasting effects of protic and aprotic solvents on a nucleophile.

Part 3: Data-Driven Solvent Optimization

Comparative Data on Solvent Effects

To illustrate the dramatic impact of solvent choice, the following table summarizes optimization data from a published microwave-assisted van Leusen synthesis of 5-substituted oxazoles.

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DMFK₃PO₄ (2)6060
2DMSOK₃PO₄ (2)6060
3TolueneK₃PO₄ (2)60640
4DioxaneK₃PO₄ (2)60655
5THFK₃PO₄ (2)60665
6IPAK₃PO₄ (2)60695
7EtOHK₃PO₄ (2)60689
8MeOHK₃PO₄ (2)60685

Data adapted from Singh, U. et al. (2020). ACS Omega.[4]

This data clearly shows that for this specific transformation, polar protic solvents (IPA, EtOH, MeOH) were vastly superior to polar aprotic solvents (DMF, DMSO), which failed completely. This underscores the necessity of empirical testing.

Part 4: Experimental Protocols

Protocol: General Solvent Screening for Oxazole Synthesis Optimization

This protocol provides a robust framework for systematically evaluating the effect of solvents on your reaction.

Objective: To identify the optimal solvent for maximizing the yield and purity of a target oxazole.

Materials:

  • Reactants and any necessary catalysts/reagents.

  • A panel of anhydrous solvents from different classes (e.g., Dichloromethane, Toluene, THF, Acetonitrile, Isopropanol, DMF).

  • Small-scale reaction vessels (e.g., 2 mL microwave vials or screw-cap test tubes).

  • Stirring apparatus (magnetic stir plate and stir bars).

  • Heating apparatus (heating block or oil bath).

  • Analytical equipment (TLC plates, LC-MS, GC-MS, or NMR).

  • Internal standard for quantitative analysis (e.g., dodecane, biphenyl).

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon) if your reaction is moisture-sensitive.

    • Prepare a stock solution of your limiting reagent if it is a solid to ensure accurate dispensing.

    • If using an internal standard for quantitative analysis, add a known amount to each reaction vessel.

  • Reaction Setup:

    • In parallel, set up a series of identical reactions (typically 5-6).

    • To each vessel, add the starting materials and any reagents/catalysts in the same molar amounts.

    • To each vessel, add the same volume (e.g., 1.0 mL) of a different test solvent. Ensure one solvent is a known literature precedent if available.

    • Seal the vessels.

  • Reaction Execution:

    • Place all vessels on the same stirring and heating apparatus to ensure identical conditions.

    • Run the reactions for a predetermined time, based on literature or preliminary experiments.

    • Monitor the reactions periodically by TLC or by taking small aliquots for LC-MS analysis to track the consumption of starting material and formation of the product.

  • Work-up and Analysis:

    • After the specified time, cool all reactions to room temperature.

    • Perform an identical work-up procedure for each reaction. This may involve quenching the reaction, extraction, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent in vacuo.

    • Analyze the crude product from each reaction. Determine the conversion of starting material and the relative yield of the desired oxazole using a quantitative method (qNMR, GC-MS with internal standard, or LC-MS with a calibration curve).

  • Interpretation:

    • Tabulate the results, comparing yield, purity, and reaction time for each solvent.

    • Select the solvent that provides the best balance of performance, cost, and safety for further optimization (e.g., temperature and concentration adjustments).

References

Technical Support Center: Temperature Optimization for Reactions Involving Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing reactions that involve carboxylic acids. Here, we move beyond simple protocols to explain the underlying principles governing the impact of temperature on your experiments, ensuring you can make informed decisions to achieve higher yields, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Temperature Control

This section addresses common questions regarding the role of temperature in reactions with carboxylic acids.

Q1: Why is temperature such a critical parameter in reactions with carboxylic acids?

A1: Temperature is a pivotal factor that directly influences both the rate and the outcome of a chemical reaction. According to the principles of chemical kinetics, increasing the temperature generally accelerates a reaction by providing the reactant molecules with sufficient energy to overcome the activation energy barrier. However, for reactions involving carboxylic acids, temperature control is a delicate balance. Excessive heat can lead to undesirable side reactions, such as decarboxylation or the formation of impurities, and can even cause degradation of thermally sensitive starting materials or products.[1][2] Conversely, a temperature that is too low may result in an impractically slow reaction rate. Therefore, precise temperature control is essential for maximizing the yield of the desired product while minimizing the formation of byproducts.[3]

Q2: How does temperature affect the equilibrium of reversible reactions like Fischer esterification?

A2: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water, is a classic example of a reversible reaction.[4][5][6] The position of the equilibrium is governed by Le Chatelier's principle. While heating is necessary to achieve a reasonable reaction rate, the overall reaction is typically slightly endothermic, meaning that an increase in temperature will shift the equilibrium slightly towards the products. However, a more effective strategy to drive the reaction to completion is the removal of water as it is formed, which can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus.[4][6][7] Simply increasing the temperature indefinitely is not the optimal approach, as it can lead to side reactions and potential degradation.

Q3: What are the general temperature considerations for common carboxylic acid reactions?

A3: The optimal temperature for a reaction involving a carboxylic acid is highly dependent on the specific transformation. Here is a general overview:

Reaction TypeTypical Temperature Range (°C)Key Considerations
Fischer Esterification 60 - 150°CReversible reaction; often requires heating under reflux.[4][7] Water removal is crucial to drive the equilibrium.[4]
Amidation (Peptide Coupling) 0 - Room Temperature (can be higher)Highly dependent on coupling reagents.[1][8] Higher temperatures can lead to racemization and other side reactions.[9][10]
Decarboxylation 50 - >350°CHighly structure-dependent. β-keto acids decarboxylate at lower temperatures (50-150°C).[11][12] Simple alkyl carboxylic acids require very high temperatures.[13] Aromatic acids vary in stability.[14][15]
Anhydride Formation High temperatures (can be up to 800°C) or with dehydrating agents.[16] Can also be formed from an acid chloride and a carboxylic acid.[17]High heat can cause decomposition.[18][19]

Section 2: Troubleshooting Guides - Navigating Experimental Challenges

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving carboxylic acids.

Troubleshooting Workflow for Low Yield in Esterification

If you are experiencing low yields in your Fischer esterification, follow this diagnostic workflow:

G start Low Ester Yield q1 Is the reaction reversible? start->q1 a1_yes Are you removing water? q1->a1_yes Yes q2 Is your temperature optimal? q1->q2 No a1_no Consider using a Dean-Stark trap or molecular sieves. a1_yes->a1_no No a1_yes->q2 Yes a1_no->q2 a2_yes Is your catalyst concentration sufficient? q2->a2_yes Yes a2_no Increase temperature cautiously while monitoring for side products. q2->a2_no No a2_yes->a2_yes q3 Is one reactant significantly more expensive or volatile? a2_yes->q3 Yes a2_no->q3 a3_yes Use a stoichiometric excess of the cheaper/less volatile reactant. q3->a3_yes Yes a3_no Check reactant purity. q3->a3_no No end_node Yield Optimized a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for low esterification yield.

Q4: My amidation reaction is giving a low yield and multiple spots on TLC. What could be the issue?

A4: Low yield and multiple byproducts in amidation reactions, especially in peptide synthesis, are often temperature-related.[1]

  • Problem: Elevated temperatures, while increasing the reaction rate, can also promote side reactions. For peptide coupling, a major concern is racemization at the chiral center of the amino acid.[9]

  • Explanation: The activated carboxylic acid intermediate is susceptible to forming an oxazolone, which can lead to loss of stereochemical integrity. Higher temperatures accelerate this process.

  • Solution:

    • Lower the Reaction Temperature: Many coupling reactions proceed efficiently at room temperature or even at 0°C. Consider running your reaction at a lower temperature to minimize side reactions.[10]

    • Optimize Your Coupling Reagent: Different coupling reagents have different optimal operating temperatures and efficiencies. Reagents like HATU or COMU are often effective at room temperature.[10][20]

    • Control Reagent Addition: If the reaction is exothermic, adding the coupling reagent slowly or in portions can help maintain a stable temperature.

Q5: I'm trying to perform a decarboxylation, but the reaction isn't proceeding. Should I just increase the heat?

A5: Not necessarily. The ease of decarboxylation is highly dependent on the structure of the carboxylic acid.

  • β-Keto Acids: These compounds have a carbonyl group at the β-position relative to the carboxylic acid and undergo decarboxylation relatively easily, often with mild heating between 50 and 150°C.[11][12] Some may even decarboxylate spontaneously at room temperature.[11]

  • Carboxylic Acids with Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the α-carbon can also facilitate decarboxylation upon heating.[21][22]

  • Simple Aliphatic and Aromatic Carboxylic Acids: These are generally thermally stable and require much higher temperatures for decarboxylation.[13][14] For example, benzoic acid shows negligible degradation after 1 hour at 350°C.[14][15]

  • Troubleshooting Steps:

    • Verify the Structure: Confirm that your carboxylic acid has a structure amenable to decarboxylation under your current conditions.

    • Incremental Temperature Increase: If a higher temperature is required, increase it gradually while monitoring the reaction for product formation and decomposition.

    • Consider a Catalyst: For some aromatic acids, catalysts like copper powder can facilitate decarboxylation at lower temperatures.[21][22]

Section 3: Experimental Protocols and Best Practices

This section provides detailed methodologies for key experiments and best practices for temperature control.

Protocol 1: General Procedure for Temperature-Controlled Fischer Esterification

This protocol outlines a general procedure for performing a Fischer esterification with temperature control and water removal.

  • Apparatus Setup:

    • Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle connected to a temperature controller with a thermocouple. For reactions sensitive to water, a Dean-Stark apparatus can be placed between the flask and the condenser.

    • Ensure all glassware is dry.

  • Reagent Addition:

    • To the round-bottom flask, add the carboxylic acid and the alcohol. A common strategy to drive the equilibrium is to use an excess of the less expensive reactant.[4][5]

    • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) while stirring.

  • Reaction Execution:

    • Set the temperature controller to the desired reflux temperature. Typical temperatures range from 60-110°C.[7]

    • Allow the reaction to reflux for the desired time, typically 1-10 hours.[7]

    • If using a Dean-Stark trap, monitor the collection of water in the side arm.

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture to monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[23]

    • For TLC analysis of carboxylic acids, it is often beneficial to add a small amount of acetic or formic acid to the eluent to prevent streaking.[23][24]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with the appropriate aqueous work-up to remove the acid catalyst and any unreacted starting materials.

    • Purify the resulting ester by distillation or column chromatography.

Best Practices for Accurate Temperature Control
  • Use a Reaction Workstation: Modern synthesis workstations offer precise and automated control over reaction temperature, eliminating the inconsistencies of traditional oil or ice baths.[25]

  • Proper Thermocouple Placement: Ensure the thermocouple is immersed in the reaction mixture to measure the internal temperature accurately, not just the temperature of the heating mantle.

  • Stirring: Vigorous stirring is crucial for uniform temperature distribution throughout the reaction mixture.

  • Insulation: For reactions at very low or high temperatures, insulating the reaction vessel can help maintain a stable temperature.

  • Jacketed Reactors: For larger-scale reactions, jacketed reactors provide excellent temperature control by circulating a heating or cooling fluid through an outer jacket.[3]

Reaction Monitoring: A Key to Optimization

Visualizing the progress of your reaction is crucial for determining the optimal reaction time and temperature.

G cluster_0 TLC Plate at Time = 0 cluster_1 TLC Plate at Time = T1 cluster_2 TLC Plate at Time = T2 (Complete) a Lane 1: Carboxylic Acid (Start) Lane 2: Reaction Mixture b Lane 1: Carboxylic Acid (Start) Lane 2: Reaction Mixture (Faint Start, Strong Product) Lane 3: Co-spot c Lane 1: Carboxylic Acid (Start) Lane 2: Reaction Mixture (No Start, Strong Product)

Caption: Idealized TLC monitoring of a reaction.

Section 4: Mechanistic Insights - The "Why" Behind Temperature Effects

Understanding the reaction mechanism provides a deeper insight into why temperature plays such a critical role.

Fischer Esterification Mechanism and Temperature

The Fischer esterification is a multi-step process, and each step is reversible.[6]

G A 1. Protonation of Carbonyl (Acid Catalyst) B 2. Nucleophilic Attack by Alcohol A->B Activates Carbonyl C 3. Proton Transfer B->C D 4. Elimination of Water (Good Leaving Group) C->D Forms H2O+ E 5. Deprotonation (Regenerates Catalyst) D->E F Ester Product E->F

Caption: Key steps in the Fischer esterification mechanism.

Heating the reaction provides the necessary energy for the nucleophilic attack of the relatively weak alcohol nucleophile on the protonated carbonyl group. It also facilitates the elimination of water in the later stages of the reaction. However, as all steps are in equilibrium, excessive heat can also promote the reverse reaction (ester hydrolysis) if water is not removed.[6]

References

Technical Support Center: Selection of Protecting Groups for Oxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic strategies involving oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter the practical challenges of protecting this specific heterocyclic building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, ensuring your synthetic route is both logical and robust.

Frequently Asked Questions (FAQs)
Q1: Why is a protecting group strategy essential when working with oxazole-4-carboxylic acid?

The oxazole-4-carboxylic acid moiety presents two primary challenges in a multi-step synthesis. Firstly, the carboxylic acid's acidic proton can interfere with base-catalyzed reactions, and the carboxyl group itself is susceptible to nucleophilic attack by organometallic reagents or reduction by hydrides.[1][2] Protecting the carboxylic acid, typically by converting it to an ester, masks this reactivity.[1][3] Secondly, the oxazole ring itself has specific stability limits. It is a weak base (pKa of the conjugate acid is ~0.8) and can be sensitive to certain harsh acidic or oxidative conditions.[4][5] A well-designed protecting group strategy ensures that the planned reactions on other parts of the molecule can proceed without unintended side reactions at the carboxy-oxazole functionality.

Q2: What are my primary options for protecting the carboxylic acid, and how do they compare?

The most common and effective strategy is the conversion of the carboxylic acid to an ester.[1] The choice of ester is critical and depends entirely on the downstream reaction conditions you anticipate. The four most common ester protecting groups are Methyl/Ethyl, Benzyl (Bn), tert-Butyl (t-Bu), and various Silyl esters. Their properties are summarized below.

Protecting GroupCommon Protection Method(s)Deprotection ConditionsStability Profile & Key Considerations
Methyl/Ethyl Ester Fischer esterification (MeOH or EtOH, cat. H₂SO₄)[6]Saponification (e.g., LiOH, NaOH in aq. alcohol)[6][7]Stable to: Acid, Hydrogenolysis. Labile to: Strong Bases, Nucleophiles.[8] Use Case: Suitable for syntheses involving acidic conditions or catalytic hydrogenation. Avoid if downstream steps use strong bases (e.g., saponification of another ester) or organometallics. [1]
Benzyl (Bn) Ester Benzyl bromide or benzyl alcohol with a coupling agent.[9]Catalytic Hydrogenolysis (H₂, Pd/C)[7][8]Stable to: Acid, Base.[8] Labile to: Hydrogenolysis.[8] Use Case: Excellent for orthogonal strategies where acid- or base-labile groups are present.[10] Avoid if other functional groups are sensitive to reduction (e.g., alkenes, alkynes, nitro groups). [10]
tert-Butyl (t-Bu) Ester Isobutylene with cat. acid; Di-tert-butyl dicarbonate (Boc₂O) with DMAP.[6][11]Acidolysis (e.g., TFA in DCM; HCl in dioxane)[6][11]Stable to: Base, Hydrogenolysis, Nucleophiles.[8][11] Labile to: Strong Acid.[8] Use Case: Highly versatile and robust, especially when using organometallics or strong bases.[6][8] It is a cornerstone of orthogonal protection schemes.[12]
Silyl Esters (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMS-Cl) with a base (e.g., imidazole).Fluoride ion (e.g., TBAF); Mild acid or base.[7][13]Stable to: Neutral conditions, some mild reagents. Labile to: Acid, Base, Fluoride ions.[13] Use Case: Used for temporary protection due to their high lability.[13] Not suitable for chromatography on silica gel unless sterically hindered (e.g., TBDPS).[14]
Q3: How do I select the right protecting group for my specific synthetic route? (The Orthogonality Problem)

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that contains multiple different protecting groups.[12][15] The choice for your oxazole-4-carboxylic acid must be made by considering all subsequent reaction steps. The following decision workflow can guide your selection process.

G start Start: Need to protect oxazole-4-carboxylic acid q1 Will the synthesis involve strong basic conditions (e.g., saponification, LDA)? start->q1 a1 Consider t-Butyl Ester [1, 5, 6] or Benzyl Ester. [6, 7] (Stable to base) q1->a1 No a_bad_me Avoid Methyl/Ethyl Esters (cleaved by base) [4] q1->a_bad_me Yes q2 Will the synthesis involve reductive conditions (e.g., H2, Pd/C for other groups)? a2 Consider t-Butyl Ester [6] or Methyl/Ethyl Ester. [6] (Stable to hydrogenolysis) q2->a2 No a_bad_bn Avoid Benzyl Esters (cleaved by hydrogenolysis) [6] q2->a_bad_bn Yes q3 Will the synthesis involve strong acidic conditions (e.g., Boc deprotection)? a3 Consider Benzyl Ester [6] or Methyl/Ethyl Ester. [6] (Stable to mild acid) q3->a3 No a_bad_tbu Avoid t-Butyl Esters (cleaved by acid) [1] q3->a_bad_tbu Yes a1->q2 a2->q3 end Proceed with chosen protecting group a3->end Final Choice Made G cluster_0 Protection Workflow a Dissolve Oxazole-4-COOH in Dioxane / t-Butyl Acetate b Cool to 0 °C (Ice Bath) a->b c Add catalytic H₂SO₄ (conc.) b->c d Add liquid isobutylene or bubble isobutylene gas c->d e Seal vessel and stir at room temperature d->e f Monitor by TLC/LC-MS e->f g Aqueous workup (e.g., NaHCO₃ wash) f->g h Extract, dry, and concentrate g->h i Purify by chromatography (if necessary) h->i

References

overcoming decarboxylation in oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxazole Synthesis

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with decarboxylation during their synthetic routes. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reactions and maximize yields.

Troubleshooting Guide: Overcoming Decarboxylation

Decarboxylation is a common and often frustrating side reaction in classical oxazole syntheses, particularly when starting materials contain carboxylic acid functionalities or are prone to fragmentation under harsh conditions. This guide will help you diagnose the issue and implement effective solutions.

Issue: Low Yield of Target Oxazole with Suspected Decarboxylation Byproduct

You've run an oxazole synthesis, perhaps starting from an amino acid derivative, and your yield is disappointingly low. You suspect that your starting material or an intermediate is losing a molecule of CO₂, leading to undesired byproducts.

Before troubleshooting, it's crucial to confirm that decarboxylation is the culprit.

  • Analytical Techniques : The most effective methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • LC-MS Analysis : Look for a mass peak corresponding to your expected product minus 44 Da (the mass of CO₂). If you started with a precursor like N-acyl-α-amino acid, the decarboxylated byproduct will be significantly less polar than your starting material.

    • ¹H NMR Spectroscopy : The disappearance of the α-proton signal adjacent to the carboxyl group and the appearance of new, often simpler, signals can indicate decarboxylation.

Once confirmed, the next step is to identify the root cause. Decarboxylation in oxazole synthesis is typically driven by excessive heat or the use of harsh, non-selective reagents.

Potential Cause 1: Harsh Cyclodehydration Conditions

The Robinson-Gabriel synthesis and related methods often employ strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) at high temperatures.[2][3][4] While effective for cyclization, these conditions provide the energy needed to overcome the activation barrier for decarboxylation.

Solutions:

  • Lower the Reaction Temperature : This is the simplest first step. Systematically lower the temperature in 10-20 °C increments and monitor the reaction progress by TLC or LC-MS to find the optimal balance between cyclization rate and byproduct formation.[1]

  • Switch to a Milder Dehydrating Agent : Many modern reagents can effect cyclodehydration under significantly milder conditions, thereby suppressing decarboxylation.

Reagent SystemTypical ConditionsNotes
Triphenylphosphine (PPh₃) / Iodine (I₂) / Triethylamine (Et₃N) CH₂Cl₂, 0 °C to RTA modification reported by Wipf et al., highly effective for cyclizing β-keto amides derived from amino acids.[4][5]
Triphenylphosphine (PPh₃) / Hexachloroethane (C₂Cl₆) CH₂Cl₂, RTAn effective system for converting α-acylamino aldehydes and ketones to oxazoles.[1][6]
Burgess Reagent THF, RefluxA mild and selective dehydrating agent often used for sensitive substrates.[1][7]
Trifluoroacetic Anhydride (TFAA) CH₂Cl₂, Pyridine, 0 °C to RTVery powerful, but can be used at low temperatures to control reactivity. Often used in solid-phase synthesis.[4]

Expert Insight: The PPh₃/I₂ system is particularly advantageous as it generates the reactive phosphonium iodide species in situ, which then promotes cyclization. The triethylamine serves to neutralize the HI byproduct. This combination is often successful where harsher acidic methods fail.

Potential Cause 2: Substrate-Specific Instability

Some starting materials are inherently more prone to decarboxylation. For example, α-amino acids can readily lose CO₂ upon formation of certain intermediates. The classic Dakin-West reaction, which can be a route to the 2-acylamino-ketone precursors for Robinson-Gabriel synthesis, can sometimes lead to decarboxylated byproducts if not properly controlled.[4]

Solutions:

  • Protecting Group Strategy : Ensure that your protecting group strategy is robust. For instance, if starting from an amino acid, the use of a stable N-terminal protecting group (e.g., Boc, Cbz) is critical until the cyclization precursor is formed.

  • Choose an Alternative Synthetic Route : If a particular pathway consistently leads to decarboxylation, it may be more efficient to switch to a synthesis that avoids the problematic intermediate altogether. Syntheses that build the ring from components that do not involve a free carboxylic acid during the key cyclization step are excellent alternatives.[8][9]

G cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways Start Low Yield of Target Oxazole Confirm Confirm Decarboxylation (LC-MS, NMR) Start->Confirm Cause Identify Cause Harsh Harsh Conditions? (High Temp, Strong Acid) Substrate Substrate Instability? MildReagent MildReagent End High Yield of Target Oxazole MildReagent->End Optimized Synthesis LowerTemp LowerTemp LowerTemp->End Optimized Synthesis AltRoute AltRoute AltRoute->End Optimized Synthesis

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that leads to decarboxylation during a Robinson-Gabriel synthesis?

A: In the Robinson-Gabriel synthesis, an α-acylamino ketone undergoes acid-catalyzed cyclodehydration.[3][5] The mechanism involves protonation of the ketone and amide carbonyls. If the substrate also contains a free carboxylic acid (e.g., derived from an amino acid), the acidic conditions and elevated temperature can promote the formation of an unstable β-keto acid-like intermediate or a protonated species that readily eliminates CO₂ to form a stabilized carbocation or enol, which then leads to byproducts instead of the desired oxazole.

Q2: Are there any oxazole syntheses that are inherently immune to decarboxylation?

A: Yes. Syntheses that do not involve carboxylic acid precursors at the cyclization stage are much less prone to this side reaction. A notable example is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[9] Another powerful method involves the direct conversion of aldehydes to oxazoles via condensation with serine, followed by oxidation.[10] This approach completely bypasses the need for a pre-formed carboxylic acid, thus avoiding the decarboxylation problem.

Q3: My reaction is still failing even with milder reagents. What else could be wrong?

A: If you've switched to milder conditions and still see issues, consider the following:

  • Reagent Quality : Ensure your "mild" dehydrating agents are active and anhydrous. Triphenylphosphine can oxidize over time, and the Burgess reagent is moisture-sensitive.[1]

  • Solvent Purity : Use anhydrous solvents. Trace amounts of water can hydrolyze intermediates or deactivate your reagents.

  • Reaction Monitoring : It's possible the reaction is complete but the product is degrading upon prolonged exposure to the conditions. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[1]

Q4: Can microwave-assisted synthesis help in preventing decarboxylation?

A: Yes, microwave-assisted synthesis can be a very effective tool. The rapid and efficient heating provided by microwave irradiation can significantly shorten reaction times.[9] This reduces the total time the substrate is exposed to high temperatures, often minimizing thermal decomposition pathways like decarboxylation. It allows for the rapid delivery of the necessary activation energy for cyclization while minimizing the window for side reactions.

G cluster_classical Classical Route (Prone to Decarboxylation) cluster_cyclization Cyclodehydration Step cluster_alternative Alternative Route (Avoids Decarboxylation) AminoAcid {α-Amino Acid | (R-CH(NH₂)-COOH)} AcylAminoAcid {N-Acyl-α-Amino Acid | (R-CH(NHCOR')-COOH)} AminoAcid->AcylAminoAcid Acylation KetoAmide {α-Acylamino Ketone | (R-CO-CH(NHCOR'))} AcylAminoAcid->KetoAmide Dakin-West / Oxidation Oxazole {Target Oxazole} KetoAmide->Oxazole Dehydration (Desired) Decarboxylation {Decarboxylation Byproduct} KetoAmide->Decarboxylation Decarboxylation (Undesired) Aldehyde {Aldehyde | (R-CHO)} VanLeusen Van Leusen Reaction Aldehyde->VanLeusen TosMIC {TosMIC} TosMIC->VanLeusen VanLeusen->Oxazole

Validated Protocol: Mild Oxazole Synthesis via Wipf's Modification

This protocol describes the cyclodehydration of an α-acylamino ketone to a 2,5-disubstituted oxazole using the mild triphenylphosphine/iodine system, adapted from literature procedures.[5] This method is particularly effective for substrates sensitive to strong acids and heat.

Materials:

  • α-Acylamino ketone (1.0 eq)

  • Triphenylphosphine (1.5 - 2.0 eq)

  • Iodine (1.5 - 2.0 eq)

  • Triethylamine (3.0 - 4.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

Procedure:

  • Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the α-acylamino ketone (1.0 eq) in anhydrous CH₂Cl₂.

  • Reagent Addition : To the solution, add triethylamine (3.0-4.0 eq) followed by triphenylphosphine (1.5-2.0 eq).

  • Initiation : Cool the mixture to 0 °C using an ice bath. Prepare a solution of iodine (1.5-2.0 eq) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. A dark color will appear and then may fade as the reaction progresses.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the consumption of the starting material.

  • Workup : Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess iodine. Stir until the organic layer becomes colorless.

  • Extraction : Transfer the mixture to a separatory funnel. Extract with CH₂Cl₂ or ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired oxazole.[5]

References

Validation & Comparative

Comparative Analysis of Oxazole-4-Carboxylic Acid and Isoxazole-4-Carboxylic Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Executive Summary

In medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a potential drug candidate. Among the most versatile five-membered aromatic heterocycles are the oxazole and isoxazole rings.[1] These structures, while isomeric, possess distinct electronic and physicochemical properties that dictate their interactions with biological targets.[1][2] This guide provides a comparative analysis of the 2-ethyl-1,3-oxazole-4-carboxylic acid and isoxazole-4-carboxylic acid scaffolds, focusing on their application as bioisosteres in drug design. We will use the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), a key therapeutic target for anemia, as a central case study to illustrate the nuanced differences in their biological activity and to provide actionable, data-driven insights for researchers in the field.

Part 1: Foundational Chemistry and Bioisosterism

The fundamental difference between an oxazole and an isoxazole lies in the relative positions of the oxygen and nitrogen atoms within the five-membered ring. In 1,3-oxazole, the heteroatoms are separated by a carbon atom, whereas in 1,2-oxazole (isoxazole), they are adjacent.[1][2] This seemingly minor structural alteration has significant consequences for the molecule's electronic distribution, dipole moment, basicity, and hydrogen bonding capacity.

  • Oxazole (1,3-Oxazole): A weak base, with the nitrogen at position 3 being the primary site of protonation.[2] The 1,3-arrangement influences the vector of the dipole moment and the accessibility of its heteroatoms for hydrogen bonding.

  • Isoxazole (1,2-Oxazole): The adjacent oxygen and nitrogen atoms create a different electronic environment. Isoxazole rings are found in numerous natural products and form the basis for many drugs.[2] The number of FDA-approved drugs containing isoxazole rings is notably higher than those containing oxazole rings, suggesting that in many contexts, the isoxazole scaffold may confer more favorable pharmacological properties.[1][3]

The strategic substitution of one scaffold for the other, a practice known as bioisosterism , is a cornerstone of modern drug design.[3] A medicinal chemist might replace an oxazole with an isoxazole (or vice versa) to:

  • Enhance binding affinity by optimizing hydrogen bond interactions with a target protein.

  • Improve metabolic stability by altering susceptibility to cytochrome P450 enzymes.[1]

  • Modify pharmacokinetic properties like absorption and distribution (ADME).

  • Navigate existing patent landscapes.

Scaffolds cluster_oxazole 1,3-Oxazole Scaffold cluster_isoxazole 1,2-Isoxazole Scaffold oxazole isoxazole label_oxazole This compound label_isoxazole Isoxazole-4-carboxylic acid

Figure 1: Chemical structures of the core scaffolds being compared.

Part 2: A Case Study in HIF Prolyl Hydroxylase (HIF-PH) Inhibition

A compelling example of these scaffolds in action is the development of inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH). This class of drugs represents a novel oral treatment for anemia associated with chronic kidney disease (CKD).[4][5]

The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the transcription factor HIF-1α is continuously synthesized but rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α.[6][7] This modification allows the von Hippel-Lindau (VHL) protein to recognize and tag HIF-1α for proteasomal degradation.[7]

In low oxygen conditions (hypoxia), PHD activity is inhibited, causing HIF-1α to stabilize.[6][8] It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes that help the body adapt to hypoxia, including erythropoietin (EPO), which stimulates red blood cell production.[4][6][9]

HIF-PH inhibitors mimic the hypoxic state by blocking the PHD enzyme, leading to HIF-1α stabilization and subsequent EPO production, even in normoxic conditions.[6][10][11]

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / HIF-PH Inhibitor HIF_alpha_N HIF-1α PHD_N PHD Enzyme (Active) HIF_alpha_N->PHD_N + O2 VHL VHL Protein HIF_alpha_N->VHL Binding PHD_N->HIF_alpha_N Hydroxylation (OH) Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF_alpha_H HIF-1α Nucleus Nucleus HIF_alpha_H->Nucleus Stabilization & Translocation PHD_H PHD Enzyme (Inactive) HIF_beta HIF-1β HIF_beta->Nucleus HRE Hypoxia Response Element (DNA) Nucleus->HRE Dimerization (HIF-1α/β) EPO EPO Gene Transcription HRE->EPO Inhibitor Oxazole/Isoxazole -COOH Inhibitor Inhibitor->PHD_N Inhibits

Figure 2: Simplified HIF-1α signaling pathway under normoxia and hypoxia/inhibition.

Comparative Activity of Scaffolds

Both oxazole and isoxazole-4-carboxylic acid derivatives have been successfully developed as HIF-PH inhibitors. The carboxylic acid moiety is crucial for activity, as it chelates the Fe(II) ion in the active site of the PHD enzyme, competing with the native co-substrate, 2-oxoglutarate.[7][12]

The choice between the scaffolds often comes down to fine-tuning the molecule's properties. For instance, Vadadustat , a potent HIF-PH inhibitor approved for treating anemia from CKD, is based on an isoxazole scaffold.[4][10]

While direct head-to-head public data for this compound versus a specific isoxazole-4-carboxylic acid analog is scarce, we can infer activity trends from the broader class of compounds. The isoxazole ring in drugs like Vadadustat demonstrates that this scaffold can be optimized to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties for this target class.[10] Research into benzo[d]isoxazole derivatives has also identified highly potent HIF-1α transcriptional inhibitors, with some compounds showing IC50 values as low as 24 nM in cell-based assays.[8][13]

Compound Class Core Scaffold Known Target / Activity Example Compound(s) Reported Potency (IC50) Reference(s)
Pyridine CarboxamidesIsoxazoleHIF Prolyl Hydroxylase (HIF-PH) InhibitorVadadustatPotent, specific values proprietary but clinically effective[10],[4]
Benzo[d]isoxazolesIsoxazoleHIF-1α Transcription InhibitorAnalogues 15 and 3124 nM (in HEK293T cells)[8],[13]
General DerivativesOxazoleVersatile intermediates for pharmaceuticalsEthyl 2-bromo-1,3-oxazole-4-carboxylateN/A (Building Block)[14]
General DerivativesIsoxazoleAnti-inflammatory, Antimicrobial, HerbicidalVariousActivity is structure-dependent[15],,[16]

Table 1: Comparative Biological Activities of Representative Scaffolds.

Part 3: Experimental Protocol for Activity Assessment

To empirically compare the activity of novel oxazole and isoxazole compounds, a robust biochemical assay is required. Here, we describe a self-validating protocol for a HIF-PHD2 Inhibition Assay.

Protocol: In Vitro HIF-PHD2 Inhibition Assay (Time-Resolved FRET)

Principle: This assay measures the ability of a test compound to inhibit the hydroxylation of a HIF-1α peptide substrate by the recombinant human PHD2 enzyme. The detection is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant human PHD2 (catalytic domain)

  • Biotinylated peptide substrate derived from HIF-1α ODD

  • 2-Oxoglutarate (2-OG)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • Europium-labeled anti-hydroxyprolyl-HIF-1α antibody (Eu-Ab)

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20)

  • 384-well low-volume assay plates

  • Test Compounds (dissolved in DMSO)

Workflow:

Assay_Workflow start Start: Prepare Reagents step1 1. Dispense Test Compound (e.g., 50 nL) into assay plate start->step1 step2 2. Add PHD2 Enzyme, FeSO₄, and Biotin-HIF-1α Peptide Mix step1->step2 step3 3. Incubate (e.g., 15 min at RT) Allows compound to bind enzyme step2->step3 step4 4. Initiate Reaction: Add 2-OG and Ascorbate Mix step3->step4 step5 5. Incubate (e.g., 60 min at RT) Enzymatic hydroxylation occurs step4->step5 step6 6. Stop Reaction & Detect: Add Eu-Ab and SA-APC Mix in EDTA buffer step5->step6 step7 7. Incubate (e.g., 60 min at RT) TR-FRET complex forms step6->step7 end 8. Read Plate on TR-FRET Reader (Ex: 320nm, Em: 615nm & 665nm) step7->end

Figure 3: Experimental workflow for the HIF-PHD2 TR-FRET inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compounds (e.g., this compound and the isoxazole analog) in DMSO. Dispense 50 nL of each dilution into a 384-well plate. Include controls: DMSO only (0% inhibition) and a known potent inhibitor like Vadadustat (100% inhibition).

    • Rationale: A dose-response curve is essential to determine the IC50 value. DMSO is the vehicle and must be controlled for.

  • Enzyme/Substrate Addition: Prepare a mix of PHD2 enzyme, FeSO₄, and the biotinylated HIF-1α peptide in assay buffer. Add 5 µL to each well.

    • Rationale: Fe(II) is a critical cofactor for PHD2 activity. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction starts.

  • Initiation: Prepare a mix of 2-oxoglutarate and ascorbic acid in assay buffer. Add 5 µL to each well to start the reaction.

    • Rationale: Ascorbate keeps the iron cofactor in its reduced Fe(II) state, ensuring enzyme activity. 2-OG is the co-substrate.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

    • Rationale: This allows time for the enzyme to hydroxylate the substrate in wells where the inhibitor is not potent.

  • Detection: Prepare a stop/detection mix containing EDTA, the Europium-labeled antibody, and SA-APC. Add 10 µL to each well.

    • Rationale: EDTA chelates the Fe(II), stopping the enzymatic reaction. The Eu-Ab specifically binds only to the hydroxylated peptide. SA-APC binds to the biotin tag on the peptide.

  • Signal Development: Incubate for 60 minutes at room temperature, protected from light.

    • Rationale: This allows the TR-FRET complex to form. If the peptide is hydroxylated, the Eu-Ab and SA-APC are brought into close proximity, allowing energy transfer.

  • Data Acquisition: Read the plate on a compatible reader. Calculate the ratio of the emission at 665 nm (APC) to 615 nm (Europium).

    • Rationale: A high ratio indicates high FRET, meaning the peptide was hydroxylated (low inhibition). A low ratio indicates low FRET, meaning the peptide was not hydroxylated (high inhibition).

  • Analysis: Plot the TR-FRET ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value for each compound.

Part 4: Conclusion and Future Outlook

The choice between an oxazole-4-carboxylic acid and an isoxazole-4-carboxylic acid scaffold is not a matter of inherent superiority but of context-dependent optimization. Both heterocycles are privileged structures in medicinal chemistry, capable of producing potent and selective inhibitors against a variety of targets.[1]

The isoxazole scaffold has a strong track record, exemplified by its presence in numerous FDA-approved drugs and potent HIF-PH inhibitors like Vadadustat.[3][10] This suggests it often provides a favorable arrangement of atoms for robust target engagement and desirable drug-like properties. However, the oxazole scaffold remains a highly valuable bioisostere.[3] In cases where the specific hydrogen bonding network or electronic profile of an isoxazole is suboptimal for a given target, its 1,3-oxazole isomer may provide the necessary geometry for a significant leap in potency or selectivity.

Ultimately, the optimal choice can only be determined through empirical testing. The detailed biochemical assay protocol provided in this guide offers a robust framework for generating the quantitative data needed to make an informed decision. By synthesizing and evaluating both scaffolds, drug discovery teams can fully explore the available chemical space and increase the probability of identifying a clinical candidate with a superior therapeutic profile.

References

A Comparative Analysis of the Biological Activity of Oxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of various oxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Versatility of the Oxazole Ring

The unique electronic and structural features of the oxazole ring allow it to interact with a diverse range of biological targets, including enzymes and receptors.[2][3] This versatility has led to the development of oxazole-containing compounds with applications as anticancer, antimicrobial, anti-inflammatory, and even T-type calcium channel blockers.[1][4] The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole core, making SAR studies crucial for the rational design of potent and selective therapeutic agents.[5][6]

Anticancer Activity: Targeting Multiple Pathways

Oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those that are drug-resistant.[7][8][9] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell proliferation and survival.

Key Molecular Targets and Mechanisms:

  • Tubulin Polymerization Inhibition: Certain oxazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] A novel series of 1,3-oxazole sulfonamides, for instance, has shown potent tubulin polymerization inhibitory activity and significant growth inhibition in various cancer cell lines.[10]

  • Inhibition of Signaling Pathways: Oxazole-based compounds can modulate critical signaling pathways involved in cancer progression. For example, some derivatives have been shown to inhibit STAT3, a key transcription factor in cancer cell survival and proliferation.[7][8]

  • DNA Damage and Topoisomerase Inhibition: Some oxazole derivatives can induce DNA damage or inhibit DNA topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[7][11]

  • Kinase Inhibition: Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. Oxazole derivatives have been developed as potent protein kinase inhibitors.[7]

Comparative Anticancer Activity of Oxazole Derivatives

The anticancer potency of oxazole derivatives can vary significantly based on their substitution patterns. For instance, in a series of 1,3-oxazole sulfonamides, compounds with a halogenated aniline moiety exhibited the most potent anticancer activity, with GI50 values in the submicromolar to nanomolar range.[10] Another study on aryl urea derivatives of oxazole-pyrimidine showed that their anticancer activity against breast, lung, colon, and ovarian cancer cell lines was influenced by the substituents on the aryl urea moiety.[1]

Oxazole Derivative Class Mechanism of Action Potency (Example) Reference
1,3-Oxazole SulfonamidesTubulin Polymerization InhibitionGI50 values in the submicromolar to nanomolar range[10]
Aryl Urea Oxazole-PyrimidinesNot specifiedPotent against MCF-7, A549, Colo-205, A2780 cell lines[1]
BisoxazolesNot specifiedActive against various cancer cell lines[9]
5-Sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazolesDNA Topoisomerase IIβ InhibitionMost active compound recommended for further studies[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of oxazole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of multidrug-resistant microbial infections necessitates the development of new antimicrobial agents.[5] Oxazole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[3]

Structure-Activity Relationship in Antimicrobial Oxazoles:

The antimicrobial efficacy of oxazole derivatives is closely tied to their chemical structure. For example, the introduction of a 1,3-oxazole ring has been shown to significantly increase the antibacterial and antituberculosis activities of certain molecules. In a series of amine-linked bis- and tris-heterocycles, oxazole-containing compounds exhibited excellent antibacterial activity. Similarly, some spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives have shown very high antifungal activity.[5]

Comparative Antimicrobial Activity
Oxazole Derivative Target Organism Activity Reference
Amido sulfonamido methane linked bisoxazolesBacteria and Mycobacterium tuberculosisVery good, comparable to first-line drugs
Amine linked bis- and tris-heterocyclesStaphylococcus aureus, Klebsiella pneumoniaeExcellent antibacterial activity
Pyrrolyl/pyrazolyl-oxazolesGram-negative bacteriaMore susceptible than Gram-positive bacteria
Spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazolesFungiHigh antifungal activity[5]
Experimental Protocol: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical agents.

Workflow for Agar Well Diffusion:

Agar_Well_Diffusion_Workflow start Prepare a lawn of microbial culture on an agar plate create_wells Create wells in the agar start->create_wells add_compounds Add oxazole derivatives and controls to the wells create_wells->add_compounds incubate Incubate the plate add_compounds->incubate measure Measure the diameter of the inhibition zone incubate->measure

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[12] Oxazole derivatives have demonstrated promising anti-inflammatory properties by modulating various pro-inflammatory pathways.[13]

Mechanisms of Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Enzymes: Some oxazole derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.[1][13]

  • Modulation of Signaling Pathways: Naphthoxazole derivatives have been shown to modulate inflammatory pathways such as NF-κB and IRF.[13]

Comparative Anti-inflammatory Activity

A study on novel oxazole derivatives showed that they exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with one derivative showing maximum activity.[12][14] Another study on naphthoxazole derivatives demonstrated their ability to inhibit LOX and the NF-κB and IRF pathways.[13]

Oxazole Derivative Class Mechanism of Action Activity Reference
Novel Oxazole DerivativesNot specifiedSignificant anti-inflammatory activity in vivo[12][14]
Naphthoxazole DerivativesLOX, NF-κB, and IRF pathway inhibitionStatistically significant inhibition[13]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Workflow for Carrageenan-Induced Paw Edema Assay:

Paw_Edema_Workflow start Administer oxazole derivative or control to rats induce_edema Inject carrageenan into the sub-plantar region of the hind paw start->induce_edema measure_volume Measure paw volume at different time intervals induce_edema->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

Oxazole derivatives represent a versatile and promising scaffold in drug discovery, with a broad range of biological activities. The continuous exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability. The integration of computational modeling and experimental screening will further accelerate the discovery of next-generation oxazole-based drugs.

References

A Comparative Guide to the Cytotoxicity of Novel Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is a paramount objective. Among the myriad of heterocyclic compounds being investigated, oxazole derivatives have emerged as a particularly promising class of anticancer agents.[1] Their structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with potent cytotoxic activity against various cancer cell lines.[2][3] This guide provides a comparative analysis of the cytotoxic profiles of several novel classes of oxazole-based compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in this dynamic field.

The Rationale for Focusing on Oxazole Scaffolds

The five-membered oxazole ring, containing one nitrogen and one oxygen atom, serves as a versatile scaffold in medicinal chemistry. Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activities.[4] Many oxazole derivatives have demonstrated the ability to inhibit critical cellular processes in cancer cells, including cell proliferation, migration, and survival, often with impressive potency, exhibiting IC50 values in the nanomolar to low micromolar range.[2]

Comparative Cytotoxicity of Novel Oxazole-Based Compounds

The following data, collated from recent studies, highlights the cytotoxic potential of different classes of novel oxazole-based compounds against a panel of human cancer cell lines. It is important to note that while direct head-to-head comparisons in a single study are ideal, the data presented here is a synthesis of findings from various high-quality research efforts.

Compound ClassRepresentative Compound/sCancer Cell LineIC50/CC50 (µM)Normal Cell LineCC50 (µM)Selectivity Index (SI)Reference
Oxazolo[5,4-d]pyrimidines Compound 3g HT29 (Colon)58.44NHDF>500>8.55[5]
Compound 3j HT29 (Colon)99.87NHDF>500>5.01[5]
Compound 3e LoVo (Colon)177.52NHDF124.650.702[5]
1,3-Oxazole Sulfonamides Compound 16 Leukemia (Mean)0.0488---[6]
Compound 58 Leukemia (Mean)0.0447---[6]
Chalcone-Based Oxazoles Compound 13a PC3 (Prostate)0.0071---[7]
A549 (Lung)0.0094---[7]
MCF-7 (Breast)0.0083---[7]
DU-145 (Prostate)0.086---[7]
Diaryl Oxazoles Compound PC-046 MiaPaca-2 (Pancreas)Low Nanomolar---[8]
4-(3'-indolyl)oxazoles Compound 5d VariousPotent & Selective---[9]
1,2,4-Oxadiazoles Compound 9a MCF-7 (Breast)0.48---[10]
HCT-116 (Colon)5.13---[10]
1,3,4-Oxadiazoles Compound 5 SKOV3 (Ovarian)14.2hMSCNon-toxicHigh[11]
MCF-7 (Breast)30.9hMSCNon-toxicHigh[11]
A549 (Lung)18.3hMSCNon-toxicHigh[11]

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; NHDF: Normal Human Dermal Fibroblasts; hMSC: human Mesenchymal Stem Cells; SI: Selectivity Index (CC50 normal cells / IC50 cancer cells). A higher SI indicates greater selectivity for cancer cells.

In-Depth Analysis of Featured Oxazole Classes

Oxazolo[5,4-d]pyrimidines: Promising Selectivity

Recent studies on novel oxazolo[5,4-d]pyrimidine derivatives have demonstrated their potential as selective anticancer agents.[5] For instance, compound 3g exhibited a potent cytotoxic effect against the HT29 colon cancer cell line with a CC50 of 58.44 µM, while showing no toxicity to normal human dermal fibroblasts (NHDF) at concentrations up to 500 µM, resulting in a high selectivity index of over 8.55.[5] This class of compounds often acts by inhibiting key enzymes involved in cancer progression, such as VEGFR-2, Aurora A kinase, and Janus kinases (JAK1 and JAK2).[5]

1,3-Oxazole Sulfonamides: Potent Anti-Leukemic Activity

A series of novel 1,3-oxazole sulfonamides have shown remarkable potency, particularly against leukemia cell lines.[6] Compounds 16 and 58 displayed mean GI50 values in the nanomolar range (48.8 nM and 44.7 nM, respectively) across a panel of leukemia cell lines.[6] The mechanism of action for this class of compounds is often linked to the inhibition of tubulin polymerization, a critical process for cell division.[6]

Chalcone-Based Oxazoles: Broad-Spectrum and High Potency

The hybridization of the oxazole scaffold with a chalcone moiety has yielded compounds with exceptional cytotoxic potency across a broad range of cancer cell lines.[7] Compound 13a , for example, demonstrated IC50 values in the single-digit nanomolar range against prostate (PC3), lung (A549), and breast (MCF-7) cancer cell lines.[7] This highlights the power of molecular hybridization in designing highly active anticancer agents.

Mechanistic Insights: Diverse Modes of Action

The anticancer activity of oxazole derivatives stems from their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation.[2]

  • Kinase Inhibition: Many oxazole-based compounds are designed as inhibitors of protein kinases, such as VEGFR, EGFR, and Aurora kinases, which are often dysregulated in cancer.[1][5]

  • Tubulin Polymerization Inhibition: Several classes of oxazoles, particularly those with a diaryl substitution pattern, act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[6][12]

  • DNA Damage and Topoisomerase Inhibition: Some oxazole derivatives have been shown to interact with DNA or inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[2]

  • Induction of Apoptosis: A common downstream effect of the various mechanisms of action is the induction of programmed cell death, or apoptosis, in cancer cells.[12]

Below is a representative signaling pathway illustrating how an oxazole-based kinase inhibitor might function.

G cluster_0 Mechanism of a Kinase-Inhibiting Oxazole Oxazole-Based Inhibitor Oxazole-Based Inhibitor Receptor Tyrosine Kinase (e.g., VEGFR) Receptor Tyrosine Kinase (e.g., VEGFR) Oxazole-Based Inhibitor->Receptor Tyrosine Kinase (e.g., VEGFR) Inhibits Downstream Signaling Cascade (e.g., MAPK/ERK) Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (e.g., VEGFR)->Downstream Signaling Cascade (e.g., MAPK/ERK) Activates Proliferation, Angiogenesis, Survival Proliferation, Angiogenesis, Survival Downstream Signaling Cascade (e.g., MAPK/ERK)->Proliferation, Angiogenesis, Survival Promotes G cluster_1 General Workflow for Cytotoxicity Testing Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Assay Incubation->Assay MTT Assay MTT Assay Assay->MTT Assay Viability LDH Assay LDH Assay Assay->LDH Assay Cytotoxicity Apoptosis Assay Apoptosis Assay Assay->Apoptosis Assay Mechanism Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis Apoptosis Assay->Data Analysis End End Data Analysis->End

References

A Comparative Guide to the Spectroscopic Analysis for Structure Confirmation of 2-Ethyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, such as 2-Ethyl-1,3-oxazole-4-carboxylic acid, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of this target molecule, supported by predicted experimental data and detailed protocols.

The inherent electronic nature and functional group arrangement of this compound present a unique spectroscopic fingerprint. Understanding how to interpret the data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.

The Strategic Workflow for Structural Confirmation

A logical and efficient workflow is paramount in spectroscopic analysis. The following diagram outlines the recommended approach for the structural confirmation of this compound, ensuring a comprehensive and robust dataset.

Spectroscopic_Workflow Start Synthesized Compound: This compound MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Pattern Start->MS IR Infrared (IR) Spectroscopy - Identify Key Functional Groups Start->IR NMR Nuclear Magnetic Resonance (NMR) - ¹H NMR for Proton Environment - ¹³C NMR for Carbon Skeleton Start->NMR Analysis Data Integration & Analysis - Correlate Spectroscopic Data - Confirm Connectivity MS->Analysis IR->Analysis NMR->Analysis Structure_Confirmed Structure Confirmed Analysis->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environment.

Predicted ¹H NMR Spectrum:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.3Singlet1HOxazole Ring Proton (H5)
~2.8Quartet2HEthyl (-CH₂-)
~1.3Triplet3HEthyl (-CH₃)

Interpretation:

The ¹H NMR spectrum of this compound is expected to show four distinct signals. The downfield broad singlet at approximately 11.0 ppm is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and exchange. The singlet at ~8.3 ppm corresponds to the lone proton on the oxazole ring at the 5-position. The ethyl group gives rise to a quartet at ~2.8 ppm for the methylene (-CH₂-) protons, coupled to the adjacent methyl group, and a triplet at ~1.3 ppm for the methyl (-CH₃) protons, coupled to the methylene group. The integration values of 1:1:2:3 for these signals are in perfect agreement with the number of protons in each unique environment.

Experimental Protocol:

  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ) ppmAssignment
~165Carboxylic Acid Carbonyl (-C OOH)
~162Oxazole Ring Carbon (C2)
~140Oxazole Ring Carbon (C4)
~125Oxazole Ring Carbon (C5)
~23Ethyl (-C H₂-)
~11Ethyl (-C H₃)

Interpretation:

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon atoms in the molecule. The carboxylic acid carbonyl carbon is expected to be the most downfield signal at ~165 ppm. The three distinct carbons of the oxazole ring are predicted to appear at ~162 ppm (C2), ~140 ppm (C4), and ~125 ppm (C5). The two carbons of the ethyl group are expected at ~23 ppm (-CH₂-) and ~11 ppm (-CH₃). This data provides a clear fingerprint of the carbon skeleton, confirming the presence of the oxazole ring, the ethyl substituent, and the carboxylic acid group.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire the ¹³C NMR spectrum on the same NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Process the data similarly to the ¹H NMR spectrum.

  • Determine the chemical shift for each carbon signal.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1620C=N stretchOxazole Ring
~1580C=C stretchOxazole Ring
1300-1100C-O stretchOxazole Ring & Carboxylic Acid

Interpretation:

The IR spectrum will be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[1] A strong, sharp absorption at ~1710 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.[1] The characteristic vibrations of the oxazole ring are expected to appear as absorptions around 1620 cm⁻¹ (C=N stretch) and 1580 cm⁻¹ (C=C stretch).[2] Finally, C-O stretching vibrations from both the oxazole ring and the carboxylic acid will be present in the 1300-1100 cm⁻¹ region.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum:

m/zInterpretation
141Molecular Ion [M]⁺
123[M - H₂O]⁺
96[M - COOH]⁺
112[M - C₂H₅]⁺

Interpretation:

The mass spectrum should show a molecular ion peak at an m/z of 141, corresponding to the molecular weight of this compound (C₆H₇NO₃).[3][4] Common fragmentation pathways for carboxylic acids include the loss of water (m/z 123) and the loss of the entire carboxyl group (m/z 96). The loss of the ethyl group (m/z 112) is also a probable fragmentation. The analysis of these fragments provides strong evidence for the presence of the carboxylic acid and ethyl substituents.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

  • Acquire the mass spectrum.

  • Identify the molecular ion peak and analyze the major fragment ions.

Comparative Summary of Spectroscopic Data

TechniqueInformation ProvidedKey Predicted Data for this compound
¹H NMR Proton environment, connectivity~11.0 (br s, 1H), ~8.3 (s, 1H), ~2.8 (q, 2H), ~1.3 (t, 3H)
¹³C NMR Carbon skeleton~165, ~162, ~140, ~125, ~23, ~11 ppm
IR Functional groups3300-2500 (broad), ~1710, ~1620, ~1580, 1300-1100 cm⁻¹
MS Molecular weight, fragmentation[M]⁺ at m/z 141, fragments at 123, 96, 112

Conclusion

The structural confirmation of this compound is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively map the proton and carbon frameworks, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. By integrating the data from these orthogonal techniques, researchers can have the highest degree of confidence in the identity and purity of their synthesized compounds.

References

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Confirmation of 2-Ethyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous synthesis and characterization of novel heterocyclic compounds are paramount. This guide provides an in-depth, experience-driven protocol for the synthesis of 2-Ethyl-1,3-oxazole-4-carboxylic acid, a valuable building block in medicinal chemistry. Beyond a simple recitation of steps, this document elucidates the rationale behind the chosen methodology and offers a comprehensive guide to confirming the target structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing expected data with established benchmarks.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a desirable moiety in drug design. The targeted synthesis of specifically substituted oxazoles, such as the 2-ethyl-4-carboxylic acid derivative, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Synthetic Strategy: A Comparative Approach

Several named reactions are available for the synthesis of the oxazole core, with the Robinson-Gabriel synthesis and the Van Leusen reaction being two of the most prominent and versatile methods.[1][2]

  • Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of a 2-acylamino-ketone.[1][3] It is a robust and widely used method, often employing dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride.[4]

  • Van Leusen Reaction: This reaction offers a powerful alternative, typically involving the reaction of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base.[5][6] This method is known for its milder conditions and good functional group tolerance.

For the synthesis of this compound, a modified Robinson-Gabriel approach is often favored due to the ready availability of starting materials. The general workflow is depicted below.

Synthesis Workflow Start Starting Materials: Ethyl 2-amino-3-oxobutanoate Propionyl chloride Intermediate N-(1-ethoxycarbonyl-2-oxopropyl)propanamide Start->Intermediate Acylation Cyclization Cyclodehydration (e.g., H₂SO₄) Intermediate->Cyclization Hydrolysis Ester Hydrolysis (e.g., LiOH) Cyclization->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-Ethyl-1,3-oxazole-4-carboxylate

This protocol outlines the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the final carboxylic acid.

Materials:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acylation: To a stirred solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) and pyridine (2.2 eq) in DCM at 0 °C, slowly add propionyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

  • Cyclodehydration: Slowly add the crude intermediate to concentrated sulfuric acid (5-10 eq) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-ethyl-1,3-oxazole-4-carboxylate.

Part 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-ethyl-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Spectroscopic Confirmation: A Data-Driven Comparison

Confirmation of the final product's structure is achieved through a combination of NMR and MS analysis. Below is a comparison of the expected spectral data with hypothetical experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

NMR_Confirmation Synthesized_Product Synthesized Product NMR_Acquisition ¹H and ¹³C NMR Acquisition Synthesized_Product->NMR_Acquisition MS_Acquisition Mass Spectrometry Acquisition Synthesized_Product->MS_Acquisition NMR_Data Experimental NMR Spectra NMR_Acquisition->NMR_Data MS_Data Experimental Mass Spectrum MS_Acquisition->MS_Data Comparison_NMR Compare Chemical Shifts, Multiplicities, and Integration NMR_Data->Comparison_NMR Comparison_MS Compare m/z values MS_Data->Comparison_MS Expected_NMR Predicted NMR Data (from analogs and theory) Expected_NMR->Comparison_NMR Expected_MS Predicted MS Data (from molecular formula) Expected_MS->Comparison_MS Confirmation Structure Confirmed Comparison_NMR->Confirmation Comparison_MS->Confirmation

Caption: Workflow for spectroscopic confirmation of the synthesized product.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would exhibit the following key signals:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
-COOH12.0 - 13.0broad singlet1H
H-5 (oxazole)~8.3singlet1H
-CH₂- (ethyl)~2.9quartet2H
-CH₃ (ethyl)~1.3triplet3H
  • Causality: The carboxylic acid proton is highly deshielded and appears far downfield due to the strong electron-withdrawing effect of the two oxygen atoms and hydrogen bonding.[7] The oxazole ring proton (H-5) is in an electron-deficient aromatic system, leading to a downfield shift. The ethyl group protons show a typical quartet-triplet pattern due to coupling with each other.

¹³C NMR Spectroscopy: The expected ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

Carbon Expected Chemical Shift (δ, ppm)
-COOH~165
C-2 (oxazole)~163
C-4 (oxazole)~138
C-5 (oxazole)~145
-CH₂- (ethyl)~25
-CH₃ (ethyl)~11
  • Causality: The carbonyl carbon of the carboxylic acid and the C-2 carbon of the oxazole ring are significantly deshielded due to their attachment to electronegative atoms (oxygen and nitrogen). The other oxazole ring carbons also appear in the aromatic region. The aliphatic carbons of the ethyl group are found in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing information about its fragmentation patterns. For this compound (C₆H₇NO₃), the expected monoisotopic mass is 141.0426 g/mol .[8]

Expected Mass Spectrometry Data:

Adduct Expected m/z
[M+H]⁺142.0499
[M+Na]⁺164.0318
[M-H]⁻140.0353
  • Trustworthiness: By comparing the experimentally obtained m/z values with the predicted values for various adducts, the molecular formula of the synthesized compound can be confidently confirmed. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, further increasing the certainty of the structural assignment.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound, grounded in established synthetic methodologies. Furthermore, it has outlined a rigorous process for the spectroscopic confirmation of the target structure using NMR and MS. By comparing the experimentally obtained data with the predicted values presented in this guide, researchers can confidently verify the successful synthesis of this valuable heterocyclic building block, ensuring the integrity and reliability of their subsequent research and development efforts.

References

A Comparative Guide for Medicinal Chemists: 2-Ethyl-1,3-oxazole-4-carboxylic acid vs. 1,3,4-Oxadiazole Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate chess game of drug design, the choice of a heterocyclic scaffold is a pivotal move that can dictate the future success of a therapeutic candidate. Among the vast arsenal of five-membered aromatic rings, the oxazole and oxadiazole cores are workhorses, frequently employed to modulate physicochemical properties, orient pharmacophoric elements, and establish critical interactions with biological targets. This guide provides an in-depth, data-driven comparison between two specific, yet representative, entities: 2-ethyl-1,3-oxazole-4-carboxylic acid and the broader class of 1,3,4-oxadiazole derivatives. We will dissect their structural nuances, explore their synthetic accessibility, and evaluate their impact on pharmacokinetic and pharmacodynamic profiles, offering field-proven insights for the discerning medicinal chemist.

Part 1: The Scaffolds Under the Microscope: Structural and Electronic Considerations

The strategic value of a heterocyclic core lies in its unique arrangement of heteroatoms, which governs its electronic distribution, hydrogen bonding capacity, and metabolic stability. While both oxazoles and 1,3,4-oxadiazoles are planar, aromatic systems containing oxygen and nitrogen, their isomeric differences lead to distinct chemical personalities.

This compound represents a specific, substituted oxazole. The 1,3-arrangement of oxygen and nitrogen creates a unique dipole moment and defines the hydrogen bonding capabilities. The carboxylic acid at the 4-position typically acts as a key interaction point, often a hydrogen bond donor and acceptor, or a metal chelator. The ethyl group at the 2-position provides a lipophilic handle and can influence steric interactions within a binding pocket.

1,3,4-Oxadiazole derivatives , in contrast, are a class of compounds where the oxygen is flanked by two nitrogen atoms. This arrangement makes the 1,3,4-oxadiazole ring a significantly weaker base compared to oxazole. It is often considered a bioisosteric replacement for ester or amide functionalities, prized for its metabolic stability and ability to act as a hydrogen bond acceptor through its nitrogen atoms. A comparative study of oxadiazole isomers found that the 1,3,4-scaffold consistently leads to compounds with lower lipophilicity and superior metabolic stability compared to 1,2,4-oxadiazole isomers, making it a preferred choice in many drug discovery programs[1].

The fundamental difference in heteroatom placement directly impacts the electron density of the rings. The 1,3,4-oxadiazole is generally more electron-deficient than the 1,3-oxazole, which influences its reactivity and the pKa of adjacent functional groups.

Scaffolds cluster_oxazole This compound cluster_oxadiazole 1,3,4-Oxadiazole Core Oxazole Oxadiazole Oxazole_Synthesis Start Ethyl 2-(propionamido)-3-oxobutanoate Cyclization Dehydrating Agent (e.g., H₂SO₄, POCl₃) Start->Cyclization Intramolecular Cyclodehydration Product_Ester Ethyl 2-ethyl-1,3-oxazole-4-carboxylate Cyclization->Product_Ester Saponification Base Hydrolysis (NaOH) then Acid Workup (HCl) Product_Ester->Saponification Final_Product This compound Saponification->Final_Product Bioisosteres cluster_amide Amide Group cluster_oxadiazole 1,3,4-Oxadiazole Core Amide Oxadiazole Amide->Oxadiazole Bioisosteric Replacement (Improves Metabolic Stability)

References

A Comparative Guide to the Synthetic Methodologies of 2,4-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2,4-Disubstituted Oxazoles in Modern Chemistry

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science.[1] In particular, 2,4-disubstituted oxazoles are prevalent structural motifs in a vast array of biologically active natural products and synthetic compounds, exhibiting activities such as anti-leukemic, antibacterial, and anti-inflammatory properties.[2] The versatile nature of this scaffold and its ability to participate in various non-covalent interactions make it a privileged structure in drug discovery. Consequently, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the most prominent classical and contemporary synthetic methodologies for preparing 2,4-disubstituted oxazoles. We will delve into the mechanistic underpinnings of each reaction, evaluate their substrate scope and limitations, and provide detailed experimental protocols and comparative data to empower you to select the optimal synthetic strategy for your research endeavors.

Classical Approaches to 2,4-Disubstituted Oxazole Synthesis

For decades, the synthesis of oxazoles has been dominated by a few name reactions that have become staples in the organic chemist's toolbox. While often robust, these methods can be limited by harsh reaction conditions and a narrow substrate scope.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, first described in the early 20th century, is a classic method for forming oxazoles through the cyclodehydration of 2-acylamino-ketones.[3][4] This reaction is typically promoted by strong acids and dehydrating agents.[3]

Mechanism and Causality: The reaction proceeds via protonation of the ketone's carbonyl group by a strong acid, such as sulfuric acid, which enhances its electrophilicity.[5] This is followed by an intramolecular nucleophilic attack from the amide oxygen, forming a five-membered ring intermediate.[5] Subsequent dehydration of this cyclic intermediate leads to the aromatic oxazole.[5] The choice of a potent dehydrating agent is critical to drive the reaction to completion and prevent side reactions.[6]

Advantages and Limitations: The primary advantage of the Robinson-Gabriel synthesis is its use of readily available starting materials. However, the harsh, acidic conditions required often limit its functional group tolerance, and the high temperatures can lead to byproduct formation.[6][7]

Experimental Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [6]

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Modern Synthetic Methodologies: Expanding the Chemist's Toolkit

In recent years, a plethora of new methods for the synthesis of 2,4-disubstituted oxazoles have emerged, often leveraging transition-metal catalysis or milder reaction conditions to overcome the limitations of the classical approaches.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction offers a milder alternative for the synthesis of oxazoles, typically from aldehydes and tosylmethyl isocyanide (TosMIC).[8] This method is particularly versatile for the synthesis of 4,5-disubstituted oxazoles.[8]

Mechanism and Causality: The reaction is initiated by the deprotonation of TosMIC by a base, creating a nucleophilic carbanion.[9] This carbanion then attacks the aldehyde carbonyl, followed by an intramolecular cyclization to form an oxazoline intermediate.[8] Elimination of p-toluenesulfinic acid from this intermediate furnishes the aromatic oxazole.[10] The mild basic conditions employed in this reaction contribute to its broader functional group tolerance compared to the Robinson-Gabriel synthesis.

Advantages and Limitations: The Van Leusen reaction is prized for its mild conditions and good functional group tolerance.[8] However, the stoichiometric use of TosMIC and the potential for side reactions, such as nitrile formation, can be drawbacks.[9]

Experimental Protocol: General Procedure for the Synthesis of 4-Substituted Oxazoles [10]

  • Preparation: In a round-bottom flask, dissolve the α-substituted TosMIC (1.20 mmol) and the aldehyde (1.00 mmol) in methanol (20 mL).

  • Reaction: Add potassium carbonate (7.00 mmol) to the stirred solution. Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure. Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.

  • Extraction: Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.

Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized organic synthesis, and the preparation of 2,4-disubstituted oxazoles is no exception. Palladium- and copper-based catalytic systems have proven particularly effective.

This method allows for the direct C-H arylation of a pre-formed 4-substituted oxazole at the 2-position, providing a convergent route to 2,4-disubstituted oxazoles.[11]

Mechanism and Causality: The catalytic cycle is thought to involve the oxidative addition of an aryl bromide to a Pd(0) species, followed by coordination to the oxazole. A copper co-catalyst facilitates the C-H activation at the C2 position of the oxazole, leading to a palladacycle intermediate. Reductive elimination then furnishes the 2,4-disubstituted oxazole and regenerates the Pd(0) catalyst.

Advantages and Limitations: This approach offers high functional group tolerance and good yields. The direct C-H functionalization strategy avoids the need for pre-functionalized starting materials, enhancing atom economy. However, the cost of the palladium catalyst can be a consideration.

Experimental Protocol: Synthesis of 2,4-disubstituted oxazoles via Pd/Cu comediated direct arylation [11]

  • Preparation: To a reaction vessel, add 4-substituted oxazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and KOH (2.0 mmol) in dimethoxyethane (5 mL).

  • Reaction: Heat the mixture at a specified temperature (e.g., 100-120 °C) under an inert atmosphere for a designated time (e.g., 12-24 h), monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

A novel and efficient method for oxazole synthesis involves a copper-catalyzed cascade reaction between readily available iodonium-phosphonium hybrid ylides and amides.[2]

Mechanism and Causality: The reaction is proposed to proceed through an α-phosphonium Cu-carbenoid as the key intermediate. This species undergoes a [3+2] annulation with the amide, followed by a Wittig-type olefination to construct the 2,4-disubstituted oxazole with complete regioselectivity.[12]

Advantages and Limitations: This method features excellent regioselectivity, mild reaction conditions, and a broad substrate scope.[2] The use of stable hybrid ylides avoids the handling of potentially hazardous α-diazoketones.[12]

Experimental Protocol: Cu-catalyzed synthesis of 2,4-disubstituted oxazoles [2]

  • Preparation: To a reaction vessel, add the iodonium–phosphonium hybrid ylide (0.1 mmol), amide (0.12 mmol), Na₂CO₃ (0.24 mmol), Cu(acac)₂ (5 mol%), and 3 Å molecular sieves (50 mg) in N₂-degassed DCE (1.0 mL).

  • Reaction: Stir the reaction mixture at 40 °C for three hours.

  • Purification: Upon completion, the crude product is purified by column chromatography.

Brønsted Acid-Catalyzed Cyclization of α-Diazoketones with Amides

A recently developed metal-free approach utilizes a Brønsted acid to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles.[13]

Mechanism and Causality: The proposed mechanism involves the protonation of the α-diazoketone by trifluoromethanesulfonic acid (TfOH), followed by nucleophilic attack by the amide. Subsequent intramolecular cyclization and elimination of dinitrogen and water yields the desired oxazole.[14]

Advantages and Limitations: This protocol is characterized by its mild, metal-free conditions, simplicity, and good functional group tolerance, providing good to excellent yields across a broad substrate scope.[14][15] The avoidance of metal catalysts is also advantageous in terms of cost and potential product contamination.

Experimental Protocol: General Procedure for the Synthesis of 2,4-Disubstituted Oxazoles [13]

  • Preparation: Dissolve the amide (0.1 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) and add the α-diazoketone (0.2 mmol).

  • Reaction: Add TfOH (0.01 mmol, 10 mol %) to the reaction mixture and stir at room temperature for 12 hours.

  • Purification: Purify the crude product by silica gel column chromatography.

Comparative Data Summary

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAA[16]High temperature[16]Moderate to GoodReadily available starting materials, well-established.Harsh conditions, limited functional group tolerance.[7]
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)[16]Mild to moderate temperature[16]Good to ExcellentMild conditions, good functional group tolerance, one-pot variations.[8]Stoichiometric use of TosMIC, potential for side reactions.[9]
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HCl[16]Anhydrous, often low temperature[16]Moderate to GoodClassical method, useful for specific substitution patterns.Requires anhydrous conditions, limited to certain substrates.[17]
Palladium/Copper-Comediated Direct Arylation 4-Substituted oxazoles, Aryl bromidesPd(PPh₃)₄, CuI, Base[11]100-120 °CGood to ExcellentHigh functional group tolerance, convergent.[11]Expensive catalyst.
Copper-Catalyzed [3+2] Annulation Iodonium–phosphonium hybrid ylides, AmidesCu(acac)₂[2]40 °CGood to ExcellentMild conditions, excellent regioselectivity, avoids diazo compounds.[2][12]Substrate synthesis required.
Brønsted Acid-Catalyzed Cyclization α-Diazoketones, AmidesTfOH[13]Room TemperatureGood to ExcellentMetal-free, mild conditions, broad scope.[13][14]Use of diazo compounds.

Visualizing the Synthetic Pathways

To further elucidate the transformations discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and workflows.

Robinson-Gabriel Synthesis Mechanism

Robinson_Gabriel cluster_0 Robinson-Gabriel Synthesis Acylamino_ketone 2-Acylamino-ketone Protonated_ketone Protonated Ketone Acylamino_ketone->Protonated_ketone + H⁺ Cyclic_intermediate Cyclic Intermediate Protonated_ketone->Cyclic_intermediate Intramolecular Nucleophilic Attack Oxazole 2,4-Disubstituted Oxazole Cyclic_intermediate->Oxazole - H₂O

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Van Leusen Oxazole Synthesis Workflow

Van_Leusen Start Aldehyde + TosMIC Base_Addition Add Base (e.g., K₂CO₃) Start->Base_Addition Reflux Reflux in Methanol Base_Addition->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product 2,4-Disubstituted Oxazole Purification->Product

Caption: General workflow for the Van Leusen oxazole synthesis.

Modern Catalytic Approaches Overview

Modern_Methods cluster_pd_cu Palladium/Copper Catalysis cluster_cu Copper Catalysis cluster_bronsted Brønsted Acid Catalysis Oxazole_Synthesis 2,4-Disubstituted Oxazole Synthesis Pd_Cu_Start 4-Substituted Oxazole + Aryl Halide Cu_Start Ylide + Amide Bronsted_Start α-Diazoketone + Amide Pd_Cu_Product 2,4-Disubstituted Oxazole Pd_Cu_Start->Pd_Cu_Product Pd(PPh₃)₄ / CuI Cu_Product 2,4-Disubstituted Oxazole Cu_Start->Cu_Product Cu(acac)₂ Bronsted_Product 2,4-Disubstituted Oxazole Bronsted_Start->Bronsted_Product TfOH

Caption: Overview of modern catalytic routes to 2,4-disubstituted oxazoles.

Conclusion and Future Outlook

The synthesis of 2,4-disubstituted oxazoles has evolved significantly from the classical, often harsh, methodologies to a diverse array of mild and highly efficient catalytic protocols. While the Robinson-Gabriel and Fischer syntheses remain valuable for specific applications, modern methods employing palladium, copper, or Brønsted acid catalysis offer superior functional group tolerance, milder reaction conditions, and often higher yields.

The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. For complex molecules with sensitive functional groups, the modern catalytic methods are generally preferred. As the field continues to advance, we can anticipate the development of even more efficient, sustainable, and atom-economical strategies for the construction of this important heterocyclic scaffold, further empowering innovation in drug discovery and materials science.

References

A Comparative Guide to Purity Validation of Synthesized 2-Ethyl-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous validation of a synthesized compound's purity is not a mere procedural formality; it is the bedrock of reliable, reproducible, and meaningful scientific outcomes. In the context of novel heterocyclic compounds like 2-Ethyl-1,3-oxazole-4-carboxylic acid—a scaffold of interest in medicinal chemistry—rigorous purity assessment ensures that observed biological activity or chemical reactivity is unequivocally attributable to the target molecule and not to residual starting materials, byproducts, or other contaminants.

This guide provides an in-depth comparison of the principal analytical methods for determining the purity of synthesized this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, offering a self-validating framework for each technique. The objective is to empower you to select and implement the most appropriate purity validation strategy for your specific research and development needs.

The Imperative of a Multi-Modal Approach

No single analytical technique is universally sufficient for declaring a compound "pure." Each method interrogates a different physicochemical property of the molecule. A comprehensive purity profile is therefore best achieved by employing a synergistic combination of orthogonal techniques—methods that rely on different principles of separation or detection. This guide will focus on four cornerstone techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative assessment of impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for an absolute purity determination against a certified standard.

  • Mass Spectrometry (MS) for confirmation of molecular identity and detection of impurities.

  • Elemental Analysis (EA) for verifying the elemental composition against the theoretical formula.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the most widely used technique for purity analysis due to its high resolving power, sensitivity, and quantitative accuracy.[] It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Expertise & Experience: The "Why" Behind the Method

For a polar, acidic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar stationary phase (typically C18) retains the compound, while a polar mobile phase elutes it. The inclusion of an acid modifier (e.g., formic or trifluoroacetic acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, leading to a single, sharp, and well-retained peak, preventing the peak tailing that plagues the analysis of acidic compounds.[2]

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often preferred to separate impurities with a wide range of polarities.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 220 nm. The oxazole ring and carboxylic acid group provide UV absorbance.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A purity level of >95% is often required for compounds used in biological assays.[3]

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC purity analysis.

Quantitative NMR (qNMR): An Absolute Purity Assessment

While standard NMR is primarily used for structural elucidation, quantitative NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of a compound without requiring a reference standard of the analyte itself.[4] It relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Expertise & Experience: The "Why" Behind the Method

The key to accurate qNMR is selecting an appropriate internal standard and analyte protons that are well-resolved, fully relaxed, and free from overlap with other signals. For this compound, the singlet proton on the oxazole ring (at C5) is an excellent candidate for quantification. A suitable internal standard would be something like maleic anhydride or dimethyl sulfone, which must be stable, non-volatile, have a simple spectrum with sharp peaks away from the analyte's signals, and be accurately weighable. The non-destructive nature of NMR allows the same valuable sample to be used for other analyses.[5]

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound and 10-20 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.

    • Key Parameters:

      • Relaxation Delay (d1): This is the most critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard protons to ensure full relaxation and accurate integration. A value of 30-60 seconds is common.

      • Pulse Angle: 90° pulse.

      • Number of Scans: Sufficient scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1 for the peaks being integrated).

  • Data Interpretation:

    • Process the spectrum (phasing, baseline correction).

    • Carefully integrate the selected analyte peak and the standard peak.

    • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass (Analyte: 141.12 g/mol )

    • m: Mass weighed

    • P_std: Purity of the standard (%)

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Purity Calculation weigh_sample Accurately Weigh Analyte dissolve Dissolve Both in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve setup Set Key Parameters (Long Relaxation Delay) dissolve->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Process Spectrum (Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity Using Formula integrate->calculate report report calculate->report Absolute Purity

Caption: Workflow for qNMR purity determination.

Mass Spectrometry (MS): Identity Confirmation and Impurity Detection

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[6] When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for both confirming the identity of the synthesized product and detecting/identifying impurities, even those co-eluting with the main peak.[7]

Expertise & Experience: The "Why" Behind the Method

For this compound (MW = 141.12), we expect to see specific ions. In positive ion mode Electrospray Ionization (ESI+), the protonated molecule [M+H]⁺ at m/z 142.05 is expected. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 140.04 is expected. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can confirm the elemental formula of the main peak and suggest formulas for impurity peaks.[8]

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare the sample as described for HPLC analysis, typically at a lower concentration (e.g., 10-100 µg/mL).

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • LC-MS Conditions:

    • LC Method: Use the same RP-HPLC method as described previously.

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Mass Analyzer Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

    • Data Acquisition: Acquire both UV and MS data simultaneously.

  • Data Interpretation:

    • Identity Confirmation: Verify the presence of the expected m/z for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule in the mass spectrum corresponding to the main HPLC peak. For this compound, the monoisotopic mass is 141.04 Da.[9]

    • Purity Assessment:

      • Examine the Total Ion Chromatogram (TIC) for impurity peaks.

      • Extract the mass spectra for any minor peaks to determine their m/z. This can help identify them as starting materials, byproducts (e.g., from incomplete cyclization), or degradation products.

      • Peak purity can be assessed by checking if the mass spectrum is consistent across the entire width of the main chromatographic peak.

Workflow Visualization

MS_Workflow cluster_data Data Interpretation sample HPLC Sample Prep lcms Inject into LC-MS sample->lcms separation Chromatographic Separation (LC) lcms->separation ionization Ionization (ESI) separation->ionization detection Mass Analysis (m/z Detection) ionization->detection data Data Analysis detection->data confirm_id Confirm [M+H]⁺ of Main Peak data->confirm_id detect_imp Analyze m/z of Impurity Peaks data->detect_imp

Caption: Workflow for LC-MS analysis.

Elemental Analysis (EA): Fundamental Compositional Verification

Elemental Analysis is a combustion-based technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound.[10] It provides fundamental validation of the compound's empirical formula.

Expertise & Experience: The "Why" Behind the Method

This technique is a classic, destructive method that serves as an orthogonal check on purity.[11] If a sample is pure, the experimentally determined percentages of C, H, and N will closely match the theoretical values calculated from its molecular formula. For new compounds submitted for publication, agreement within ±0.4% is a widely accepted standard of purity.[8][12] A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts, or organic byproducts) that alter the overall elemental composition.

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • The sample must be meticulously dried to remove all traces of solvent and water, as these will drastically alter the C and H percentages. Drying under high vacuum is standard.

    • Provide approximately 2-3 mg of the dried, homogenous sample in a clean vial.

  • Analysis:

    • The sample is combusted at high temperature in an oxygen-rich environment.

    • This converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • These gases are separated and quantified by detectors (e.g., thermal conductivity).

  • Data Interpretation:

    • Theoretical Calculation: For this compound, C₆H₇NO₃ (MW = 141.12 g/mol ):

      • %C = (6 * 12.01) / 141.12 * 100 = 51.06%

      • %H = (7 * 1.01) / 141.12 * 100 = 5.00%

      • %N = (1 * 14.01) / 141.12 * 100 = 9.93%

    • Comparison: Compare the experimental results from the analyzer to these theoretical values. The difference should be less than 0.4% for each element to be considered strong evidence of purity.

Workflow Visualization

EA_Workflow cluster_data Data Comparison prep Dry Sample Thoroughly (High Vacuum) weigh Weigh 2-3 mg prep->weigh combust High-Temp Combustion (CO₂, H₂O, N₂) weigh->combust detect Gas Quantification combust->detect exp_vals Experimental %C, %H, %N detect->exp_vals compare Compare Values (Δ < 0.4%) exp_vals->compare theo_vals Theoretical %C, %H, %N theo_vals->compare report report compare->report Purity Confirmation

Caption: Workflow for Elemental Analysis.

Comparative Guide: Method Selection at a Glance

FeatureHPLC-UVqNMRLC-MSElemental Analysis
Primary Purpose Quantify separable impuritiesAbsolute purity determinationConfirm identity, detect & identify impuritiesVerify elemental composition
Purity Type Relative (Area %)Absolute (%)Qualitative/Semi-QuantitativeIndirect (Compositional)
Sensitivity High (µg/mL to ng/mL)Moderate (mg scale)Very High (ng/mL to pg/mL)Low (mg scale)
Specificity Moderate to HighHighVery HighLow
Sample Requirement ~1 mg (non-destructive)10-20 mg (non-destructive)<1 mg (destructive)2-3 mg (destructive)
Key Strength Robust quantification of known and unknown impurities.No analyte reference standard needed; high precision.Confirms molecular weight; excellent for impurity identification.Orthogonal confirmation of the correct molecular formula.
Key Limitation Co-eluting impurities may be missed; requires reference standards for identity.Requires expensive certified standard; long acquisition times.Quantification can be complex and variable.Insensitive to isomeric impurities; requires very pure, dry sample.
Typical Cost ModerateHighHighLow to Moderate

Conclusion: An Integrated Strategy for Confident Validation

Validating the purity of a synthesized compound like this compound is a multi-faceted process that demands a thoughtful, integrated analytical strategy.

  • Initial Screening & Identity: Start with LC-MS to quickly confirm that the main product has the correct molecular weight.

  • Quantitative Assessment: Use HPLC-UV as the primary method to quantify impurities and establish a purity percentage (e.g., >98% area). This is the workhorse for routine quality control.

  • Absolute Confirmation: For key compounds, especially those intended for rigorous biological testing or as reference materials, qNMR provides an unassailable, absolute purity value.

  • Fundamental Verification: For a final, orthogonal confirmation of a new chemical entity, Elemental Analysis provides fundamental proof that the elemental composition is correct, assuming a highly pure sample.

By strategically combining these methods, researchers can build a comprehensive and irrefutable body of evidence, ensuring the integrity of their compound and the validity of their subsequent research.

References

A Comparative Guide to the Validation of Target Engagement for 2-Ethyl-1,3-oxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Imperative of Target Engagement

In the landscape of modern drug discovery, the identification of a promising small molecule, such as a derivative of 2-Ethyl-1,3-oxazole-4-carboxylic acid, is merely the first step in a long and rigorous journey. A molecule's therapeutic potential is fundamentally tethered to its ability to interact with its intended biological target within the complex milieu of a living cell. This interaction, termed "target engagement," is the linchpin that connects a compound's chemical structure to its biological effect.[1][2] Quantifying target engagement provides direct evidence of a drug's mechanism of action (MoA), a crucial dataset for building robust structure-activity relationships (SAR) and advancing a candidate with confidence.[1][3]

Initial searches for the broader class of oxazole carboxylic acid derivatives indicate potential activities as inhibitors of enzymes like phosphodiesterase type 4 (PDE4) or diacylglycerol acyltransferase-1 (DGAT-1).[4][5] However, for any novel derivative, demonstrating that it binds to its intended target—and does so with sufficient potency and selectivity in a relevant physiological context—is paramount. This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a multi-faceted strategy for validating target engagement. We will move beyond simply listing protocols to explain the causality behind experimental choices, enabling you to select the most appropriate methods for your specific research question.

Pillar 1: Direct Target Binding in a Cellular Context - The Cellular Thermal Shift Assay (CETSA)

The ultimate initial proof of target engagement is demonstrating that a compound can physically bind to its target protein inside an intact cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely applicable biophysical method to assess this directly.[6][7]

The Principle of Thermal Stabilization

CETSA is founded on a simple thermodynamic principle: the binding of a ligand (your compound) to a protein typically increases the protein's thermal stability.[7][8] When heated, proteins unfold and aggregate, losing their solubility. A ligand-bound protein is more resistant to this heat-induced denaturation and will remain soluble at higher temperatures compared to its unbound state.[9][10] By measuring the amount of soluble target protein remaining across a range of temperatures, one can generate a "melting curve." A shift in this curve in the presence of the compound is direct evidence of target engagement.[10][11]

Experimental Workflow: CETSA

The workflow for a CETSA experiment is logical and can be adapted for various throughput needs.[7][9]

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Harvest & Aliquot A->B C 3. Treat Cells (Compound vs. Vehicle) B->C D 4. Heat Samples (Temperature Gradient) C->D E 5. Cell Lysis D->E F 6. Separate Soluble & Aggregated Fractions E->F G 7. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) F->G

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Methodologies for CETSA Readout
Readout MethodPrincipleThroughputProsCons
Western Blot SDS-PAGE followed by immunoblotting with a target-specific antibody.LowWidely accessible; provides molecular weight confirmation.Labor-intensive; requires high-quality antibodies; semi-quantitative.[6]
AlphaLISA/HTRF Homogeneous proximity-based immunoassays using donor/acceptor beads.HighHigh throughput (384/1536-well); quantitative; no separation step needed.[2]Requires specific antibody pairs; potential for compound interference.
NanoBRET/HiBiT Luciferase-based systems where the tag is only accessible on soluble protein.HighHigh sensitivity; can be applied to endogenous proteins using CRISPR.[6]Requires genetic modification of the target protein.
Mass Spectrometry Proteome-wide analysis of protein thermal stability (TPCA).HighUnbiased, proteome-wide view of on- and off-target effects.[2]Requires specialized instrumentation and bioinformatics expertise.
Detailed Protocol: Western Blot-Based CETSA

This protocol provides a foundational method for establishing a CETSA melting curve.

  • Cell Culture and Treatment:

    • Culture your cell line of interest to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 5x10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension into PCR tubes.

    • Treat cells with your this compound derivative (e.g., at 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient program. A typical range is 40°C to 64°C in 2°C increments, with a hold time of 3 minutes at each temperature, followed by a 3-minute hold at 25°C.[7]

  • Lysis and Fractionation:

    • Transfer the tubes to ice.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate soluble from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[9]

  • Quantification:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration (e.g., via BCA assay).

    • Normalize all samples to the same total protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a validated primary antibody against your target protein.

    • Detect using a secondary antibody and chemiluminescence, and quantify band intensities using densitometry software.

  • Data Analysis:

    • For each treatment group, plot the normalized band intensity (as a percentage of the 37°C control) against the temperature.

    • A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target stabilization and thus, engagement.[11]

Pillar 2: Quantifying Functional Activity - Biochemical Assays

While CETSA confirms binding, it does not describe the functional consequence of that binding. If the target of your oxazole derivative is an enzyme, a biochemical inhibition assay is essential to quantify its effect on catalytic activity.[12][13]

The Principle of Enzyme Inhibition

Enzyme assays measure the rate of a reaction, typically by monitoring the consumption of a substrate or the formation of a product over time.[13] An inhibitor will decrease this rate. By measuring the reaction rate at various inhibitor concentrations, one can determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[14]

Experimental Workflow: Enzyme Inhibition Assay

The design of this workflow is critical for generating reliable and reproducible IC50 values.[15]

Enzyme_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Reaction & Incubation cluster_reaction Initiate & Read cluster_analysis Analysis A 1. Prepare Reagents (Buffer, Enzyme, Substrate) B 2. Prepare Compound Serial Dilutions A->B C 3. Pre-incubate Enzyme with Compound/Vehicle B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Monitor Reaction (e.g., Absorbance, Fluorescence) D->E F 6. Calculate Initial Velocity E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

Caption: A standard workflow for determining enzyme inhibitor potency (IC50).

Detailed Protocol: Generic Spectrophotometric Enzyme Inhibition Assay

This protocol assumes a purified enzyme and a substrate that produces a chromogenic product.

  • Assay Conditions Optimization:

    • First, determine the optimal enzyme concentration that yields a linear reaction rate for at least 15-20 minutes.

    • Determine the Michaelis-Menten constant (Km) for the substrate. For identifying competitive inhibitors, it is crucial to use a substrate concentration at or below its Km value.[14]

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of your oxazole derivative in DMSO, starting from a top concentration of 100 µM.

  • Assay Execution (96-well plate format):

    • Add 2 µL of each compound dilution (or DMSO as a vehicle control) to triplicate wells.

    • Add 178 µL of assay buffer containing the optimized concentration of the purified target enzyme to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of substrate (at Km concentration).

    • Immediately place the plate in a spectrophotometer and measure the absorbance at the appropriate wavelength every 60 seconds for 20 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Normalize the data by setting the average velocity of the vehicle control wells to 100% activity and a no-enzyme control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Pillar 3: Characterizing Binding Kinetics - Biophysical Methods

While CETSA confirms cellular binding and biochemical assays measure function, neither provides detailed information on the kinetics of the interaction (how fast the compound binds and dissociates). Surface Plasmon Resonance (SPR) is a premier biophysical technique for this purpose.[16][17]

The Principle of Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[17][18] In a typical experiment, the target protein (ligand) is immobilized on a gold-coated sensor chip. A solution containing the compound (analyte) is flowed over the surface. Binding of the analyte to the ligand changes the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.[19] This change, measured in Resonance Units (RU), is directly proportional to the mass accumulating on the surface.[19] By monitoring the RU over time during association and dissociation phases, one can calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[20]

Comparison of Key Target Engagement Techniques
TechniqueContextKey OutputThroughputPrimary Use Case
CETSA Intact Cells, LysatesTarget Stabilization (ΔTm)Low to HighConfirming direct target binding in a physiological setting.[7][11]
Biochemical Assay Purified SystemFunctional Activity (IC50)HighQuantifying functional potency and MoA (e.g., competitive).[12][15]
SPR Purified SystemBinding Kinetics (ka, kd, KD)MediumDetailed characterization of binding affinity and kinetics.[3][17]
Kinobeads Cell LysatesTarget Occupancy (Kd,app)Medium to HighUnbiased target identification and selectivity profiling (kinases).[21][22][23]
Detailed Protocol: Basic SPR Experiment
  • Immobilization:

    • The purified target protein is covalently coupled to a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of your oxazole derivative in a suitable running buffer (e.g., 5 concentrations ranging from 0.1x to 10x the expected KD).

    • Inject the lowest concentration of the compound over both the target and reference flow cells for a set time (e.g., 120 seconds) to monitor the association phase.

    • Switch to flowing only running buffer over the cells for a longer period (e.g., 300 seconds) to monitor the dissociation phase.

    • Repeat this cycle for each concentration, from lowest to highest.

    • Between cycles, a regeneration solution (e.g., low pH glycine) may be injected to remove all bound compound from the target protein.

  • Data Analysis:

    • The reference flow cell data is subtracted from the active flow cell data for each injection to produce a corrected sensorgram.

    • The resulting set of sensorgrams is globally fitted to a binding model (e.g., a 1:1 Langmuir model) using the instrument's software.

    • This fitting process yields the kinetic rate constants ka (on-rate) and kd (off-rate). The equilibrium dissociation constant is calculated as KD = kd/ka.

Conclusion: An Integrated Approach to Validation

Validating target engagement is not a single experiment but a systematic accumulation of evidence. For a novel this compound derivative, no single technique tells the whole story. A robust validation strategy integrates multiple orthogonal methods to build a cohesive and compelling narrative of the compound's mechanism of action.

A logical progression begins with a Cellular Thermal Shift Assay (CETSA) to provide unequivocal proof that the compound binds its intended target in the complex environment of an intact cell. This is followed by a functional biochemical assay to quantify the consequence of this binding, yielding a critical potency metric like an IC50. Finally, a biophysical method such as Surface Plasmon Resonance (SPR) can be employed to dissect the precise kinetics of the interaction, providing invaluable data for medicinal chemistry optimization. By combining these approaches, researchers can move forward with a deep, validated understanding of their compound's engagement with its target, a critical milestone on the path to developing a novel therapeutic.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Ethyl-1,3-oxazole-4-carboxylic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Ethyl-1,3-oxazole-4-carboxylic acid, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2][3]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN 166 standards.To prevent contact with eyes, which can cause serious irritation.[4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).To avoid skin contact, which may lead to irritation.[4]
Body Protection Laboratory coat or chemical-resistant apron.To protect against accidental splashes and contamination of personal clothing.[4]
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area or chemical fume hood.[4]For larger quantities or in case of aerosol generation, a NIOSH-approved respirator may be necessary.

Always work within a well-ventilated laboratory or a certified chemical fume hood to minimize the risk of inhalation.[4]

II. Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in the regular trash.[4] This compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[4][5]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled waste container.[4]

  • The container must be made of a material compatible with organic acids.[6]

  • Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[4][6]

Step 2: Labeling of Waste Containers

  • Properly label the waste container with the full chemical name: "this compound".

  • Include the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Indicate the approximate concentration and quantity of the waste.

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[4]

  • Ensure the SAA is under the control of the laboratory personnel.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]

  • Provide them with a complete and accurate description of the waste, including its chemical composition and quantity.

III. Decision Workflow for Disposal

The following diagram outlines the critical decision-making process for the proper management of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation: This compound Assess Hazard Assessment: Consult SDS of similar compounds Start->Assess PPE Don Appropriate PPE: Goggles, Gloves, Lab Coat Assess->PPE Collect Collect Waste in Compatible, Labeled Container PPE->Collect Store Store in Designated Satellite Accumulation Area Collect->Store ContactEHS Contact EHS or Licensed Disposal Vendor Store->ContactEHS Disposal Professional Hazardous Waste Disposal ContactEHS->Disposal

Caption: Decision workflow for the disposal of this compound.

IV. Regulatory Framework

In the United States, the management of hazardous laboratory waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Academic and research laboratories may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for managing hazardous waste in a laboratory setting.[8][9] It is crucial to be familiar with your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) as this will dictate specific storage time limits and documentation requirements.[7]

V. Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper PPE usage, and the systematic collection, labeling, and storage of waste, researchers can ensure that this compound is managed in a manner that is safe for both individuals and the ecosystem. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

A Senior Application Scientist's Guide to Handling 2-Ethyl-1,3-oxazole-4-carboxylic Acid: A Framework for Safe and Effective Laboratory Operations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the safe handling of 2-Ethyl-1,3-oxazole-4-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of why certain precautions are necessary. The protocols outlined below are designed as a self-validating system, grounded in the principles of chemical hazard mitigation and laboratory best practices. This document is intended for researchers, scientists, and drug development professionals who require immediate, essential safety and logistical information.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound (CAS 75395-42-5) was not publicly available. The following guidance is synthesized from the hazard profiles of structurally related compounds, particularly other oxazole carboxylic acids and general principles for handling acidic organic compounds.[1] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

Hazard Assessment: Understanding the Molecule

This compound is a heterocyclic organic compound.[2][3] Its potential hazards can be inferred from its two primary functional components: the carboxylic acid group and the oxazole ring.

  • Carboxylic Acid Moiety: Carboxylic acids are known irritants and can be corrosive. Direct contact can lead to skin irritation and serious eye damage.[4]

  • Oxazole Ring System: While the oxazole ring itself is a stable aromatic heterocycle, substituted oxazoles, particularly in solid or powdered form, can pose respiratory hazards if inhaled. Safety data for analogous compounds like 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid indicate risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5][6][7]

Given these characteristics, we must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if swallowed.[5][8][9] All handling procedures should be based on this conservative assessment.

Core Personal Protective Equipment (PPE) Mandates

A multi-layered PPE strategy is essential to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale & Key Specifications
Eye & Face Chemical Splash Goggles & Face ShieldCarboxylic acids pose a significant risk of causing serious, irreversible eye damage upon splashing.[4] Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles whenever handling appreciable quantities of the solid or any solutions, to protect the entire face.[4][8]
Skin (Hands) Chemical-Resistant Gloves (Nitrile or Butyl Rubber)To prevent skin irritation, chemical-resistant gloves are mandatory.[4][8] Nitrile gloves offer good resistance to a range of organic acids and are suitable for incidental contact.[1][4] Always inspect gloves for defects before use and practice double-gloving for extended operations. Change gloves immediately upon contamination.[8]
Skin (Body) Chemical-Resistant Lab CoatA fully buttoned lab coat provides a critical barrier against spills and contamination of personal clothing.[8] Ensure the material is appropriate for handling organic acids.
Respiratory Use within a Certified Chemical Fume HoodDue to the risk of respiratory irritation from airborne particulates (dust), all weighing and handling of the solid compound must be performed within a properly functioning chemical fume hood.[1][8] This engineering control is the primary method of respiratory protection. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required after a formal respiratory protection program assessment.[4][8]

Safe Handling Operations: A Step-by-Step Protocol

Adherence to a strict operational workflow is paramount for minimizing exposure risk. The following protocol outlines the critical steps from preparation to cleanup.

Preparation and Pre-Handling Checks
  • Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[8]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is drawing air correctly. Confirm that a safety shower and eyewash station are accessible and unobstructed.[5]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before bringing the chemical into the hood.[8]

Donning & Doffing PPE Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

DOT Script for PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles) Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves (Last) Don3->Don4 Doff1 1. Gloves (First) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles (Last) Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize contamination.

Chemical Handling
  • Weighing: Perform all weighing operations on a disposable weigh boat inside the chemical fume hood to contain any dust.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Dissolving: If making a solution, add the solid to the solvent slowly. If the protocol involves adding reagents, always add acids to water or other solvents, not the reverse, to prevent violent splashing.

Decontamination and Disposal Plan

Proper disposal is a critical and regulated part of the chemical lifecycle.[8]

Decontamination
  • Upon completion of work, wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water, to neutralize any residual acid.[1]

  • Decontaminate all non-disposable equipment that came into contact with the chemical.

Waste Disposal
  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6][8]

  • Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Regulatory Compliance: All waste must be disposed of in strict accordance with all applicable federal, state, and local environmental regulations.[1][5] Never discharge chemical waste into drains.[1][10]

Emergency Response Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

By integrating these safety protocols and understanding the rationale behind them, you can ensure a secure laboratory environment while advancing your critical research and development objectives.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.